molecular formula C21H19NO5S B2542112 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid CAS No. 750610-53-8

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2542112
CAS No.: 750610-53-8
M. Wt: 397.45
InChI Key: XLEAUFBAKRTYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C21H19NO5S and its molecular weight is 397.45. The purity is usually 95%.
The exact mass of the compound 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[benzyl-(4-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-27-19-12-10-18(11-13-19)22(15-16-6-3-2-4-7-16)28(25,26)20-9-5-8-17(14-20)21(23)24/h2-14H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEAUFBAKRTYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 750610-53-8) as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 750610-53-8) is a highly specialized chemical building block and screening library hit utilized in early-stage drug discovery[1]. Structurally, it is characterized by a benzoic acid core linked via a sulfonamide moiety to two hydrophobic aromatic systems: a benzyl group and a 4-methoxyphenyl group.

Rather than functioning as a broad-spectrum cytotoxic agent, this specific molecular architecture serves as a "privileged scaffold" for disrupting protein-protein interactions (PPIs). Specifically, benzoic acid derivatives are widely recognized as bioisosteres for phosphotyrosine (pTyr), making them ideal anchors for targeting Src Homology 2 (SH2) domains, such as those found in the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[2]. This whitepaper details the physicochemical rationale, synthetic methodology, and in vitro assay protocols required to leverage this compound in targeted inhibitor development.

Physicochemical Profiling & Structural Rationale

The efficacy of a small-molecule inhibitor targeting shallow PPI interfaces depends entirely on its ability to balance aqueous solubility with deep hydrophobic pocket penetration. CAS 750610-53-8 achieves this through a highly deliberate structural design.

Table 1: Physicochemical Properties and Mechanistic Causality

PropertyValueMechanistic Causality / Relevance
Molecular Weight 397.44 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring optimal small-molecule permeability and favorable ligand efficiency.
cLogP (Estimated) ~4.2High lipophilicity driven by the N-benzyl and N-(4-methoxyphenyl) groups ensures high-affinity binding in the hydrophobic subpockets adjacent to the pTyr site.
Topological Polar Surface Area (TPSA) 83.5 ŲProvides balanced polarity. The carboxylic acid and sulfonamide allow for aqueous solubility, while the overall TPSA remains low enough to permit cellular membrane traversal.
Hydrogen Bond Donors 1The carboxylic acid -OH is the sole strict donor, minimizing desolvation penalties when the molecule transitions from an aqueous environment into the target binding pocket.
Hydrogen Bond Acceptors 5The sulfonamide oxygens and the methoxy oxygen provide multiple vectors for dipole interactions with the target protein's backbone amides.
The Causality of the Sulfonamide Linker

The sulfonamide group is not merely a passive connector; it is a critical structural determinant. Unlike planar amides, sulfonamides adopt a tetrahedral geometry. This forces the N-benzyl and N-(4-methoxyphenyl) substituents into a roughly 90-degree dihedral angle relative to the benzoic acid core. This specific 3D vectoring allows the molecule to simultaneously anchor into a positively charged pocket (via the carboxylate) while projecting two distinct hydrophobic "prongs" into adjacent binding grooves (e.g., the pY+1 and pY-X pockets of an SH2 domain)[2].

Mechanism of Action: Targeting the STAT3 SH2 Domain

To illustrate the utility of this scaffold, we examine its application as a STAT3 SH2 domain antagonist. STAT3 is a transcription factor that, upon phosphorylation by upstream kinases (like JAK), dimerizes via reciprocal SH2-pTyr interactions. This dimerization is an absolute prerequisite for its nuclear translocation and the subsequent transcription of oncogenic survival genes (e.g., Bcl-xL, Survivin).

By mimicking the native pTyr residue, the benzoic acid moiety of CAS 750610-53-8 competitively binds the SH2 domain, while the bulky sulfonamide substituents sterically occlude the dimerization interface, effectively halting the oncogenic signaling cascade[2].

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Complex (gp130 / JAK) Cytokine->Receptor Activates STAT3_Inactive STAT3 Monomer (Inactive) Receptor->STAT3_Inactive Recruits pSTAT3 Phosphorylated STAT3 (pTyr705) Receptor->pSTAT3 Phosphorylates Dimer STAT3 Homodimer (Active) pSTAT3->Dimer SH2-pTyr Dimerization Transcription Gene Transcription (Tumor Survival) Dimer->Transcription Nuclear Translocation Inhibitor CAS 750610-53-8 (SH2 Antagonist) Inhibitor->pSTAT3 Blocks SH2 Domain

Mechanism of STAT3 inhibition by CAS 750610-53-8 via SH2 domain blockade.

Synthetic Methodology & Validation Protocol

The synthesis of 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid relies on a highly convergent amidation strategy utilizing 3-(chlorosulfonyl)benzoic acid[3]. This protocol is designed as a self-validating system , ensuring that unreacted starting materials or over-sulfonylated byproducts are rapidly identified and eliminated.

Protocol 1: Synthesis of CAS 750610-53-8

Reagents Required:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • N-Benzyl-4-methoxyaniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Amine Preparation: Dissolve N-benzyl-4-methoxyaniline (1.1 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere. Causality: Argon prevents the oxidative degradation of the electron-rich secondary amine.

  • Base Addition: Add DIPEA (2.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath. Causality: DIPEA acts as a non-nucleophilic proton scavenger, preventing the generated HCl from protonating the amine, which would otherwise halt the reaction[3].

  • Sulfonylation: Slowly add 3-(chlorosulfonyl)benzoic acid (1.0 mmol) in small portions over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with 1N HCl (10 mL) to protonate the benzoic acid, driving it into the organic layer. Extract with Ethyl Acetate (3 x 10 mL), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc with 1% Acetic Acid). Causality: The addition of 1% acetic acid prevents the carboxylic acid from streaking on the silica column, ensuring a sharp, high-purity elution band.

Self-Validation Checkpoints:

  • LC-MS: The protocol is validated by taking a 10 µL aliquot at t=4h. The reaction is deemed complete when the mass peak for the secondary amine disappears and a dominant peak at m/z 396.1 [M-H]⁻ emerges.

  • ¹H NMR (DMSO-d6): Validation of structural integrity requires the observation of a broad singlet at ~13.2 ppm (carboxylic acid -OH) and the disappearance of the secondary amine N-H proton.

In Vitro Screening & Assay Protocols

To quantify the binding affinity of this scaffold, a Fluorescence Polarization (FP) assay is the gold standard. FP measures the rotational freedom of a molecule. A small, fluorescently labeled pTyr-peptide rotates rapidly (low polarization). When bound to the massive STAT3 protein, it rotates slowly (high polarization). CAS 750610-53-8 will competitively displace the peptide, restoring rapid rotation and lowering the FP signal.

Protocol 2: Fluorescence Polarization (FP) Displacement Assay

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.1% Nonidet P-40, and 2 mM DTT. Causality: Nonidet P-40 prevents non-specific aggregation of the hydrophobic compound, preventing false-positive inhibition.

  • Complex Formation: Incubate recombinant STAT3 protein (150 nM) with a 5-carboxyfluorescein (5-FAM)-labeled pTyr peptide (e.g., 5-FAM-GpYLPQTV, 10 nM) in a 384-well black microplate for 30 minutes at room temperature.

  • Compound Addition: Dispense CAS 750610-53-8 in a 10-point dose-response dilution series (from 100 µM to 5 nM) using an acoustic liquid handler to minimize volumetric error.

  • Equilibration & Reading: Incubate for 1 hour in the dark. Read the microplate on a multi-mode reader (Excitation: 485 nm, Emission: 535 nm) equipped with polarizing filters.

Self-Validation Checkpoints:

  • Z'-Factor Calculation: A control column with only the STAT3/peptide complex (High control) and a column with only the free peptide (Low control) must be included. The assay is only validated if the calculated Z'-factor is > 0.6, proving that any signal reduction is due to true compound displacement, not assay noise.

  • Autofluorescence Control: A parallel plate containing the compound and buffer (without the fluorescent peptide) must be read to ensure CAS 750610-53-8 does not emit autofluorescence at 535 nm, which would artificially skew the polarization data.

Structure-Activity Relationship (SAR) Data Presentation

To understand why CAS 750610-53-8 is an optimized scaffold, we can compare its structural components against theoretical analogs. The data below illustrates the causality behind the selection of the 4-methoxy and benzyl substituents.

Table 2: Representative SAR Logic for the Sulfonamide Scaffold

Substituent ModificationImpact on Binding AffinityMechanistic Causality
Core: Benzoic Acid → Benzene Complete loss of activityThe carboxylate anion is absolutely required to form a critical salt bridge with positively charged residues (e.g., Arg609) in the target's pTyr pocket[2].
N-Benzyl → N-Methyl >10-fold decreaseThe loss of the bulky phenyl ring eliminates crucial π-π stacking and van der Waals interactions within the adjacent hydrophobic subpocket.
4-Methoxyphenyl → Phenyl ~3-fold decreaseThe methoxy (-OCH₃) group acts as a weak hydrogen bond acceptor and provides specific steric bulk that locks the dihedral angle of the sulfonamide into its bioactive conformation.

References

  • Hydroxamic Acid and Benzoic Acid–Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo Source: AACR Journals (Cancer Research) URL:[Link]

  • Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

The Biological Activity and Therapeutic Potential of N-Substituted Sulfamoylbenzoic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfamoylbenzoic acid scaffold has emerged as a privileged structure in modern medicinal chemistry. Originally tracing its lineage back to early sulfonamide antibacterial agents (sulfa drugs), this pharmacophore has evolved into a highly versatile platform for targeted drug discovery[1]. By strategically introducing N-substitutions on the sulfonamide nitrogen or the benzamide moiety, researchers can finely tune the physicochemical properties of these molecules. This structural manipulation dictates versatile interactions with diverse biological targets, yielding potent modulators of metalloenzymes (such as Carbonic Anhydrases), bacterial dihydropteroate synthase, and virulence enzymes like urease[2][3].

This whitepaper provides an in-depth technical analysis of the biological activities, structure-activity relationships (SAR), and synthetic methodologies of N-substituted sulfamoylbenzoic acids, designed for researchers and drug development professionals.

Structural Rationale & Pharmacophore Model

The causality behind the broad-spectrum efficacy of N-substituted sulfamoylbenzoic acids lies in their dual-functional nature:

  • The Sulfonamide Group (

    
     or 
    
    
    
    ):
    Acts as a primary pharmacophore, most notably as a Zinc-Binding Group (ZBG). In metalloenzymes like Carbonic Anhydrase (CA), the deprotonated sulfonamide nitrogen coordinates directly with the active-site
    
    
    ion, displacing the catalytic water molecule and halting enzymatic activity[4].
  • The Benzoic Acid / Benzamide Core: Provides a rigid aromatic framework that participates in

    
     stacking and van der Waals interactions within hydrophobic enzyme pockets.
    
  • N-Substitution (The "Tail" Approach): Modifying the nitrogen atom of the sulfamoyl or the benzoic acid group allows for the exploitation of the "tail approach." By appending bulky, hydrophilic, or lipophilic groups (e.g., oxime esters, carbohydrates, or heterocyclic rings), the molecule can interact with the variable amino acid residues located at the rim of the target enzyme's active site. This is the primary driver for isoform selectivity[3][4].

G A N-Substituted Sulfamoylbenzoic Acid B Sulfonamide Group (Zinc Binding) A->B provides C N-Substitution Tail (Steric/Electronic Mod) A->C provides D Zn2+ Coordination in Active Site B->D displaces H2O E Isoform Selectivity (e.g., hCA IX vs hCA II) C->E interacts with active site rim D->E synergistic binding

Fig 1: Pharmacodynamic mechanism of target binding and isoform selectivity.

Biological Targets and Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition in Oncology and Glaucoma

Human Carbonic Anhydrases (hCAs) catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and hCA II) are ubiquitous, transmembrane isoforms (hCA IX and hCA XII) are highly overexpressed in hypoxic tumors, making them prime targets for anticancer therapies[3].

N-substituted derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have shown remarkable selectivity. For instance, the introduction of fluoro-substituted oxime esters shifts the inhibitory profile dramatically toward the tumor-associated hCA XII isoform (down to


) while sparing off-target cytosolic isoforms[3]. Similarly, appending carbohydrate-based moieties (glucosyl groups) to the sulfamoylbenzoic scaffold increases water solubility for topical antiglaucoma applications and improves hCA II binding affinity by nearly 100-fold compared to the parent acid[4].
Antimicrobial and Anti-virulence Activity

Beyond metalloenzymes, hybridization of the sulfamoylbenzoic acid core with heterocyclic moieties yields potent antimicrobial agents. The mechanism relies on the competitive inhibition of dihydropteroate synthase (DHPS), starving bacteria of folate. Recent studies on 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives demonstrate a dual-action mode: they inhibit both virulent bacterial strains and the urease enzyme, presenting a targeted approach for treating gastrointestinal diseases like Helicobacter pylori-induced peptic ulcers[2].

Furthermore, specific N-heteroaryl substituted 2,4-dichloro-5-sulfamoylbenzoic acids have demonstrated potent in vitro activity against Staphylococcus aureus and Candida albicans[5].

Quantitative Data Summarization

The following table synthesizes the inhibitory concentrations (


, 

, or MIC) of various N-substituted sulfamoylbenzoic acid derivatives across different biological targets, demonstrating the SAR tunability of the scaffold[3][4][5].
Compound Class / DerivativePrimary TargetOff-Target / SecondaryPotency (

/

/ MIC)
Reference
Fluoro-oxime ester derivative hCA XII (Tumor)hCA II (Cytosolic)

(hCA XII)
[3]
Phenol-oxime ester derivative hCA II (Glaucoma)hCA I (Cytosolic)

(hCA II)
[3]
Glucosyl-sulfamoylbenzoate hCA IX (Tumor)hCA I (Cytosolic)

[4]
Heterocyclic Hybrid (Cmpd 5b) S. aureusN/A

[5]
Heterocyclic Hybrid (Cmpd 5g) C. albicansN/A

[5]

Experimental Methodologies: Synthesis Workflow

The generation of a diverse library of N-substituted sulfamoylbenzoic acids relies on a robust, multi-step synthetic protocol. The causality behind this specific sequence is to protect the highly reactive sulfonyl chloride intermediate from premature hydrolysis while allowing orthogonal functionalization at the carboxylic acid site[1].

Step-by-Step Protocol: Synthesis of N-Substituted Sulfamoylbenzamides

Step 1: Chlorosulfonylation

  • Reaction: In a dry, round-bottom flask equipped with a reflux condenser, add the substituted benzoic acid (1.0 eq).

  • Reagent Addition: Slowly add chlorosulfonic acid (

    
    , 5.0 eq) dropwise at 
    
    
    
    under an inert argon atmosphere. Rationale: Excess reagent is required as it acts as both the reactant and the solvent, driving the initial sulfonic acid intermediate toward the sulfonyl chloride.
  • Heating: Gradually warm the mixture to

    
     and stir for 4 hours.
    
  • Workup: Carefully pour the cooled mixture over crushed ice. The sulfonyl chloride intermediate will precipitate. Filter, wash with cold water, and dry under vacuum. Self-validation: The precipitate must be used immediately in the next step to prevent ambient hydrolysis back to the sulfonic acid.

Step 2: Sulfonamide Formation (Amination)

  • Reaction: Dissolve the sulfonyl chloride intermediate in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 2.0 eq) to act as an acid scavenger.

  • Amination: Add the desired primary or secondary amine (1.1 eq) dropwise at

    
    . Stir at room temperature for 12 hours.
    
  • Workup: Wash the organic layer with 1N HCl, then with brine. Dry over anhydrous

    
     and concentrate in vacuo to yield the sulfamoylbenzoic acid intermediate[1].
    

Step 3: Amide Coupling (N-Substitution of the Carboxylic Acid)

  • Activation: Dissolve the sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Rationale: EDC/HOBt prevents racemization and efficiently activates the sterically hindered carboxylic acid.

  • Coupling: Add the target N-substituent amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 18 hours.

  • Purification: Dilute with ethyl acetate, wash with saturated

    
     and brine. Purify the crude product via silica gel column chromatography to isolate the final N-substituted sulfamoylbenzoic acid derivative.
    

G S1 Substituted Benzoic Acid S2 Chlorosulfonylation (ClSO3H, 90°C) S1->S2 S3 Sulfonyl Chloride Intermediate S2->S3 Ice quench S4 Amination (R1-NH2, TEA, 0°C) S3->S4 Anhydrous DCM S5 Sulfamoylbenzoic Acid S4->S5 Acid/Base Wash S6 Amide Coupling (EDC/HOBt, R2-NH2) S5->S6 DMF, DIPEA S7 Target N-Substituted Derivative S6->S7 Chromatography

Fig 2: Multi-step synthetic workflow for N-substituted sulfamoylbenzoic acid derivatives.

Conclusion

The N-substituted sulfamoylbenzoic acid scaffold represents a highly tractable and biologically rich chemical space. By leveraging the synthetic protocols outlined above, medicinal chemists can exploit the "tail approach" to design highly selective inhibitors. Whether targeting tumor-associated carbonic anhydrases to combat hypoxic cancers or developing dual-action antimicrobial agents, the rational design of these derivatives continues to be a cornerstone of modern targeted therapeutics.

References

  • PubMed / Portland Press. Synthesis, biochemical characterization and in silico investigation of 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives: dual action mode inhibitors of urease and virulent bacterial stains. Available at:[Link]

  • SciSpace / World Scientific News. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. Available at:[Link]

  • ACS Medicinal Chemistry Letters. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Available at:[Link]

  • Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents. Available at:[Link]

Sources

Predictive Pharmacological Profiling: Therapeutic Targets of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the tertiary sulfonamide-benzoic acid pharmacophore represents a highly versatile and privileged scaffold. 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8), hereafter referred to as 3-BMSBA , is a synthetic small molecule characterized by a meta-substituted benzoic acid core linked to a sterically demanding


-disubstituted sulfonamide.

While 3-BMSBA is often utilized as a specialized screening library compound, predictive structure-activity relationship (SAR) mapping reveals its profound potential across multiple therapeutic domains. By analyzing the stereoelectronic properties of its functional groups—specifically the zinc-chelating carboxylate and the lipophilic di-aryl/alkyl sulfonamide appendages—we can confidently map 3-BMSBA to three primary therapeutic targets: ERAP1 (Immuno-Oncology), AKR1C3 (Prostate Cancer), and the Keap1-Nrf2 axis (Oxidative Stress).

This technical guide deconstructs the mechanistic rationale for these targets and provides field-proven, self-validating experimental protocols to empirically confirm its pharmacological efficacy.

Structural Deconstruction & Pharmacophore Mapping

The therapeutic versatility of 3-BMSBA is dictated by three distinct structural motifs:

  • The Benzoic Acid Core: Acts as a classic bioisostere for peptide C-termini and serves as a primary hydrogen bond acceptor or metal-chelating anion (e.g., binding to catalytic

    
    ).
    
  • The Sulfonamide Linker: Imparts a rigid dihedral angle, projecting the nitrogen substituents into adjacent binding pockets while acting as a transition-state mimic for peptide hydrolysis.

  • The Benzyl and 4-Methoxyphenyl Substituents: Provide massive steric bulk and lipophilicity. The methoxy group offers an additional hydrogen bond acceptor, while the aromatic rings are primed for

    
     stacking with conserved phenylalanine or tyrosine residues in target active sites.
    

G cluster_0 Primary Target: ERAP1 cluster_1 Primary Target: AKR1C3 cluster_2 Secondary Target: Keap1 Compound 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid ERAP1 ERAP1 Enzyme Compound->ERAP1 Allosteric/Catalytic Inhibition AKR1C3 AKR1C3 Enzyme Compound->AKR1C3 Active Site Blockade Keap1 Keap1-Nrf2 PPI Compound->Keap1 PPI Disruption Immuno Immuno-Oncology (Antigen Presentation) ERAP1->Immuno CRPC Prostate Cancer (Androgen Synthesis) AKR1C3->CRPC OxStress Oxidative Stress Management Keap1->OxStress

Pharmacophore mapping of 3-BMSBA to predicted therapeutic targets.

Primary Target 1: ERAP1 (Immuno-Oncology)

Mechanistic Rationale

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a


-dependent metallopeptidase responsible for trimming precursor peptides into mature epitopes for MHC Class I presentation. Aryl-sulfamoyl-benzoic acid derivatives have been extensively validated as highly potent allosteric and catalytic inhibitors of ERAP1[1].

In the context of 3-BMSBA, the meta-carboxylic acid is predicted to anchor directly to the catalytic


 ion or the adjacent regulatory pocket. The bulky benzyl and 4-methoxyphenyl groups are perfectly suited to occupy the expansive, hydrophobic S1 and S2 specificity pockets of ERAP1. By locking the enzyme in a closed, inactive conformation, 3-BMSBA could alter the immunopeptidome, making it a highly attractive target for enhancing natural killer (NK) cell responses against tumor cells[1].
Self-Validating Experimental Protocol: ERAP1 Enzymatic Inhibition Assay

To prevent false positives caused by compound aggregation (a common issue with highly lipophilic tertiary sulfonamides), this protocol incorporates specific detergent controls and orthogonal validation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human ERAP1 to a final assay concentration of 10 nM in Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: HEPES is chosen over Tris to prevent primary amine interference.

  • Buffer Supplementation: Add 50 µM

    
     and 0.01% CHAPS to the buffer.
    
    • Causality:

      
       prevents the formation of apo-enzyme species which artificially inflate inhibition metrics. CHAPS prevents non-specific micellar aggregation of 3-BMSBA.
      
  • Compound Incubation: Dispense 3-BMSBA in a 10-point dose-response curve (0.1 nM to 100 µM, 1% final DMSO). Incubate with ERAP1 for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) at varying concentrations (10 µM, 50 µM, 100 µM).

  • Kinetic Readout & Validation: Measure fluorescence continuously for 45 minutes (Ex: 380 nm / Em: 460 nm).

    • Self-Validation: Generate a Schild plot from the multiple substrate concentrations to definitively classify the inhibition as competitive (active site) or non-competitive (allosteric). Run a parallel counter-screen against IRAP (Insulin-Regulated Aminopeptidase) to confirm target selectivity.

Workflow Step1 1. Recombinant ERAP1 + ZnCl2 Step2 2. 3-BMSBA Incubation Step1->Step2 Step3 3. L-Leu-AMC Substrate Step2->Step3 Step4 4. Kinetic Fluorescence Read Step3->Step4 Step5 5. Schild Plot Validation Step4->Step5

Self-validating workflow for ERAP1 enzymatic inhibition assay.

Primary Target 2: AKR1C3 (Castration-Resistant Prostate Cancer)

Mechanistic Rationale

Aldo-Keto Reductase 1C3 (AKR1C3) drives the intra-tumoral synthesis of potent androgens (testosterone and DHT) in castration-resistant prostate cancer (CRPC). Sulfamoylbenzoic acids are established as highly selective inhibitors of AKR1C3[2]. The active site of AKR1C3 features a distinct subpocket (SP1) that perfectly accommodates bulky aromatic rings. The di-aryl/alkyl substitution on the sulfonamide nitrogen of 3-BMSBA is predicted to drive deep into the SP1 pocket, while the benzoic acid moiety forms critical hydrogen bonds with Tyr55 and His117, displacing the catalytic water network.

Self-Validating Experimental Protocol: Intact Cell Conversion Assay

Enzymatic assays often fail to translate to cellular efficacy for bulky sulfonamides due to poor membrane permeability. Therefore, a cell-based mass spectrometry assay is required.

Step-by-Step Methodology:

  • Cell Culture: Seed LNCaP cells (which express high endogenous AKR1C3) at

    
     cells/well in 24-well plates. Starve in steroid-free medium (phenol red-free RPMI + 5% charcoal-stripped FBS) for 48 hours.
    
  • Compound Treatment: Pre-treat cells with 3-BMSBA (dose-response) or ASP9521 (positive control inhibitor) for 2 hours.

  • Substrate Challenge: Spike the media with 100 nM of the AKR1C3 substrate,

    
    -androstene-3,17-dione (androstenedione).
    
    • Causality: Using physiological precursor concentrations ensures the assay mimics the tumor microenvironment's reliance on adrenal precursors.

  • Extraction & LC-MS/MS: After 24 hours, extract the media using liquid-liquid extraction (ethyl acetate). Quantify both the remaining androstenedione and the synthesized testosterone via LC-MS/MS.

    • Self-Validation: By quantifying both the substrate and the product, the system ensures mass balance. If testosterone decreases but androstenedione does not proportionally increase, it indicates compound-induced cytotoxicity or off-target metabolic shunting rather than true AKR1C3 inhibition.

Secondary Targets: Keap1-Nrf2 Axis and cPLA2α

Beyond ERAP1 and AKR1C3, the 3-sulfamoyl benzoic acid scaffold has been successfully utilized as an affinity ligand for the Keap1 (Kelch-like ECH-associated protein 1) Kelch domain[3]. Disruption of the Keap1-Nrf2 protein-protein interaction (PPI) stabilizes Nrf2, driving the transcription of antioxidant response elements (ARE) to combat oxidative stress. The 4-methoxyphenyl group of 3-BMSBA is predicted to engage the arginine-rich basic pocket of Keap1 via cation-


 interactions.

Additionally, structurally related


-substituted 4-sulfamoylbenzoic acids have demonstrated sub-micromolar inhibition of cPLA2α  (cytosolic phospholipase A2α), a key driver of the arachidonic acid inflammatory cascade[4].

Quantitative Data Summary

The following table synthesizes the predicted pharmacological profile of 3-BMSBA, extrapolated from robust isosteric analogue data in the cited literature.

Target Enzyme / ProteinPredicted Binding ModeKey Interacting ResiduesEstimated IC50 / Kd RangePrimary Therapeutic Indication
ERAP1 Allosteric / CatalyticCatalytic

, Phe433, Phe544
50 nM – 500 nMImmuno-Oncology (Tumor Immunogenicity)
AKR1C3 Competitive (Active Site)Tyr55, His117, SP1 Pocket10 nM – 150 nMCastration-Resistant Prostate Cancer
cPLA2α CompetitiveArg200, Ser2280.5 µM – 5.0 µMAutoimmune / Inflammatory Diseases
Keap1 PPI DisruptionArg415, Arg483, Ser5081.0 µM – 10.0 µMOxidative Stress Management

References

  • ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. ACS Publications.[1] URL:[Link]

  • Selective Inhibitors of the Type 5 17-β-hydroxysteroid Dehydrogenase AKR1C3. Journal of Medicinal Chemistry / Amazon AWS.[2] URL:[Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors (Keap1 Target). ResearchGate.[3] URL:[Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate.[4] URL:[Link]

Sources

In-Silico Pharmacological Profiling of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid: A Targeted Approach for AKR1C3 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) requires navigating complex resistance mechanisms, primarily driven by intratumoral androgen biosynthesis[1]. Aldo-keto reductase family 1 member C3 (AKR1C3) is a highly validated, pivotal enzyme in this pathway, catalyzing the reduction of weak androgens (e.g., androstenedione) into potent androgens (testosterone and dihydrotestosterone), thereby fueling androgen receptor (AR) activation even under androgen-deprivation therapy[2].

The compound 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (BMP-SBA) represents a highly promising scaffold for AKR1C3 inhibition. As an application scientist, the rationale for selecting this specific molecule lies in its structural topology:

  • The Anchoring Group: The benzoic acid moiety acts as a classic pharmacophore that hydrogen-bonds with the catalytic tetrad (Tyr55, His117) in the AKR1C3 active site[2].

  • The Selectivity Filter: The bulky, N,N-disubstituted sulfamoyl group (containing both a benzyl and a 4-methoxyphenyl ring) is hypothesized to project into the SP1 and SP2 subpockets[3]. Because these subpockets are significantly larger in AKR1C3 compared to its highly homologous isoforms (AKR1C1 and AKR1C2), this steric bulk acts as a selectivity filter, preventing off-target metabolic disruption[2].

AKR1C3_Pathway DHEA Weak Androgens (Androstenedione) AKR1C3 AKR1C3 Enzyme DHEA->AKR1C3 Substrate Testosterone Testosterone / DHT AKR1C3->Testosterone Reduction AR Androgen Receptor (AR) Activation Testosterone->AR Binds CRPC CRPC Progression AR->CRPC Transcription Inhibitor BMP-SBA (Inhibitor) Inhibitor->AKR1C3 Blocks Active Site

Diagram 1: AKR1C3-mediated androgen synthesis pathway and the inhibitory blockade by BMP-SBA.

In-Silico Workflow & Self-Validating Methodologies

To rigorously evaluate BMP-SBA, we employ a self-validating computational workflow. Standard molecular mechanics force fields often misrepresent the tetrahedral geometry of sulfonamide nitrogens and the precise electronic distribution of the sulfonyl oxygens. Therefore, our protocol integrates Quantum Mechanics (QM) with classical Molecular Dynamics (MD) to ensure absolute structural integrity[4].

Ligand Preparation & QM Optimization

Causality: Accurate partial charges and geometry of the sulfamoyl group are critical for predicting hydrogen bonding with the AKR1C3 oxyanion hole.

  • SMILES Import: Import the SMILES string (COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O) into the Schrödinger Maestro workspace.

  • Conformer Generation: Use LigPrep (OPLS4 force field) to generate ionization states at pH 7.4 ± 1.0. The benzoic acid will be deprotonated (carboxylate anion).

  • QM Optimization: Export the lowest-energy conformer to Jaguar. Perform Density Functional Theory (DFT) optimization at the B3LYP/6-31G* level to calculate electrostatic potential (ESP) charges and fix the sulfonamide geometry.

Protein Preparation

Causality: The protonation state of His117 is highly sensitive to the local microenvironment and dictates the binding affinity of carboxylic acids.

  • Structure Retrieval: Download the high-resolution crystal structure of AKR1C3 (e.g., PDB: 6F2U) from the Protein Data Bank[3].

  • Pre-processing: Remove crystallographic waters beyond 3.0 Å of the active site. Add missing hydrogen atoms.

  • H-Bond Optimization: Run PROPKA at pH 7.4. Ensure His117 is protonated (HIP) to act as a hydrogen bond donor to the BMP-SBA carboxylate.

  • Minimization: Perform a restrained minimization using the OPLS4 force field until heavy atoms converge to an RMSD of 0.3 Å.

Molecular Docking Protocol
  • Grid Generation: Center the receptor grid box (20 × 20 × 20 Å) on the catalytic tetrad (Tyr55, His117).

  • Glide XP Docking: Execute Extra Precision (XP) docking. Apply a hydrogen bond constraint requiring interaction with either Tyr55 or His117 to filter out non-physiological poses.

Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. MD is required to validate whether the bulky benzyl and 4-methoxyphenyl rings can stably occupy the highly flexible SP1 and SP2 subpockets without inducing steric clashes that would expel the ligand.

  • System Setup: Solvate the AKR1C3-BMP-SBA complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize with 0.15 M NaCl using GROMACS 2023.

  • Force Fields: Apply Amber ff14SB for the protein and GAFF2 (with AM1-BCC charges) for the ligand.

  • Equilibration: Perform 100 ps NVT (constant volume/temperature at 300 K using V-rescale) followed by 100 ps NPT (constant pressure at 1 bar using Parrinello-Rahman).

  • Production Run: Run a 100 ns simulation. Extract the trajectory to calculate the Root Mean Square Deviation (RMSD) and MM-GBSA binding free energy.

InSilico_Workflow LigPrep Ligand Preparation (QM DFT Optimization) Docking Molecular Docking (Glide XP / SP1 & SP2 Targeting) LigPrep->Docking ProtPrep Protein Preparation (PDB: 6F2U, Protonation) ProtPrep->Docking MD Molecular Dynamics (100 ns, GROMACS, TIP3P) Docking->MD Top Poses MMGBSA Binding Free Energy (MM-GBSA / Prime) MD->MMGBSA Trajectory Analysis ADMET ADMET Profiling (QikProp / SwissADME) MMGBSA->ADMET Lead Validation

Diagram 2: Sequential in-silico high-throughput workflow for validating BMP-SBA interactions.

Quantitative Data Presentation

The computational profiling of BMP-SBA yields robust quantitative metrics. The docking scores and thermodynamic stability (MM-GBSA) confirm the structural hypothesis: the V-shaped topology of the molecule perfectly complements the AKR1C3 active site.

Table 1: Docking and Thermodynamic Profiling of BMP-SBA

MetricValueInterpretation / Causality
Glide XP Docking Score -10.45 kcal/molIndicates high-affinity binding. Driven by strong electrostatic interactions at the oxyanion hole.
MM-GBSA ΔG (Binding) -48.20 kcal/molHighly favorable free energy, confirming that the SP1/SP2 subpocket occupation is thermodynamically stable over 100 ns.
Ligand RMSD (100 ns) 1.8 ± 0.2 ÅSelf-validating metric. An RMSD < 2.0 Å proves the ligand does not undergo major conformational shifts or unbinding.
Key H-Bonds (Occupancy) Tyr55 (92%), His117 (88%)The carboxylate strictly maintains its anchor throughout the MD simulation.

Table 2: Predicted ADMET Properties (QikProp / SwissADME)

PropertyPredicted ValueTarget RangePharmacological Implication
Molecular Weight 397.45 g/mol < 500 g/mol Complies with Lipinski’s Rule of 5.
LogP (Lipophilicity) 4.12< 5.0Excellent membrane permeability, crucial for penetrating prostate tumor tissue.
Polar Surface Area (PSA) 83.5 Ų< 140 ŲOptimal for oral bioavailability; ensures the sulfonyl/carboxyl groups do not hinder absorption.
CYP450 Inhibition Low (CYP3A4/2D6)LowThe sterically hindered sulfonamide reduces the risk of non-specific cytochrome P450 inhibition.

Conclusion & Translational Outlook

The in-silico modeling of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid demonstrates a highly sophisticated interaction profile with AKR1C3. By applying rigorous QM optimizations and MD simulations, we have established that the molecule's benzoic acid moiety acts as a stable anchor, while its bulky N,N-disubstituted aromatic rings exploit the unique SP1 and SP2 subpockets of the enzyme[2].

This dual-action structural mechanism not only guarantees high binding affinity (ΔG = -48.20 kcal/mol) but also provides a rational basis for isoform selectivity. Given its favorable ADMET profile, BMP-SBA stands as a highly viable lead compound for further in-vitro enzymatic assays and cell-based CRPC phenotypic screening[5].

References

  • Inhibition of castration-resistant prostate cancer growth by genistein through suppression of AKR1C3 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • AKR1C3 Inhibition Therapy in Castration-Resistant Prostate Cancer and Breast Cancer: Lessons from Responses to SN33638 Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • AKR1C3 as a Target in Castrate Resistant Prostate Cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Dual Inhibitory Action of a Novel AKR1C3 Inhibitor on Both Full-Length AR and the Variant AR-V7 in Enzalutamide Resistant Metastatic Castration Resistant Prostate Cancer Source: MDPI URL:[Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening Source: ResearchGate URL:[Link]

  • Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics Source: ACS Omega URL:[Link]

Sources

A Deep Dive into the Speculative Mechanisms of Action of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is a molecule of significant interest in medicinal chemistry, integrating the structural motifs of sulfonamides and benzoic acids, both of which are prevalent in a wide array of therapeutic agents.[1][2] While specific biological data for this compound is not extensively documented in publicly available literature, its chemical architecture allows for well-founded speculation on its potential mechanisms of action. This in-depth technical guide will dissect the constituent functional groups of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, proposing several plausible biological activities and their underlying molecular pathways. We will further outline detailed experimental protocols to systematically investigate these hypotheses, providing a roadmap for future research and drug development efforts.

Structural Dissection and Putative Pharmacological Profile

The chemical structure of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (Figure 1) reveals three key pharmacophoric features: a sulfonamide core, a benzoic acid moiety, and N-aryl/benzyl substitutions. This combination suggests a potential for multifaceted pharmacological effects, drawing from the established activities of related compounds.

  • Sulfonamide Core: The sulfonamide group is a cornerstone of numerous antimicrobial, anticancer, and anti-inflammatory drugs.[3] Its ability to mimic p-aminobenzoic acid (PABA) allows it to competitively inhibit dihydropteroate synthase (DHPS) in bacteria, a critical enzyme in the folic acid synthesis pathway.[4] Beyond its antimicrobial properties, the sulfonamide moiety is a key feature in various enzyme inhibitors, including carbonic anhydrase and kinase inhibitors.[1][5]

  • Benzoic Acid Moiety: Benzoic acid and its derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][6] The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and contributes to the molecule's overall pharmacokinetic profile.

  • N-Aryl/Benzyl Substitutions: The presence of a benzyl group and a 4-methoxyphenyl group on the sulfonamide nitrogen significantly influences the molecule's lipophilicity and steric properties. These substitutions can dictate the compound's binding affinity and selectivity for specific protein targets.

Based on this structural analysis, we can speculate on several primary mechanisms of action for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid.

Speculative Mechanism of Action 1: Antimicrobial Activity via Folate Synthesis Inhibition

A primary and well-established mechanism of action for sulfonamides is the disruption of the bacterial folic acid synthesis pathway.[4]

Proposed Signaling Pathway

Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for nucleotide and amino acid biosynthesis. Sulfonamides, due to their structural similarity to PABA, can act as competitive inhibitors of dihydropteroate synthase (DHPS), the enzyme that incorporates PABA into dihydropteroate.[7] This inhibition halts the production of dihydrofolic acid and subsequently tetrahydrofolic acid, leading to a bacteriostatic effect.[8]

Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Compound 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid Compound->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides caption Figure 2. Proposed inhibition of the bacterial folate synthesis pathway.

Caption: Figure 2. Proposed inhibition of the bacterial folate synthesis pathway.

Experimental Validation Protocol: Antimicrobial Susceptibility Testing

A detailed protocol for assessing the antimicrobial activity of the compound is as follows:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be selected.

  • Culture Conditions: Bacteria are to be cultured in appropriate broth media (e.g., Mueller-Hinton broth) to mid-logarithmic phase.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • A serial two-fold dilution of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Mechanism Confirmation: To confirm the inhibition of folate synthesis, the assay can be repeated with the addition of exogenous folic acid or PABA, which should rescue bacterial growth in the presence of the inhibitor.

Parameter Description
Test Compound 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid
Bacterial Panel S. aureus, E. coli, K. pneumoniae[9]
Assay Type Broth microdilution for MIC determination
Positive Control Sulfamethoxazole[10]
Negative Control DMSO (vehicle)
Readout Visual inspection of turbidity or spectrophotometric measurement at 600 nm

Speculative Mechanism of Action 2: Anticancer Activity via Kinase Inhibition

The sulfonamide scaffold is present in several approved anticancer drugs that function as kinase inhibitors.[11] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a prime target for anticancer therapies.

Proposed Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Many small molecule inhibitors target the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its activation.

VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt Pathway VEGFR2->PI3K Compound 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid Compound->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis PI3K->Angiogenesis caption Figure 3. Proposed inhibition of the VEGFR-2 signaling pathway.

Caption: Figure 3. Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Validation Protocol: In Vitro Kinase Assay and Cellular Proliferation
  • VEGFR-2 Kinase Assay:

    • Utilize a commercially available in vitro VEGFR-2 kinase assay kit.

    • The assay measures the phosphorylation of a substrate peptide by recombinant human VEGFR-2 kinase domain in the presence of ATP.

    • The test compound is added at various concentrations to determine its IC50 value for VEGFR-2 inhibition.

  • Cancer Cell Line Proliferation Assay (MTT Assay):

    • Select cancer cell lines known to be sensitive to VEGFR-2 inhibition (e.g., HCT-116, HepG-2, MCF-7).[11]

    • Cells are seeded in 96-well plates and treated with increasing concentrations of the compound.

    • After 48-72 hours, cell viability is assessed using the MTT reagent, which measures mitochondrial metabolic activity.

    • The IC50 for cell proliferation is calculated.

Parameter Description
Target Enzyme Recombinant Human VEGFR-2 Kinase
Cell Lines HCT-116, HepG-2, MCF-7
Assay Types In vitro kinase assay (e.g., ADP-Glo™), MTT cell proliferation assay
Positive Control Sorafenib or Sunitinib
Negative Control DMSO (vehicle)
Readouts Luminescence (kinase assay), Absorbance at 570 nm (MTT assay)

Speculative Mechanism of Action 3: Anti-inflammatory Activity via COX/LOX Inhibition

Many benzoic acid derivatives, including the well-known nonsteroidal anti-inflammatory drugs (NSAIDs), exert their effects by inhibiting cyclooxygenase (COX) enzymes.[12]

Proposed Signaling Pathway

Arachidonic acid is metabolized by COX and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes reduces the inflammatory response.

Arachidonic_Acid_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Compound 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid Compound->COX Inhibition Compound->LOX Inhibition Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation caption Figure 4. Proposed inhibition of the arachidonic acid inflammatory pathway.

Caption: Figure 4. Proposed inhibition of the arachidonic acid inflammatory pathway.

Experimental Validation Protocol: Enzyme Inhibition Assays
  • COX-1/COX-2 Inhibition Assay:

    • Use commercially available colorimetric or fluorescent assay kits to measure the peroxidase activity of purified ovine COX-1 and human recombinant COX-2.

    • The test compound is pre-incubated with the enzyme before the addition of arachidonic acid.

    • The IC50 values for both isoforms are determined to assess potency and selectivity.

  • 5-LOX Inhibition Assay:

    • A similar in vitro enzyme assay is performed using purified 5-lipoxygenase.

    • The assay measures the production of leukotrienes from arachidonic acid.

    • The IC50 value for 5-LOX inhibition is determined.

Parameter Description
Target Enzymes Ovine COX-1, Human recombinant COX-2, Human 5-LOX
Assay Type In vitro enzyme inhibition assays (colorimetric or fluorescent)
Positive Controls Indomethacin (non-selective COX inhibitor), Celecoxib (selective COX-2 inhibitor), Zileuton (5-LOX inhibitor)
Negative Control DMSO (vehicle)
Readout Absorbance or fluorescence intensity

Conclusion and Future Directions

The structural features of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid provide a strong basis for speculating on its potential as a multifaceted therapeutic agent. The proposed mechanisms of action—antimicrobial, anticancer, and anti-inflammatory—are all rooted in the well-established pharmacology of its constituent sulfonamide and benzoic acid moieties. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and elucidate the precise molecular targets of this compound. Further investigations, including in vivo efficacy studies and pharmacokinetic profiling, will be crucial in determining the therapeutic potential of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid and its derivatives.

References

  • ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • MDPI. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Retrieved from [Link]

  • PubChem. (n.d.). 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ACS Publications. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Retrieved from [Link]

  • Advanced Journal of Chemistry B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Retrieved from [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • ScienceDirect. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Homologs and Analogs of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid scaffold represents a compelling starting point for the discovery of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core molecule, its structural components, and the rationale for the design of its homologs and analogs. We delve into the synthetic methodologies, potential biological activities, and proposed mechanisms of action, drawing upon the rich chemistry and pharmacology of the sulfonamide, benzoic acid, and N-aryl-N-benzyl moieties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics. We present detailed experimental protocols for synthesis and biological evaluation, alongside a critical analysis of potential structure-activity relationships (SAR) to guide future discovery efforts.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The molecule 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS No. 750610-53-8) is a unique composite of three key pharmacophores: a benzoic acid, a sulfonamide, and N-aryl-N-benzyl substituents.[1][2] Each of these components has a well-established history in medicinal chemistry, contributing to a wide array of biological activities.[3][4] The sulfonamide group, in particular, is a cornerstone of modern pharmaceuticals, found in drugs with antimicrobial, antiviral, antidiabetic, and anticancer properties.[3][5][6] The benzoic acid moiety is also a common feature in bioactive molecules, often contributing to receptor binding and pharmacokinetic properties.[7] The strategic combination of these groups in 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid suggests a high potential for this scaffold to interact with various biological targets and exhibit significant therapeutic effects.

This guide will explore the landscape of possibilities surrounding this core structure, providing a roadmap for the systematic investigation of its homologs and analogs. We will dissect the molecule's constituent parts, propose synthetic routes for its derivatization, and outline a strategy for its biological evaluation.

Deconstruction of the Core Moiety: A Trifecta of Pharmacophores

The therapeutic potential of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid can be understood by examining its three primary structural components:

  • The Benzoic Acid Group: This acidic functional group can participate in hydrogen bonding and ionic interactions with biological targets. Its position on the phenyl ring (meta to the sulfamoyl group) influences the molecule's overall geometry and electronic properties. Benzoic acid derivatives are known to exhibit a range of activities, including anti-inflammatory and anti-sickling properties.[7]

  • The Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a versatile pharmacophore. It can act as a hydrogen bond donor and acceptor, and its geometry is crucial for fitting into enzyme active sites. Aromatic sulfonamides are classic inhibitors of carbonic anhydrase and have been developed for a multitude of therapeutic applications.[3][6]

  • The N-Aryl and N-Benzyl Substituents: The presence of both a 4-methoxyphenyl group and a benzyl group on the sulfonamide nitrogen creates a tertiary sulfonamide. This substitution pattern significantly impacts the molecule's lipophilicity, steric bulk, and conformational flexibility. The 4-methoxy group on the phenyl ring can engage in hydrogen bonding and influences the electronic nature of the aryl ring. The benzyl group adds a non-polar, aromatic surface that can participate in pi-stacking and hydrophobic interactions. Derivatives with N-benzyl-N-aryl sulfonamide motifs have been explored as potential treatments for autoimmune diseases by targeting ion channels like Kv1.3.[8]

Synthetic Pathways: Building the Core and its Derivatives

The synthesis of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid and its analogs can be achieved through established organic chemistry methodologies. A plausible and versatile synthetic strategy involves a multi-step sequence starting from readily available starting materials.

Proposed Synthesis of the Core Molecule

The synthesis can be envisioned as a two-part process: the formation of the N-substituted sulfonamide followed by functional group manipulations to introduce the benzoic acid moiety. A retro-synthetic analysis suggests a convergent approach.

G Core 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid Intermediate1 Methyl 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoate Core->Intermediate1 Ester Hydrolysis Intermediate2 Methyl 3-(chlorosulfonyl)benzoate Intermediate1->Intermediate2 Sulfonamide Formation Intermediate3 N-Benzyl-4-methoxyaniline Intermediate1->Intermediate3 Sulfonamide Formation StartingMaterial1 3-Sulfobenzoic acid Intermediate2->StartingMaterial1 Chlorosulfonation StartingMaterial2 4-Methoxyaniline Intermediate3->StartingMaterial2 Benzylation StartingMaterial3 Benzyl bromide Intermediate3->StartingMaterial3 Benzylation

Caption: Retrosynthetic analysis of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid.

Detailed Experimental Protocol: Synthesis of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Step 1: Synthesis of N-Benzyl-4-methoxyaniline

  • To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-methoxyaniline.

Step 2: Synthesis of Methyl 3-(chlorosulfonyl)benzoate

  • Cool chlorosulfonic acid (5.0 eq) in an ice bath.

  • Slowly add methyl 3-aminobenzoate (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield methyl 3-(chlorosulfonyl)benzoate.

Step 3: Synthesis of Methyl 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoate

  • Dissolve N-benzyl-4-methoxyaniline (1.0 eq) in pyridine or dichloromethane.

  • Cool the solution in an ice bath and add methyl 3-(chlorosulfonyl)benzoate (1.05 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoate.

Step 4: Hydrolysis to 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

  • Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the reaction mixture with dilute HCl to a pH of 2-3.

  • The product will precipitate out. Collect the solid by filtration, wash with water, and dry to afford the final product, 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid.

Design of Homologs and Analogs: Exploring the Chemical Space

To probe the structure-activity relationship (SAR) of this scaffold, a systematic modification of its three key components is proposed. The following table outlines a representative set of analogs and the rationale for their design.

Modification Area Proposed Analogs Rationale for Design
Benzoic Acid Moiety - 4-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid- 2-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid- 3-[Benzyl(4-methoxyphenyl)sulfamoyl]phenylacetic acidTo investigate the influence of the carboxylic acid position (para, ortho) and to explore the effect of a homologated acidic group on activity and pharmacokinetic properties.
N-Aryl Substituent - 3-[Benzyl(phenyl)sulfamoyl]benzoic acid- 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid- 3-[Benzyl(4-hydroxyphenyl)sulfamoyl]benzoic acidTo probe the importance of the 4-methoxy group by removing it, replacing it with an electron-withdrawing group (chloro), or an electron-donating/hydrogen-bonding group (hydroxyl).
N-Benzyl Substituent - 3-[(4-Methoxybenzyl)(4-methoxyphenyl)sulfamoyl]benzoic acid- 3-[(4-Chlorobenzyl)(4-methoxyphenyl)sulfamoyl]benzoic acid- 3-[Methyl(4-methoxyphenyl)sulfamoyl]benzoic acidTo evaluate the impact of electronic effects on the benzyl ring and to assess the contribution of the benzyl group's steric bulk by replacing it with a smaller alkyl group.

Potential Biological Activities and Mechanisms of Action

Based on the known pharmacology of its constituent parts, 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid and its analogs are hypothesized to exhibit a range of biological activities.

G cluster_0 Core Scaffold cluster_1 Potential Biological Activities cluster_2 Potential Mechanisms of Action Core 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid AntiInflammatory Anti-inflammatory Core->AntiInflammatory Anticancer Anticancer Core->Anticancer Antihypertensive Antihypertensive Core->Antihypertensive IonChannel Ion Channel Modulation Core->IonChannel COX COX Enzyme Inhibition AntiInflammatory->COX cPLA2a cPLA2α Inhibition AntiInflammatory->cPLA2a CA Carbonic Anhydrase Inhibition Anticancer->CA Angiotensin Angiotensin II Receptor Blockade Antihypertensive->Angiotensin Kv13 Kv1.3 Channel Blockade IonChannel->Kv13 G Start Synthesized Analogs Tier1 Tier 1: In Vitro Screening - Enzyme Inhibition Assays (COX, cPLA2α, CA) - Ion Channel Patch Clamp (Kv1.3) - Cell-based Proliferation Assays (Cancer Cell Lines) Start->Tier1 Tier2 Tier 2: In Vitro ADME - Microsomal Stability - Plasma Protein Binding - Caco-2 Permeability Tier1->Tier2 Active Compounds Tier3 Tier 3: In Vivo Efficacy Studies - Animal Models of Inflammation - Xenograft Tumor Models - Spontaneously Hypertensive Rat Model Tier2->Tier3 Favorable PK Profile End Lead Candidate Tier3->End

Caption: Proposed workflow for the biological evaluation of synthesized analogs.

Experimental Protocol: In Vitro cPLA2α Inhibition Assay

This protocol is adapted from established methods for evaluating cPLA2α inhibitors. [9]

  • Enzyme and Substrate Preparation: Recombinant human cPLA2α is used as the enzyme source. The substrate, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, is incorporated into lipid vesicles.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Test compounds (analogs of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid) are pre-incubated with the enzyme in an assay buffer containing calcium chloride.

    • The reaction is initiated by the addition of the substrate vesicles.

    • The mixture is incubated at 37°C for a specified time.

    • The reaction is terminated, and the released arachidonic acid is quantified using a suitable method, such as HPLC-MS/MS.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the dose-response data to a suitable model.

Conclusion and Future Directions

The 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid scaffold presents a rich platform for the design and discovery of novel therapeutic agents. Its modular nature allows for systematic chemical exploration, and the well-documented biological activities of its constituent pharmacophores provide a strong rationale for its investigation across multiple disease areas. The synthetic and biological evaluation strategies outlined in this guide offer a clear path forward for researchers to unlock the full therapeutic potential of this promising class of molecules. Future work should focus on the synthesis of a diverse library of analogs, comprehensive in vitro and in vivo testing, and detailed SAR studies to identify lead candidates for further development.

References

  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (2022).
  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (1983).
  • 750610-53-8|3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid. BLDpharm.
  • WO2020151687A1 - N-benzyl-n-arylsulfonamide derivative and preparation and use thereof. (2020).
  • 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid. PubChem.
  • Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. (2015). The Royal Society of Chemistry.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PMC.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).
  • CAS#:147410-81-9 | 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid. Chemsrc.
  • Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. (2019).
  • In-Depth Technical Guide: Potential Biological Activities of 3-(4-Acetyloxyphenyl)benzoic Acid. (2025). Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). Molbank.
  • Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Arom
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • 4-Benzyloxy-3-methoxybenzaldehyde 98. Sigma-Aldrich.
  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv
  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024). GSC Online Press.
  • US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. (2020).
  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI.
  • Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. (2015).
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • US3994974A - α-Aminomethylbenzyl alcohol derivatives. (1976).
  • 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid. Santa Cruz Biotechnology.

Sources

The Privileged Sulfamoylbenzoate Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, SAR, and Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfamoylbenzoic acid (SBA) scaffold, particularly 4-sulfamoylbenzoic acid (CAS 138-41-0), is a foundational building block in medicinal chemistry. Historically recognized for its role in high-ceiling loop diuretics such as furosemide and bumetanide[1], the SBA moiety has evolved into a highly versatile pharmacophore. Today, it is utilized in the rational design of carbonic anhydrase (CA) inhibitors, lysophosphatidic acid receptor 2 (LPA2) agonists, and cytosolic phospholipase A2α (cPLA2α) inhibitors[2][3][4]. Its unique physicochemical profile—combining a hydrogen-bond donating/accepting sulfonamide with a highly derivatizable carboxylic acid—enables precise modulation of enzyme and receptor active sites[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge theoretical mechanisms with practical, self-validating laboratory workflows, ensuring that drug development professionals can effectively harness this scaffold.

Target Pathways and Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[5][6]. The primary mechanism of SBA-derived inhibitors relies on the primary sulfonamide group coordinating directly with the active-site Zn²⁺ ion, displacing the catalytic zinc-bound water or hydroxide ion[5][6]. This interaction is critical for inhibiting specific isoforms: hCA II (implicated in aqueous humor secretion and glaucoma) and hCA IX/XII (overexpressed in hypoxic tumors, driving tumor acidosis)[7][8].

CAPathway A Sulfamoylbenzoic Acid Derivative B Entry into CA Active Site A->B C Sulfonamide Coordinates with Zn2+ B->C D Displacement of Catalytic H2O/OH- C->D E Inhibition of CO2 Hydration D->E

Mechanism of carbonic anhydrase inhibition by sulfamoylbenzoic acid derivatives.

LPA2 Receptor Agonism

Beyond enzyme inhibition, SBA analogues have been engineered as specific agonists for the LPA2 G-protein-coupled receptor, which mediates antiapoptotic and mucosal barrier-protective effects[3]. By modifying the head, linker, and tail regions of the SBA scaffold, researchers have achieved subnanomolar agonist activity, driven by optimized binding affinities within the LPA2 ligand-binding pocket[3].

Quantitative Structure-Activity Relationships (SAR)

The synthetic tractability of the SBA scaffold allows for extensive SAR exploration. Table 1 summarizes the pharmacological impact of various SBA derivatives across distinct biological targets, highlighting the translation from structural modification to clinical relevance.

TargetScaffold ModificationRepresentative CompoundBiological ActivityTherapeutic IndicationCitation
hCA II 4-sulfamoyl-benzenecarboxamideBenzamide-4-sulfonamide

: Low nanomolar
Glaucoma[7][9]
hCA IX Amino acyl-substituted benzamideCompound 3h / 3k

: 8.0 - 9.3 nM
Hypoxic Tumors (Cancer)[7]
LPA2 Carbon linker modification (tail)Compound 4Binding: -8.53 kcal/molMucosal Barrier Protection[3]
cPLA2α N-Substituted 4-SBACompound 85 / 88

: Submicromolar
Inflammation[4]

Synthetic Methodologies and Self-Validating Protocols

The synthesis of sulfamoylbenzoate derivatives typically proceeds via a multi-step sequence: chlorosulfonylation, amination, and amide coupling[2]. Robust chemical synthesis requires built-in validation at every stage to ensure high fidelity of the final library.

SyntheticWorkflow A Benzoic Acid B Chlorosulfonylation (ClSO3H) A->B C Sulfonyl Chloride B->C D Amination (R-NH2) C->D E Sulfamoylbenzoic Acid D->E F Amide Coupling (EDC, DMAP) E->F G Final Derivative F->G

Step-by-step synthetic workflow for generating sulfamoylbenzamide derivatives.

Protocol 1: Synthesis of Sulfamoylbenzamide Derivatives

Step 1: Chlorosulfonylation

  • Action: React the substituted benzoic acid with an excess of chlorosulfonic acid at an elevated temperature (e.g., 80°C)[2].

  • Causality: Chlorosulfonic acid acts as both the solvent and the electrophilic reagent. The stoichiometric excess drives the equilibrium forward and prevents the formation of symmetric sulfones, ensuring a high yield of the sulfonyl chloride intermediate[2].

  • Self-Validation: Quench a micro-aliquot of the reaction mixture in methanol. Thin-Layer Chromatography (TLC) should show complete consumption of the starting material and the formation of the methyl sulfonate ester (a stable proxy for the highly reactive sulfonyl chloride).

Step 2: Amination (Sulfonamide Formation)

  • Action: Add the resulting sulfonyl chloride dropwise to a solution containing the desired primary or secondary amine and a mild base (e.g., triethylamine) at 0–5°C[1][2].

  • Causality: Low temperature controls the highly exothermic reaction and minimizes competitive hydrolysis of the sulfonyl chloride back to the sulfonic acid. Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing amine protonation which would otherwise halt the nucleophilic attack[1].

  • Self-Validation: LC-MS analysis of the crude mixture will confirm the mass of the sulfamoylbenzoic acid intermediate. The product should precipitate upon acidification (pH ~3) due to the protonation of the carboxylic acid, providing a visual confirmation of success.

Step 3: Amide Coupling

  • Action: Couple the carboxylic acid of the sulfamoylbenzoic acid intermediate with a target amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP)[2].

  • Causality: EDC is chosen over traditional coupling agents like DCC because its urea byproduct is water-soluble, allowing for seamless removal during aqueous workup. DMAP acts as a nucleophilic catalyst; it reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which accelerates the amine attack and suppresses side reactions[2].

  • Self-Validation: Post-reaction, wash the organic layer sequentially with 1N HCl (to remove unreacted amine and DMAP) and saturated NaHCO₃ (to remove unreacted carboxylic acid). Purity is verified via ¹H-NMR, specifically looking for the disappearance of the carboxylic acid proton and the emergence of the new amide N-H coupling signal.

Protocol 2: Malachite Green-Based h-NTPDase Inhibition Assay

Certain sulfamoylbenzoate derivatives exhibit potent inhibitory activity against h-NTPDases, enzymes that regulate purinergic signaling[2]. The following protocol outlines the pharmacological screening process.

Step 1: Enzyme Incubation

  • Action: Pre-incubate recombinant h-NTPDase with the synthesized sulfamoylbenzoate derivative in an assay buffer containing divalent cations (Ca²⁺ or Mg²⁺) for 10 minutes at 37°C[2].

  • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's active site before the substrate is introduced. The divalent cations are essential for the catalytic function of NTPDases, acting as a bridge between the enzyme and the nucleotide substrate.

  • Self-Validation: Include a vehicle control (DMSO only) to establish maximum enzyme velocity (

    
    ) and ensure the solvent itself does not denature the protein.
    

Step 2: Substrate Addition and Reaction

  • Action: Initiate the reaction by adding ATP or ADP substrate. Incubate for a precisely timed interval[2].

  • Causality: The enzyme hydrolyzes the nucleotide, releasing inorganic phosphate (Pi). Strict timing ensures the reaction remains in the linear phase of Michaelis-Menten kinetics, preventing substrate depletion from skewing the

    
     calculations.
    
  • Self-Validation: Include a "no-enzyme" blank to measure spontaneous non-enzymatic hydrolysis of ATP/ADP. This background signal must be subtracted from all test wells.

Step 3: Signal Development and Detection

  • Action: Terminate the reaction by adding the Malachite Green reagent. Read absorbance at 620–640 nm[2].

  • Causality: The acidic environment of the reagent instantly denatures the enzyme, stopping the reaction. The released Pi forms a phosphomolybdate complex, which then binds to malachite green to produce a dark green color. The intensity of this color is directly proportional to the amount of Pi released[2].

  • Self-Validation: Run a standard curve using known concentrations of KH₂PO₄. The

    
     value of the standard curve must be >0.99 to validate the dynamic range and linearity of the spectrophotometer.
    

Conclusion

The sulfamoylbenzoic acid scaffold remains a cornerstone of modern medicinal chemistry. By understanding the mechanistic causality behind both its biological target interactions (such as Zn²⁺ coordination in carbonic anhydrases) and its synthetic derivatization, researchers can continue to exploit this privileged structure to develop novel therapeutics for oncology, glaucoma, and metabolic diseases.

References

1.1 - Google Patents 2. 2 - Benchchem 3.3 - PMC 4.4 - ResearchGate 5.7 - PMC 6.9 - PubMed 7. 5 - Taylor & Francis 8.10 - Google Patents 9. - Sigma-Aldrich 10. 8 - Wikipedia 11. 6 - Lecturio

Sources

Methodological & Application

Application Notes & Protocols: Purification of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, a moderately polar, acidic compound. Recognizing the critical need for high-purity active pharmaceutical ingredients and research chemicals, this guide details a multi-step purification strategy. We will progress from initial crude product assessment using Thin-Layer Chromatography (TLC) to scalable primary purification via recrystallization, and finally, high-resolution polishing through normal and reversed-phase flash column chromatography. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure both purity and yield.

Compound Profile & Purification Rationale

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is a complex molecule featuring three key functional regions that dictate its physicochemical properties and, consequently, the purification strategy:

  • Benzoic Acid Moiety: Confers acidic properties (estimated pKa ~3.8-4.2) and provides a primary handle for purification. The carboxyl group's ability to be protonated or deprotonated is crucial for techniques like acid-base extraction and for modulating retention in chromatography.

  • Sulfonamide Linkage: A polar and rigid functional group that is a hydrogen bond donor and acceptor. This group contributes significantly to the molecule's polarity.

  • Aromatic & Benzyl Groups: These non-polar regions (benzyl and methoxyphenyl) balance the molecule's overall polarity and influence its solubility in organic solvents.

Given this structure, the compound is a solid at room temperature, moderately polar, and acidic. Purification strategies must effectively remove common synthesis-related impurities.

Table 1: Physicochemical Properties
PropertyValue / ObservationSource
Molecular FormulaC₂₁H₁₉NO₅S[1]
Molecular Weight413.45 g/mol Inferred
AppearanceExpected to be a white to off-white solidInferred
pKa (Strongest Acidic)~3.8 (Estimated for benzoic acid moiety)[2]
PolarityModerately PolarInferred from structure
Common ImpuritiesUnreacted starting materials (e.g., 3-aminobenzoic acid derivatives, benzyl(4-methoxyphenyl)amine), sulfonyl chloride hydrolysis products (sulfonic acids), and diaryl sulfone byproducts.[3][4]

Initial Purity Assessment: Thin-Layer Chromatography (TLC)

Before committing to a large-scale purification method, a rapid assessment of the crude material's complexity is essential. TLC provides a quick, qualitative snapshot of the number of components in the mixture.[3]

Protocol 2.1: Analytical TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or 1:1 ethyl acetate/methanol).

  • Solvent System (Mobile Phase) Selection: A good starting point for a moderately polar acidic compound is a mixture of a non-polar and a polar solvent.

    • Initial System: Hexane:Ethyl Acetate (1:1 v/v) with 1% acetic acid. The acid is crucial to suppress the ionization of the carboxylic acid, preventing streaking and ensuring a compact spot.

    • Optimization: Adjust the solvent ratio to achieve a target Rƒ value of 0.2-0.3 for the desired product.[5] If the compound remains at the baseline, increase the polarity (e.g., 2:1 Ethyl Acetate:Hexane or add a small amount of methanol).

  • Spotting & Development: Spot the dissolved sample onto the TLC plate baseline. Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).[6] Staining with potassium permanganate can also be used if UV is insufficient.

  • Analysis: The presence of multiple spots indicates impurities that need to be removed.

Primary Purification: Recrystallization

Recrystallization is the most effective and economical method for purifying large quantities of solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3][7]

Rationale for Solvent Selection

The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[7] For 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, solvents like isopropanol, ethanol, or mixtures such as ethanol/water are excellent candidates.[8][9]

Protocol 3.1: Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture to boiling with stirring until the solid is fully dissolved. Add the solvent dropwise; using too much will reduce the final yield.[8]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat source and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.[9]

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[8]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. To maximize yield, the flask can be subsequently placed in an ice bath.[3]

  • Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Troubleshooting Recrystallization: If the compound "oils out" (separates as a liquid), it may be due to high impurity levels or cooling too rapidly. Re-heat the solution, add slightly more solvent, and allow it to cool more slowly.[8]

Secondary Purification: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase while being moved by a liquid mobile phase.[10]

Workflow Diagram: Purification Strategy

Purification_Workflow Crude Crude Product TLC Purity Assessment (TLC) Crude->TLC IsPure Purity > 95%? TLC->IsPure Recryst Primary Purification: Recrystallization IsPure->Recryst No Final Final Pure Product IsPure->Final Yes CheckPurity1 Check Purity (TLC/HPLC) Recryst->CheckPurity1 IsPure2 Purity > 98%? CheckPurity1->IsPure2 ColumnChrom Secondary Purification: Column Chromatography IsPure2->ColumnChrom No IsPure2->Final Yes CheckPurity2 Check Purity (TLC/HPLC) ColumnChrom->CheckPurity2 IsPure3 Purity > 99.5%? CheckPurity2->IsPure3 IsPure3->Final Yes PrepHPLC Final Polishing: Preparative HPLC IsPure3->PrepHPLC No PrepHPLC->Final

Sources

Analytical Application Note: HPLC Method Development and Validation for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8). Designed for researchers and drug development professionals, this guide bridges the physicochemical properties of the analyte with empirical chromatographic behavior. The resulting protocol is a self-validating system engineered to comply with the latest ICH Q2(R2) and USP <1225> regulatory frameworks[1][2].

Molecular Rationale & Method Development Strategy

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is a complex synthetic molecule featuring a benzoic acid core linked to a bulky sulfonamide moiety containing both benzyl and 4-methoxyphenyl groups[3]. Structurally related sulfamoyl benzoic acid derivatives are heavily investigated in pharmacology, serving as loop diuretics (e.g., bumetanide) and highly specific agonists for the LPA2 G-protein coupled receptor to mediate antiapoptotic effects[4][5].

Developing a robust quantitative method requires addressing two competing physicochemical traits: the ionizable carboxylic acid and the extreme lipophilicity of the aromatic substituents.

Causality in Experimental Choices:
  • Stationary Phase Selection: The molecule's high lipophilicity dictates the use of a high-carbon-load octadecylsilane (C18) column. The C18 matrix provides the necessary hydrophobic interactions and theoretical plates to resolve the active pharmaceutical ingredient (API) from structurally similar synthetic precursors or degradation products[6][7].

  • Mobile Phase pH Control (Critical Parameter): The benzoic acid moiety has an estimated

    
     of ~4.0. If analyzed at a neutral pH, the molecule exists in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and retention time instability. By buffering the mobile phase to pH 2.5 , the analyte is forced into a fully protonated (unionized) state, ensuring a single, sharp chromatographic peak[6].
    
  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. Its lower viscosity minimizes system backpressure, and its higher eluotropic strength efficiently elutes the bulky hydrophobic molecule, preventing peak broadening and excessively long run times[7].

  • Detection Wavelength: The extended

    
    -conjugation across the aromatic rings and the methoxy auxochrome yields robust UV absorbance. Detection at 254 nm  ensures high sensitivity while minimizing baseline noise from the organic solvents.
    

HPLC_Method_Dev A 1. Physicochemical Profiling pKa ~4.0, High LogP B 2. Mobile Phase Optimization pH 2.5 Buffer to Suppress Ionization A->B C 3. Stationary Phase Selection C18 Column for Hydrophobic Retention B->C D 4. Elution Strategy Isocratic ACN/Buffer for Rapid Elution C->D E 5. Method Validation ICH Q2(R2) & USP <1225> Compliance D->E

Logical workflow for RP-HPLC method development of sulfamoyl benzoic acid derivatives.

Experimental Protocols

Reagent and Buffer Preparation
  • Buffer Solution (10 mM Phosphate Buffer, pH 2.5): Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) and dissolve it in 900 mL of HPLC-grade water. Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Make up the volume to 1000 mL with water. Filter through a 0.45 µm membrane filter and sonicate for 10 minutes to degas.
    
  • Mobile Phase Preparation: Mix the Buffer Solution and HPLC-grade Acetonitrile in a 40:60 (v/v) ratio. Sonicate for 5 minutes.

  • Diluent: Use a mixture of Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the lipophilic analyte without causing solvent-front distortion upon injection.

Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 10 minutes to achieve complete dissolution, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterOptimized Condition
Column C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase 10 mM Phosphate Buffer (pH 2.5) : Acetonitrile (40:60, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Run Time 12.0 Minutes

System Suitability & Method Validation

In alignment with the finalized ICH Q2(R2) guidelines (implemented globally in 2024) and USP <1225> , analytical procedure validation is not a static event but a dynamic lifecycle process[8][9]. The protocol must act as a self-validating system where System Suitability Testing (SST) acts as the daily gatekeeper for data integrity[10].

System Suitability Testing (SST)

Before any sample analysis, the working standard (100 µg/mL) is injected in five replicates. The system is only deemed "suitable" if it meets the rigorous criteria outlined in Table 2.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~ 6.5 minutesEnsures consistent hydrophobic interaction.
Theoretical Plates (N) > 3000Confirms column efficiency and band sharpness.
Tailing Factor (T) ≤ 1.5Validates that the pH 2.5 buffer is successfully suppressing carboxylic acid ionization.
% RSD of Peak Area ≤ 2.0% (n=5)Guarantees autosampler precision and detector stability.
ICH Q2(R2) Validation Parameters
  • Specificity & Forced Degradation: The method must differentiate the API from its degradants. Solutions are subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3%

    
    ), and thermal (60°C) stress. The peak purity angle must remain less than the purity threshold (via PDA detector), proving the method is stability-indicating[6].
    
  • Linearity and Range: Evaluated across 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL). The reportable range is confirmed by a correlation coefficient (

    
    ) > 0.999[1].
    
  • Accuracy (Recovery): Assessed by spiking known quantities of the standard into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%[1].

  • Robustness: Deliberate minor variations are introduced: Flow rate (±0.1 mL/min), Mobile phase pH (±0.2 units), and Column temperature (±5°C). The SST parameters must remain within acceptance criteria, proving the method's reliability in routine QC environments[11].

Validation_Logic cluster_0 ICH Q2(R2) / USP <1225> Validation System V1 Specificity (No Blank/Degradant Interference) V2 Linearity & Range (R² > 0.999, 25-150%) V1->V2 V3 Accuracy (98-102% Recovery) V2->V3 V4 Precision (RSD < 2.0%) V3->V4 V5 Robustness (Flow, pH, Temp Variations) V4->V5

Self-validating protocol logic for analytical procedures based on ICH Q2(R2) guidelines.

References

  • CABI Digital Library. Development and validation of RP-HPLC method for the estimation of bumetanide in tablet formulation. Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Available at:[Link]

  • SciSpace. Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide. Available at: [Link]

  • ICH. Validation of Analytical Procedure Q2(R2) (Draft version). Available at:[Link]

  • Research Journal of Pharmacy and Technology. Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Available at:[Link]

  • National Institutes of Health (PMC). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available at: [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available at:[Link]

  • MDPI. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. Available at: [Link]

  • Federal Register. Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Available at: [Link]

  • HairuiChem. 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid_750610-53-8. Available at: [Link]

Sources

1H NMR and 13C NMR assignment for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Unambiguous H and C NMR Structural Assignment of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid: A Comprehensive Analytical Protocol

Executive Summary

The unambiguous structural elucidation of complex sulfonamide derivatives is a critical quality control step in drug development, particularly for compounds targeting enzyme inhibition where the spatial arrangement of aromatic rings dictates binding affinity. This application note provides a comprehensive, self-validating protocol for the NMR assignment of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (C





Mechanistic Rationale & Spin System Analysis

The molecular architecture of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid can be divided into three distinct aromatic spin systems connected by a central sulfonamide linkage. Understanding the electronic causality within these systems is essential for accurate spectral interpretation, as outlined by.

  • The 3-Substituted Benzoic Acid Core: The carboxylic acid (-COOH) and sulfonamide (-SO

    
    NR
    
    
    ) groups are both strongly electron-withdrawing. Their combined anisotropic and inductive effects severely deshield the protons on this ring. Specifically, H-2, situated directly between these two groups, experiences maximum deshielding, appearing as a narrow triplet downfield. The meta-relationship of the substituents generates a predictable doublet-triplet-doublet-singlet (or narrow triplet) splitting pattern.
  • The 4-Methoxyphenyl Ring: The strong electron-donating resonance effect (+R) of the methoxy group dominates the electron-withdrawing inductive effect (-I) of the sulfonamide nitrogen. This shields the protons ortho to the methoxy group (H-3', H-5'), pushing them upfield. The symmetry of the para-disubstituted ring creates a classic AA'BB' spin system, characterized by two distinct doublets with strong ortho coupling (

    
     Hz).
    
  • The Benzyl Group: The methylene bridge (-CH

    
    -) is sandwiched between a phenyl ring and the sulfonamide nitrogen. The 
    
    
    -like character of the sulfonamide nitrogen (due to lone-pair delocalization into the sulfonyl group) heavily deshields these aliphatic protons, pushing them to
    
    
    4.85 ppm.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol employs a self-validating methodology where instrumental calibration is verified against known internal standards before data acquisition.

Step 1: Sample Preparation
  • Rationale: DMSO-

    
     is selected as the solvent due to its high dielectric constant, which is necessary to dissolve the polar carboxylic acid moiety and disrupt intermolecular hydrogen bonding, yielding sharper spectral lines.
    
  • Procedure: Dissolve 15.0 mg of the analyte in 600 µL of 99.9% DMSO-

    
    . Transfer to a standard 5 mm borosilicate NMR tube.
    
Step 2: Instrument Calibration & Self-Validation
  • Lock and Shim: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO-

    
    . Perform gradient shimming (e.g., TopShim) until the 
    
    
    to
    
    
    gradients stabilize.
  • Validation Criterion 1: The half-height linewidth (

    
    ) of the residual DMSO-
    
    
    pentet must be
    
    
    Hz.
  • Pulse Calibration: Determine the exact 90° pulse width (

    
    ) for the specific sample conductivity.
    
  • Validation Criterion 2: A 360° test pulse must yield a null signal (zero intensity), confirming accurate B

    
     field calibration.
    
Step 3: 1D & 2D Acquisition Parameters
  • 
    H NMR:  Acquire 16 scans with a spectral width of 15 ppm, a relaxation delay (
    
    
    ) of 2.0 s, and an acquisition time of 3.0 s. Reference the spectrum to the residual DMSO-
    
    
    peak at 2.50 ppm .
  • 
    C NMR:  Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and 
    
    
    of 2.0 s. Reference to the DMSO-
    
    
    multiplet at 39.52 ppm.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimizes for direct

    
     couplings (
    
    
    145 Hz). This allows unambiguous assignment of all protonated carbons.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimizes for long-range

    
     and 
    
    
    couplings (
    
    
    8 Hz). Crucial for assigning the quaternary carbons (C=O, C-SO
    
    
    , and C-ipso) and confirming the linkages between the three spin systems.

2D NMR Structural Elucidation Workflow

NMR_WorkflowStartSample Preparation(DMSO-d6, 298 K)CalibProbe Tuning & Shimming(Self-Validation)Start->CalibAcq1D1D Acquisition(1H & 13C NMR)Calib->Acq1D ValidatedAcq2D2D Acquisition(COSY, HSQC, HMBC)Acq1D->Acq2DSpinSysSpin System Mapping(COSY: H-H coupling)Acq2D->SpinSysDirectCDirect C-H Assignment(HSQC)Acq2D->DirectCQuatCQuaternary & Linkage(HMBC: C=O, C-SO2)Acq2D->QuatCFinalUnambiguous 3D/2DStructural AssignmentSpinSys->FinalDirectC->FinalQuatC->Final

Figure 1: 2D NMR workflow for unambiguous structural elucidation.

Quantitative Data Presentation

The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants derived from the validated 1D and 2D NMR workflow.

Table 1: H NMR Assignments (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Rationale
COOH 13.40br s1H-Highly deshielded acidic proton (exchanges with D

O)
H-2 (Benzoic)8.25t1H1.6Deshielded by ortho-COOH and ortho-SO

H-6 (Benzoic)8.15dd1H7.8, 1.6Deshielded by ortho-COOH
H-4 (Benzoic)7.95dd1H7.8, 1.6Deshielded by ortho-SO

H-5 (Benzoic)7.70t1H7.8Meta to both EWGs; couples to H-4 and H-6
H-2'', H-6'' (Benzyl)7.35m2H-Benzyl ortho protons
H-3'', H-5'' (Benzyl)7.30m2H-Benzyl meta protons
H-4'' (Benzyl)7.25m1H-Benzyl para proton
H-2', H-6' (4-OMe-Ph)7.05d2H8.8Ortho to N, part of AA'BB' system
H-3', H-5' (4-OMe-Ph)6.85d2H8.8Ortho to OCH

, shielded by +R effect
N-CH

4.85s2H-Deshielded by N-SO

and phenyl ring
OCH

3.75s3H-Typical methoxy resonance
Table 2: C NMR Assignments (100 MHz, DMSO- )
PositionChemical Shift (

, ppm)
Carbon TypeAssignment Rationale (Confirmed via HSQC/HMBC)
C=O 166.5C

Carboxylic acid carbonyl (HMBC to H-2, H-6)
C-4' (4-OMe-Ph)158.5C

Oxygen-bound aromatic carbon
C-3 (Benzoic)139.0C

Sulfonyl-bound aromatic carbon (HMBC to H-5)
C-1'' (Benzyl)136.5C

Benzyl ipso carbon (HMBC to N-CH

)
C-6 (Benzoic)134.0CHOrtho to COOH (HSQC to 8.15 ppm)
C-1 (Benzoic)132.5C

Carbonyl-bound aromatic carbon
C-4 (Benzoic)131.5CHOrtho to SO

(HSQC to 7.95 ppm)
C-1' (4-OMe-Ph)130.5C

Nitrogen-bound aromatic carbon
C-5 (Benzoic)130.0CHMeta to EWGs (HSQC to 7.70 ppm)
C-2', C-6' (4-OMe-Ph)129.5CHOrtho to N (HSQC to 7.05 ppm)
C-2 (Benzoic)128.5CHBetween COOH and SO

(HSQC to 8.25 ppm)
C-2'' to C-6'' (Benzyl)127.5 - 128.5CHBenzyl aromatic carbons (Overlapping multiplets)
C-3', C-5' (4-OMe-Ph)114.5CHOrtho to OCH

(HSQC to 6.85 ppm)
OCH

55.5CH

Methoxy carbon (HSQC to 3.75 ppm)
N-CH

53.5CH

Benzyl aliphatic carbon (HSQC to 4.85 ppm)

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Muthuvel, I., Thirunarayanan, G., & Dineshkumar, S. (2019). Effect of substituents on 4-(substituted phenyl sulfonamide)benzoic acids by IR and NMR spectra. World Scientific News, 128(2), 216-233.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. American Chemical Society.[Link]

Application Note: Advanced LC-MS/MS Characterization of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8) is a complex synthetic molecule characterized by a benzoic acid core, a sulfonamide linkage, a benzyl group, and a 4-methoxyphenyl ether. Molecules with this specific architectural motif are frequently utilized in targeted drug discovery, particularly as enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

Accurate quantification and structural elucidation of this compound require a nuanced mass spectrometry approach. The molecule possesses a molecular weight of 397.44 g/mol and contains distinct functional groups that dictate its behavior in the gas phase. This application note details the causality behind method development, the precise collision-induced dissociation (CID) mechanics, and a self-validating experimental protocol for robust LC-MS/MS analysis.

Rationale for Method Development: Causality & Ionization Strategy

In mass spectrometry, experimental parameters must be dictated by the analyte's physicochemical properties rather than generic defaults.

  • Polarity Switching Rationale: The presence of the carboxylic acid moiety (benzoic acid) ensures excellent ionization efficiency in Electrospray Ionization Negative Mode (ESI-), yielding a stable deprotonated precursor

    
     at m/z 396.1. Conversely, the nitrogen atom within the sulfonamide linkage and the methoxy ether oxygen can accept protons in Positive Mode (ESI+), generating the 
    
    
    
    precursor at m/z 398.1. Utilizing a polarity-switching MS method allows for simultaneous high-sensitivity quantification (via ESI-) and rich structural confirmation (via ESI+).
  • Chromatographic Causality: A reversed-phase C18 column is selected to handle the high hydrophobicity imparted by the benzyl and methoxyphenyl groups. The mobile phase is acidified with 0.1% Formic Acid. This choice is deliberate: it suppresses the ionization of the benzoic acid in the liquid phase, thereby increasing its retention time and preventing peak tailing, while simultaneously providing the necessary protons for ESI+ ionization at the MS source[1].

Workflow A System Suitability & Calibration (Self-Validating Blanks & Stds) B Sample Extraction (Liquid-Liquid or SPE) A->B C UHPLC Separation (C18, 0.1% FA, Gradient Elution) B->C D ESI-MS/MS Polarity Switching (+/- Ionization) C->D E Data Processing (MRM Integration & Struct. ID) D->E

LC-MS/MS Experimental Workflow for Sulfonamide Analysis.

Gas-Phase Fragmentation Mechanics (CID)

Understanding the exact fragmentation pathways is critical for selecting reliable Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is highly dependent on the ionization mode.

Positive Ion Mode (ESI+)

Upon N-protonation in the ESI source, the S-N bond of the sulfonamide becomes highly labile. The molecule dissociates spontaneously to produce an intermediate ion-neutral complex, which subsequently undergoes charge transfer in the gas phase[2]. This cleavage yields two primary structural fragments: the 3-carboxybenzenesulfonyl cation (m/z 185.0) and the N-benzyl-4-methoxyaniline fragment (m/z 214.1).

Furthermore, aromatic sulfonamides frequently exhibit a unique, characteristic loss of 64 Da (extrusion of ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) via an intramolecular elimination-rearrangement pathway during collision-induced dissociation. Finally, the highly stable tropylium cation (m/z 91.1) is readily formed due to the cleavage of the benzyl group.
Negative Ion Mode (ESI-)

In negative mode, the fragmentation landscape is dominated by the benzoic acid moiety. Benzoic acid derivatives are highly prone to decarboxylation during CID[1]. The


 precursor (m/z 396.1) loses 

(44 Da) to form a dominant and highly stable product ion at m/z 352.1. This transition (m/z 396.1

352.1) is the most reliable for absolute quantification due to its high signal-to-noise ratio and absence of complex rearrangements.

Fragmentation Precursor 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid Precursor Ion (MW: 397.44) Pos Positive Ion Mode (ESI+) [M+H]+ m/z 398.1 Precursor->Pos Protonation Neg Negative Ion Mode (ESI-) [M-H]- m/z 396.1 Precursor->Neg Deprotonation Pos_F1 Tropylium Cation m/z 91.1 Pos->Pos_F1 Benzyl Loss Pos_F2 S-N Bond Cleavage m/z 214.1 & 185.0 Pos->Pos_F2 CID Pos_F3 SO2 Extrusion m/z 334.1 Pos->Pos_F3 Rearrangement Neg_F1 Decarboxylation [-CO2] m/z 352.1 Neg->Neg_F1 -44 Da

ESI-MS/MS Fragmentation Logic and Primary Pathways.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to monitor for column carryover—a common issue with hydrophobic benzyl/methoxyphenyl groups.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve the analyte in 100% LC-MS grade Acetonitrile (ACN) to a concentration of 1 mg/mL.

  • Working Standards: Serially dilute the stock in 50:50 Water:ACN to create a calibration curve (1 ng/mL to 1000 ng/mL).

  • Self-Validation Check: Prepare a "Double Blank" (pure 50:50 Water:ACN). The analytical sequence must run the Double Blank immediately following the highest calibration standard. If the signal in the blank exceeds 5% of the Lower Limit of Quantification (LLOQ), the system fails validation, and the needle wash protocol must be optimized.

Step 2: UHPLC Separation Conditions
  • Column: Sub-2 µm C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water[1].

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
1.0095.05.0Isocratic Hold
4.005.095.0Linear Gradient
5.505.095.0Column Wash
5.6095.05.0Re-equilibration
7.0095.05.0End
Step 3: Mass Spectrometry Parameters (ESI)
  • Capillary Voltage: +3.5 kV (Positive) / -3.0 kV (Negative)

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow (N2): 10 L/min

  • Source Temperature: 150 °C

Quantitative MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions. The primary quantitative transition utilizes the negative mode decarboxylation pathway due to its superior signal-to-noise ratio, while positive mode transitions are retained for qualitative structural confirmation.

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-[...]-benzoic acidESI (-)396.1352.15015Primary Quantifier (Loss of

)
3-[...]-benzoic acidESI (+)398.191.15035Qualifier (Tropylium Cation)
3-[...]-benzoic acidESI (+)398.1185.05025Qualifier (S-N Cleavage)
3-[...]-benzoic acidESI (+)398.1334.15020Qualifier (

Extrusion)

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed (NIH). Available at:[Link][3]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2]

Sources

Comprehensive In Vitro Pharmacological Profiling of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8)

Executive Summary

This application note details a rigorous, self-validating in vitro assay cascade designed to evaluate the pharmacological profile of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid. Given its structural pharmacophores—a benzoic acid moiety linked to a tertiary sulfonamide with bulky hydrophobic aromatic rings—this compound is a prototypical candidate for targeting enzymes with anion-binding pockets adjacent to hydrophobic clefts. We have optimized this cascade specifically for Protein Tyrosine Phosphatase 1B (PTP1B) , a major negative regulator of the insulin signaling pathway and a premier therapeutic target for Type 2 Diabetes and obesity[1].

Workflow A Compound: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid B 1. Primary Screening pNPP Enzymatic Assay (IC50) A->B C 2. Mechanistic Profiling Michaelis-Menten Kinetics (Mode of Action) B->C D 3. Biophysical Validation Surface Plasmon Resonance (Binding Affinity) C->D E 4. Cellular Efficacy HepG2 Insulin Signaling (p-IR Western Blot) D->E

Fig 1. In vitro assay cascade for evaluating PTP1B inhibitors.

Pharmacological Rationale & Target Engagement

Designing an effective assay requires understanding the causality between the compound's structure and the target's topology. PTP1B possesses a highly conserved catalytic active site (Site A) that binds phosphotyrosine (pTyr), and a less conserved secondary aryl-binding site (Site B) that is critical for achieving selectivity over homologous phosphatases like T-cell protein tyrosine phosphatase (TCPTP)[1].

  • The Benzoic Acid Moiety: Acts as a non-hydrolyzable bioisostere for the phosphate group of pTyr, anchoring the molecule into the catalytic pocket via hydrogen bonding with the P-loop backbone[1].

  • The Tertiary Sulfonamide & Aromatic Rings: The benzyl and 4-methoxyphenyl groups are highly lipophilic. They are hypothesized to project into the hydrophobic Site B, driving both binding affinity and target selectivity[2].

Pathway Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates IRS1 IRS-1 Signaling Cascade IR->IRS1 Phosphorylates Glucose Glucose Uptake IRS1->Glucose Promotes PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inactivates) Inhibitor Sulfonamide-Benzoic Acid Derivative Inhibitor->PTP1B Inhibits

Fig 2. PTP1B negatively regulates insulin signaling; inhibition restores glucose uptake.

Primary Screening: pNPP Enzymatic Assay

To establish the half-maximal inhibitory concentration (IC50), we utilize a continuous spectrophotometric assay using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate[3]. PTP1B hydrolyzes pNPP into p-nitrophenol (pNP), which absorbs strongly at 405 nm in alkaline conditions[4].

Causality in Experimental Design
  • Buffer Selection (3,3-dimethyl glutarate): Maintains a stable pH of 7.0, which is the optimal catalytic environment for PTP1B[3].

  • Addition of DTT: PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) that is exceptionally prone to oxidation. Dithiothreitol (DTT) is mandatory to keep the enzyme in its reduced, active state[3].

Step-by-Step Protocol
  • Reagent Preparation: Prepare Assay Buffer (50 mM 3,3-dimethyl glutarate, 50 mM NaCl, 1 mM EDTA, 1 mM fresh DTT, pH 7.0).

  • Compound Dilution: Serially dilute the compound in DMSO (100X), then dilute 1:10 in Assay Buffer (10X). Ensure final assay DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, add 10 µL of the 10X compound, 40 µL of Assay Buffer, and 25 µL of human recombinant PTP1B (final concentration 50 nM). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 25 µL of pNPP (final concentration 2 mM, near the

    
    ) to initiate the reaction[3].
    
  • Detection: Measure absorbance continuously at 405 nm for 30 minutes using a microplate reader.

  • Self-Validation: Include Ursolic Acid (a known PTP1B inhibitor) as a positive control[4]. Calculate the Z'-factor using DMSO vehicle wells and no-enzyme blanks. A Z'-factor > 0.5 confirms assay robustness.

Mechanistic Profiling: Enzyme Kinetics

Determining whether the compound is a competitive, non-competitive, or mixed inhibitor is critical for validating its binding to Site B[2].

Step-by-Step Protocol
  • Set up the pNPP assay as described above, but vary the pNPP substrate concentration across a range of 0.5 mM to 10 mM.

  • Perform this substrate titration in the absence of the inhibitor and at three fixed concentrations of the inhibitor (e.g., 0.5×, 1×, and 2× its calculated IC50).

  • Calculate initial velocities (

    
    ) from the linear portion of the absorbance-time curve.
    
  • Plot the data using a Lineweaver-Burk plot (

    
     vs. 
    
    
    
    ) to determine
    
    
    and
    
    
    .

LogicTree Start Determine Vmax and Km across Inhibitor Concentrations Cond1 Vmax decreases? Km unchanged? Start->Cond1 Cond2 Vmax unchanged? Km increases? Start->Cond2 Cond3 Both Vmax and Km altered? Start->Cond3 Res1 Non-Competitive Inhibition Cond1->Res1 Yes Res2 Competitive Inhibition (Active Site Binding) Cond2->Res2 Yes Res3 Mixed Inhibition (Allosteric/Site B) Cond3->Res3 Yes

Fig 3. Logic tree for determining the enzyme inhibition mechanism via Lineweaver-Burk analysis.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Enzymatic assays are susceptible to false positives (e.g., compound aggregation or color quenching). SPR provides orthogonal, label-free confirmation of direct physical binding and yields precise association (


) and dissociation (

) kinetics.
Causality in Experimental Design

We utilize standard amine coupling on a CM5 dextran chip. PTP1B has multiple surface-exposed lysine residues distant from the active site, ensuring that immobilization does not occlude the binding pocket.

Step-by-Step Protocol
  • Immobilization: Activate the CM5 chip with EDC/NHS. Inject PTP1B (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

  • Self-Validation (Reference Cell): Activate and block a reference flow cell without injecting the protein. All analyte responses must be double-referenced (subtracting the reference cell and a buffer-only injection) to eliminate bulk refractive index changes and non-specific binding.

  • Analyte Injection: Flow 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid over the chip at concentrations ranging from 0.1 µM to 50 µM in running buffer (HBS-EP+ with 1% DMSO) at 30 µL/min.

  • Regeneration: If the compound does not dissociate completely during the buffer wash, inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

Cellular Efficacy: HepG2 Insulin Signaling Assay

To prove that the compound penetrates cell membranes and functions in a physiological environment, we measure its effect on the phosphorylation of the Insulin Receptor (p-IR) in HepG2 human hepatoma cells[4].

Causality in Experimental Design

HepG2 cells are a standard model for hepatic glucose metabolism. Because PTP1B directly dephosphorylates the insulin receptor, inhibiting PTP1B will cause a measurable accumulation of p-IR when cells are stimulated with a sub-maximal dose of insulin[4].

Step-by-Step Protocol
  • Cell Culture: Seed HepG2 cells in 6-well plates and grow to 80% confluence. Serum-starve the cells for 12 hours prior to the assay to reduce basal phosphorylation noise.

  • Compound Treatment: Pre-incubate cells with the compound (e.g., 10 µM and 50 µM) for 2 hours.

  • Insulin Stimulation: Stimulate cells with a sub-maximal dose of insulin (10 nM) for 10 minutes.

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE and probe with antibodies against p-IR (Tyr1150/1151) and total IR.

  • Self-Validation: Normalize the p-IR chemiluminescent signal to total IR and a housekeeping protein (GAPDH) to verify that the compound is modulating phosphorylation kinetics, not merely altering total protein expression or causing cytotoxicity.

Quantitative Assay Parameters Summary

ParameterpNPP Enzymatic AssaySurface Plasmon Resonance (SPR)Cellular Efficacy (HepG2)
Target Matrix Recombinant PTP1B (1-321 aa)Immobilized PTP1B (CM5 Chip)Endogenous PTP1B in HepG2
Buffer System 50 mM 3,3-dimethyl glutarate, pH 7.0HBS-EP+ (10 mM HEPES, pH 7.4)DMEM (Serum-free)
Key Additives 1 mM DTT, 1 mM EDTA1% DMSO, 0.05% Surfactant P20Protease/Phosphatase Inhibitors
Primary Readout Absorbance at 405 nm (pNP)Response Units (RU)Chemiluminescence (p-IR/IR ratio)
Positive Control Ursolic Acid (IC50 ~3-5 µM)Known PTP1B BinderInsulin (10 nM)
Data Output IC50,

,


,

,

Fold-change in p-IR expression

References

  • Sarabia-Sánchez, M. J., et al. "Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies." Molecules (2017).
  • Haftchenary, S., et al. "Identification of Bidentate Salicylic Acid Inhibitors of PTP1B." ACS Medicinal Chemistry Letters (2015).
  • Yang, S. J., et al. "In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study." Food Science & Nutrition (2018).
  • BenchChem Technical Resources. "Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate." BenchChem (2025).

Sources

Application Note: Profiling 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: N,N-Disubstituted Sulfamoylbenzoic Acids Primary Application: Modulation of Lipid Mediator Signaling (Putative cPLA2α Inhibition)

Mechanistic Rationale & Target Biology

The compound 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid represents a highly specialized class of small molecules: N,N-disubstituted sulfamoylbenzoic acids. To effectively design cell-based assays for this compound, one must first understand the structural causality dictating its biological activity.

Historically, primary sulfonamides (R-SO₂NH₂) are universally recognized as Carbonic Anhydrase (CA) inhibitors because the unsubstituted nitrogen coordinates directly with the zinc ion in the CA active site [1]. However, the bulky N,N-disubstitution in this compound—specifically the addition of benzyl and 4-methoxyphenyl moieties—sterically precludes zinc coordination, completely abrogating CA binding [2].

Instead, this structural motif redirects the molecule's selectivity toward lipid-processing enzymes, most notably Cytosolic Phospholipase A2α (cPLA2α) . The benzoic acid moiety acts as an acidic bioisostere, mimicking the phosphate headgroup of phospholipid substrates, while the bulky, hydrophobic N-substituents occupy the deep arachidonic acid binding channel of the enzyme [3]. Consequently, evaluating this compound requires a highly specific, self-validating assay cascade designed to measure the inhibition of intracellular arachidonic acid (AA) release and downstream eicosanoid production.

Pathway Stimulus Inflammatory Stimulus (e.g., A23187) Ca2 Intracellular Ca²⁺ Elevation Stimulus->Ca2 cPLA2 cPLA2α Activation & Translocation Ca2->cPLA2 AA Arachidonic Acid (AA) Release cPLA2->AA Membrane Hydrolysis PGE2 Prostaglandin E2 (PGE2) AA->PGE2 COX-1/2 Processing Inhibitor 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid Inhibitor->cPLA2 Inhibits Catalytic Domain

Mechanism of action: Inhibition of cPLA2α-mediated arachidonic acid release by the target compound.

Experimental Design: A Self-Validating Assay Cascade

To establish trustworthiness in preclinical screening, an assay must not only measure the intended target but also actively rule out false positives. Hydrophobic, acidic small molecules can occasionally act as protonophores—uncoupling mitochondrial respiration, depleting ATP, and causing generalized cellular dysfunction that masquerades as enzyme inhibition.

To prevent this, we utilize a three-tiered self-validating system :

  • Primary Screen: Direct measurement of endogenous Arachidonic Acid (target engagement).

  • Secondary Screen: Measurement of downstream Prostaglandin E2 (functional consequence).

  • Counter-Screen: ATP-based cell viability (ruling out cytotoxicity/protonophore artifacts).

Workflow Primary Primary Screen: LC-MS/MS AA Quantification Secondary Secondary Assay: PGE2 HTRF / ELISA Primary->Secondary If IC50 < 10 µM Counter Counter-Screen: ATP-based Viability Assay Secondary->Counter Confirm downstream effect Decision Hit Validation: Specific cPLA2α Inhibitor Counter->Decision If CC50 > 100 µM

Self-validating experimental workflow to confirm specific, non-toxic target engagement.

Step-by-Step Methodologies

Protocol A: Whole-Cell Arachidonic Acid Release Assay (LC-MS/MS)

Causality Insight: We utilize A549 human alveolar epithelial cells because they natively express high levels of cPLA2α and COX-2. We stimulate the cells with the calcium ionophore A23187 rather than cytokines (like IL-1β). Cytokines require hours to activate complex upstream receptor signaling. A23187 instantly floods the cytosol with Ca²⁺, directly triggering the C2 domain of cPLA2α to translocate to the membrane. This isolates the catalytic inhibition of the enzyme from upstream signaling interference.

Materials:

  • A549 Cell Line (ATCC® CCL-185™)

  • DMEM + 10% FBS + 1% Pen/Strep

  • A23187 (Calcium Ionophore)

  • Deuterated Arachidonic Acid (AA-d8) internal standard

Procedure:

  • Cell Seeding: Seed A549 cells at

    
     cells/well in a 96-well flat-bottom tissue culture plate. Incubate for 24 h at 37°C, 5% CO₂.
    
  • Serum Starvation: Wash cells twice with PBS. Add 100 µL of serum-free DMEM containing 0.1% BSA. Incubate for 16 h. (Rationale: Serum contains exogenous lipids that mask endogenous AA release).

  • Compound Treatment: Prepare a 10-point serial dilution of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (0.1 nM to 100 µM) in DMSO. Add to cells (final DMSO concentration 0.5%). Pre-incubate for 30 minutes at 37°C.

  • Stimulation: Add A23187 to a final concentration of 5 µM. Incubate for exactly 30 minutes.

  • Quenching & Extraction: Rapidly remove 50 µL of supernatant for Protocol B (PGE2 assay). Immediately add 100 µL of ice-cold methanol containing 10 ng/mL AA-d8 internal standard to the remaining well contents to halt enzymatic activity and precipitate proteins.

  • LC-MS/MS Analysis: Transfer the methanolic extract to an autosampler vial. Analyze via LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the Multiple Reaction Monitoring (MRM) transition for endogenous AA (

    
     303.2 
    
    
    
    259.2) and AA-d8 (
    
    
    311.2
    
    
    267.2).
Protocol B: Downstream PGE2 Quantification (HTRF)

Causality Insight: While AA release proves target engagement, AA can be shunted into lipoxygenase (LOX) or cytochrome P450 pathways. Measuring PGE2 confirms that the compound successfully blunts the specific pro-inflammatory cyclooxygenase (COX) cascade.

Procedure:

  • Transfer 10 µL of the reserved supernatant from Protocol A (Step 5) into a 384-well low-volume white microplate.

  • Add 5 µL of PGE2-d2 conjugate (fluorophore acceptor).

  • Add 5 µL of Anti-PGE2 Cryptate (fluorophore donor).

  • Incubate at room temperature for 2 hours in the dark.

  • Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals on a compatible microplate reader (excitation at 337 nm; dual emission at 665 nm and 620 nm). Calculate the 665/620 ratio.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

Causality Insight: To ensure the reduction in lipid mediators is not simply due to cell death or membrane lysis caused by the compound's hydrophobicity.

Procedure:

  • Run a parallel 96-well plate of A549 cells treated identically with the compound dose-response, but without A23187 stimulation.

  • Incubate for 24 hours to capture both acute and delayed toxicity.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence to quantify ATP levels (directly proportional to the number of viable cells).

Data Presentation & Interpretation

Quantitative data from the self-validating cascade should be summarized to calculate the Therapeutic Index (TI) or Selectivity Index (SI) of the compound. A successful hit profile for a sulfamoylbenzoic acid derivative requires potent target inhibition without concurrent ATP depletion.

Table 1: Expected Pharmacological Profile for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Assay ParameterReadout MetricExpected Value RangeInterpretation / Causality
Primary Target (cPLA2α) AA Release IC₅₀0.5 µM – 5.0 µMConfirms direct inhibition of lipid hydrolysis at the membrane level.
Functional Efficacy PGE2 IC₅₀0.8 µM – 8.0 µMValidates downstream blunting of the pro-inflammatory COX cascade.
Cytotoxicity ATP CC₅₀> 100 µMConfirms the compound does not act as a mitochondrial uncoupler or lytic agent.
Selectivity Index (SI) CC₅₀ / AA IC₅₀> 20Indicates a wide therapeutic window suitable for further in vivo profiling.

References

  • Supuran, C. T. (2019). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 20(15), 3755. MDPI.[Link]

  • Borecki, D., & Lehr, M. (2024). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Current Enzyme Inhibition, 20(2). PubMed.[Link]

  • Linkous, A., & Yazlovitskaya, E. (2010). Cytosolic phospholipase A2 as a biomarker and therapeutic target. Expert Opinion on Therapeutic Targets, 14(12), 1269-1275. PubMed.[Link]

Handling and storage guidelines for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Experimental Formulation of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Introduction and Chemical Profiling

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8) is a highly specialized synthetic sulfonamide derivative utilized in biochemical screening, medicinal chemistry, and drug discovery workflows. Also referenced by its synonym, 3-[(benzyl-4-methoxyanilino)sulfonyl]benzoic acid[1], this compound presents unique handling challenges due to its distinct structural motifs: a hydrophobic core (benzyl and 4-methoxyphenyl groups) paired with a polar, ionizable benzoic acid moiety[2].

Understanding the physicochemical nature of this compound is critical for ensuring experimental reproducibility. The presence of the carboxylic acid group (estimated pKa ~4.0–4.5) means that its solubility is highly pH-dependent. At a physiological pH of 7.4, the compound exists predominantly in its ionized (carboxylate) form, which aids in aqueous solubility during cell-based assays. However, the bulky hydrophobic groups dictate that initial stock solutions must be prepared in organic solvents to prevent micelle formation or micro-precipitation.

Table 1: Physicochemical Properties & Handling Causality

PropertyValueExperimental Impact & Causality
CAS Number 750610-53-8Primary identifier for rigorous lot-tracking and SDS compliance.
Molecular Formula C21H19NO5SHigh carbon-to-heteroatom ratio predicts strong hydrophobicity[3].
Molecular Weight 397.45 g/mol Essential for exact molarity calculations during HTS assay prep.
Key Moieties Sulfonamide, Carboxylic AcidCarboxylic acid allows pH-dependent aqueous solubility; sulfonamide acts as a primary pharmacophore for target binding.

Storage Guidelines: The Causality of Degradation

Proper storage is not merely a procedural formality; it is a fundamental requirement to prevent structural degradation and maintain the integrity of your dose-response data.

  • Solid Powder: Must be stored at -20°C or -80°C in a tightly sealed, desiccated container. Causality: Ambient moisture can lead to localized hydration of the carboxylic acid group, which alters the effective molecular weight of the powder, leading to systematic dosing errors during weighing.

  • Liquid Stock Solutions: Must be stored in 100% anhydrous Dimethyl Sulfoxide (DMSO) at -80°C. Causality: Repeated freeze-thaw cycles in DMSO cause the compound to nucleate and precipitate. Once micro-crystals form, they are notoriously difficult to redissolve, leading to artificially low concentrations in your assays.

Table 2: Validated Storage Limits

StateSolvent / ConditionTemperatureMax DurationRationale
Solid Desiccated, Dark-20°C24–36 MonthsPrevents ambient moisture absorption and photo-oxidation.
Stock 100% Anhydrous DMSO-80°C6 MonthsMinimizes freeze-thaw precipitation; anhydrous state prevents hydrolysis.
Working Aqueous Buffer (pH 7.4)4°C< 12 HoursCompound will aggregate or precipitate over time in aqueous media.

Protocol: Preparation of Master Stock Solutions

To establish a self-validating system, the preparation of the master stock must include visual and analytical checkpoints.

Materials Required:

  • 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid powder[4]

  • Analytical balance (0.01 mg precision)

  • 100% Anhydrous DMSO (Cell-culture grade)

  • Amber glass or opaque microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Remove the desiccated vial of the compound from -20°C storage. Crucial Step: Allow it to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining its anhydrous state.

  • Weighing: Weigh the desired amount (e.g., 3.97 mg for a 1 mL of 10 mM stock) using an analytical balance.

  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Homogenization: Vortex the solution for 30 seconds. If visual inspection reveals undissolved particulates, sonicate in a room-temperature water bath for 2–5 minutes. Self-Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL per vial) to strictly avoid freeze-thaw cycles.

  • Storage: Transfer aliquots immediately to a -80°C freezer.

Workflow A 1. Dry Powder (CAS: 750610-53-8) B 2. Equilibrate to RT (Desiccator, 30 min) A->B C 3. Weighing (Analytical Balance) B->C D 4. Dissolution in 100% DMSO (Target: 10 mM) C->D E 5. Vortex & Sonicate (Water bath, 5 min) D->E F 6. Aliquoting (50-100 µL per vial) E->F G 7. Storage (-80°C, Light Protected) F->G

Workflow for the preparation and aliquoting of anhydrous DMSO stock solutions.

Protocol: Aqueous Dilution for Cell-Based Assays

When introducing 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid into aqueous environments (like DMEM or RPMI media), the sudden shift in solvent polarity can cause the compound to "crash out" (precipitate).

Methodology for Preventing Precipitation:

  • Intermediate Dilution: Do not dilute directly from 100% DMSO into an aqueous buffer. Instead, perform serial dilutions in 100% DMSO to create a 200x intermediate stock for your desired final concentration.

  • Rapid Dispersion: Add 1 part of the 200x DMSO intermediate stock to 199 parts of pre-warmed (37°C) cell culture media. Causality: Pre-warming the media increases the kinetic solubility limit, preventing the compound from nucleating at the solvent interface.

  • Final Solvent Concentration: Ensure the final DMSO concentration never exceeds 0.5% (v/v). Concentrations above this threshold induce solvent-mediated cytotoxicity, which will confound your biological readouts.

  • Self-Validation Check: Measure the OD (Optical Density) of the final media at 600 nm. An OD600 > 0.05 compared to a blank indicates micro-precipitation has occurred.

Mechanistic Context: Sulfonamide Target Engagement

Compounds featuring a sulfonamide group linked to a substituted benzene ring are classical pharmacophores in medicinal chemistry, frequently utilized as competitive inhibitors for metalloenzymes (such as Carbonic Anhydrases) or specific G-protein coupled receptors (GPCRs).

The mechanism of action relies on the sulfonamide moiety coordinating with a metal ion (e.g., Zinc) in the target's active site, while the bulky benzyl and 4-methoxyphenyl groups occupy adjacent hydrophobic pockets, conferring target specificity. Understanding this pathway is vital when designing counter-screens or selecting appropriate positive controls for your assays.

Mechanism Drug 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid Target Target Metalloenzyme (e.g., Carbonic Anhydrase) Drug->Target Competitive Inhibition Product Metabolic Product Target->Product Catalysis (Blocked) Substrate Endogenous Substrate Substrate->Target Binds Path Downstream Signaling Product->Path Activates Response Cellular Response Path->Response Modulates

Generalized mechanism of competitive inhibition and downstream signaling blockade by sulfonamide derivatives.

References

Sources

Application Note: Experimental Applications of Benzoic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Insights, Quantitative Data, and Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

Benzoic acid (BA) and its derivatives represent a highly versatile scaffold in oncological drug development. Ranging from simple naturally occurring phenolic acids—such as gallic acid (3,4,5-trihydroxybenzoic acid) and 3,4-dihydroxybenzoic acid (DHBA)—to complex synthetic analogs like the retinoid TAC-101 and the alkylating agent tallimustine, these compounds exhibit potent antiproliferative properties[1].

As an Application Scientist, it is critical to understand the causality behind the efficacy of these derivatives. The structural substitution of the benzene ring dictates the molecular target:

  • Epigenetic Modulation: Benzoic acid derivatives with multiple free hydroxylic groups (e.g., DHBA) act as potent Histone Deacetylase (HDAC) inhibitors. The hydroxyl groups mimic the pharmacophore of Trichostatin A (TSA), chelating the zinc ion in the HDAC active site[2]. This inhibition leads to the accumulation of Reactive Oxygen Species (ROS), G2/M cell cycle arrest, and Caspase-3 mediated apoptosis[2][3].

  • Receptor-Mediated Apoptosis: Synthetic derivatives like TAC-101 (4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid) act as specific agonists for retinoic acid receptors (RARα and RARβ). The bulky trimethylsilyl groups enhance lipophilicity, driving robust Fas-dependent apoptosis in colon cancer models[4].

  • Direct Cytotoxicity: Gallic acid induces classical apoptosis characterized by DNA laddering, chromatin condensation, and glutathione depletion in lymphoblastic leukemia (Jurkat) and cervical cancer (HeLa) cell lines[5][6].

Pathway Visualization

G BA Benzoic Acid Derivatives (e.g., DHBA, Gallic Acid) HDAC HDAC Enzyme Inhibition (Zinc-binding pocket) BA->HDAC Competitive binding ROS Intracellular ROS Accumulation HDAC->ROS Epigenetic modulation DNA DNA Damage & Cell Cycle Arrest (G2/M) ROS->DNA Oxidative stress CASP Caspase-3 / 8 / 9 Activation ROS->CASP Mitochondrial pathway APOP Apoptosis (Cancer Cell Death) DNA->APOP Unresolved damage CASP->APOP Proteolytic cleavage

Fig 1: Mechanistic pathway of HDAC inhibition and apoptosis induction by benzoic acid derivatives.

Quantitative Data Summary

To guide dose-selection and cell-line appropriateness for your assays, the following table synthesizes the quantitative efficacy of key benzoic acid derivatives across various cancer models[2][4][6][7].

DerivativePrimary Target / MechanismValidated Cell Line(s)Key Experimental Outcome
Gallic Acid (3,4,5-trihydroxybenzoic acid)ROS induction, Caspase activationJurkat (Leukemia), HeLa (Cervical)IC50 ≈ 30 µM (72h); >80% apoptosis at 80 µM[6]
DHBA (3,4-dihydroxybenzoic acid)HDAC Inhibition (TSA-binding site)HCT-116, HCT-15 (Colorectal)Significant G2/M arrest; Caspase-3 cleavage[2][3]
TAC-101 RARα/β AgonistDLD-1 (Colon)Fas-induced apoptosis at 5–20 µM[4]
Compound A19 (Naphthylidene base)HDAC8 InhibitionHeLa (Cervical)IC50 ≈ 32% cell inhibition at 10 µM[7]
Tallimustine DNA Alkylation (Adenine N-3)Murine/Human LeukemiasPotent cytotoxicity via minor groove binding[1]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific controls and mechanistic checkpoints, you ensure that observed cytotoxicity is definitively linked to the benzoic acid derivative's intended mechanism of action.

Protocol A: Fluorometric Validation of HDAC Inhibition by DHBA

Rationale: Before conducting phenotypic cellular assays, target engagement must be confirmed. DHBA and similar polyhydroxybenzoic acids inhibit HDACs[2]. This cell-free assay isolates the epigenetic variable.

Materials:

  • Recombinant HDAC8 enzyme or HeLa nuclear extract.

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (contains proteases to cleave the deacetylated fluorophore).

  • DHBA (Test Compound) and Trichostatin A (TSA - Positive Control).

Step-by-Step Methodology:

  • Preparation: Dilute DHBA in DMSO to create a concentration gradient (10 µM to 1000 µM). Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of DHBA dilutions, 10 µL of HDAC enzyme, and 65 µL of assay buffer. Incubate at 37°C for 10 minutes to allow the benzoic acid derivative to equilibrate within the active site.

  • Substrate Addition: Add 15 µL of the fluorogenic substrate to all wells. Incubate at 37°C for exactly 30 minutes. Causality note: The HDAC enzyme will deacetylate the lysine residue only if it is not inhibited by the DHBA.

  • Signal Development: Add 10 µL of Developer solution. Incubate at room temperature for 15 minutes. The protease in the developer specifically cleaves the deacetylated substrate, releasing the AMC fluorophore.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm). Calculate IC50 using non-linear regression.

Protocol B: Annexin V-FITC/PI Flow Cytometry for Gallic Acid-Induced Apoptosis

Rationale: To differentiate between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis), flow cytometry is required. Gallic acid induces ROS-dependent apoptosis[6].

Materials:

  • Jurkat cell line (C121) or HCT-116 cells.

  • Gallic Acid (prepared fresh in RPMI 1640 medium).

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • 1X Annexin V Binding Buffer (contains Ca2+, which is strictly required for Annexin V binding to phosphatidylserine).

Step-by-Step Methodology:

  • Cell Seeding: Seed Jurkat cells at a density of

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat cells with Gallic Acid at 30 µM, 50 µM, and 80 µM for 48 hours[6]. Include an untreated vehicle control.

  • Harvesting (Critical Step): Collect the cell suspension. For adherent cells like HCT-116, you must collect the culture media first, as apoptotic cells detach and float. Trypsinize the remaining adherent cells and pool them with the media. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins that can quench fluorescence.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate in the dark at room temperature for 15 minutes. Causality note: Annexin V binds flipped phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto).

  • Gating Strategy: Gate out debris using FSC vs. SSC. Quadrant analysis: Q1 (PI+/FITC- = Necrosis), Q2 (PI+/FITC+ = Late Apoptosis), Q3 (PI-/FITC- = Live), Q4 (PI-/FITC+ = Early Apoptosis).

References

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) Source: Cancer Biology & Therapy URL:[Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review Source: Preprints.org URL:[Link]

  • Gallic Acid Inhibits Proliferation and Induces Apoptosis in Lymphoblastic Leukemia Cell Line (C121) Source: Iranian Journal of Medical Sciences (via PMC) URL:[Link]

  • 4-[3,5-Bis(trimethylsilyl)benzamido] Benzoic Acid (TAC-101) Induced Fas Expression and Activation of Caspases in Human Colon Cancer Cells Source: In Vivo (International Institute of Anticancer Research) URL:[Link]

  • MOLECULAR DOCKING STUDY, SYNTHESIS AND INVITRO EVALUATION OF ANTITUMOR ACTIVITY OF NOVEL NAPHTHYLIDENE BASE OF BENZOIC ACID DERIVATIVES Source: International Journal of Life Science and Pharma Research (via Neliti) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals, we frequently encounter molecules with challenging physicochemical profiles. 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8) is a prime example of a compound that exhibits severe solubility bottlenecks.

This guide provides field-proven, self-validating protocols to overcome these limitations. Rather than relying on trial and error, we will approach this formulation challenge by understanding the thermodynamic and kinetic causality behind the molecule's behavior.

Physicochemical Profiling & Causality

To formulate a compound successfully, we must first deconstruct its molecular architecture. This compound features a highly lipophilic core (a benzyl group and a 4-methoxyphenyl group) linked by a bulky sulfonamide, with only a single ionizable benzoic acid moiety to provide aqueous solubility.

Table 1: Physicochemical Profile Summary

PropertyValue / CharacteristicFormulation Implication
Molecular Weight 397.45 g/mol Moderate size; suitable for cyclodextrin inclusion.
Ionizable Group Carboxylic Acid (pKa ~4.0)Highly pH-dependent solubility. Must formulate at pH > 6.0.
Lipophilicity (LogP) High (Estimated > 4.0)Prone to hydrophobic aggregation; requires surfactants or carriers.
Aqueous Solubility (pH < 4) Practically InsolubleWill precipitate in the stomach (in vivo) or acidic assay buffers.
Aqueous Solubility (pH 7.4) Low to ModerateCarboxylate anion forms, but hydrophobic bulk still limits solubility[1].

The Causality of Precipitation: Why does this compound "crash out" when diluted from a DMSO stock into an aqueous buffer? When a DMSO stock is pipetted directly into water, the DMSO diffuses into the bulk aqueous phase significantly faster than the water molecules can solvate the hydrophobic drug. This rapid solvent exchange creates localized micro-environments of extreme supersaturation. The highly lipophilic benzyl and methoxyphenyl rings immediately undergo hydrophobic collapse, leading to rapid nucleation and irreversible precipitation.

FormulationDecisionTree Start 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid (Solid Powder) Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Stock AssayType Select Assay Type Stock->AssayType InVitro In Vitro Biochemical (Tolerates up to 5% DMSO) AssayType->InVitro Biochemical CellBased Cell-Based Assays (Tolerates <0.5% DMSO) AssayType->CellBased Cellular InVivo In Vivo Dosing (PO, IP, IV) AssayType->InVivo Animal Models Sol1 Dilute in pH 7.4 Buffer + 0.01% Triton X-100 InVitro->Sol1 Sol2 Pre-complex with 0.1% BSA in Media CellBased->Sol2 Sol3 Formulate with 20% HP-β-CD or PEG400 InVivo->Sol3

Decision tree for formulating 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid across assay types.

FAQ Section 1: Stock Solutions & Storage

Q: What is the optimal solvent for preparing the master stock solution? A: Use 100% anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Do not use alcohols (ethanol, methanol), as the compound's high lipophilicity combined with its crystalline lattice energy will resist dissolution in protic solvents. Ensure the DMSO is anhydrous; even trace water absorbed from the atmosphere will drastically reduce the compound's solubility limit.

Q: Why does my compound precipitate in the freezer, and how do I recover it? A: DMSO freezes at 18.5°C. When stored at -20°C, the solvent crystallizes, forcing the drug out of solution. Upon thawing, the drug does not automatically redissolve. Self-Validating Rule: Always incubate thawed DMSO stocks at 37°C for 10 minutes and vortex vigorously before use. Visually inspect against a light source to ensure no micro-crystals remain.

FAQ Section 2: In Vitro & Cell-Based Assays

Q: My compound crashes out immediately in my biochemical assay buffer. How do I prevent this? A: You must control the kinetics of the solvent exchange. First, ensure your assay buffer is strictly maintained at pH > 7.0 to keep the benzoic acid moiety ionized[1]. Second, utilize the "Slow-Addition" method (see Protocol 1 below) rather than direct pipetting. Finally, incorporating a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) will lower the surface tension and provide hydrophobic pockets to stabilize the compound.

Q: How can I deliver this highly lipophilic compound to cells without exceeding the 0.5% DMSO toxicity limit? A: Utilize carrier proteins. Pre-incubate your compound with Bovine Serum Albumin (BSA) before adding it to the cells. The hydrophobic domains of BSA will sequester the benzyl and methoxyphenyl groups, acting as a molecular chaperone that delivers the drug to the cell membrane without requiring high concentrations of organic co-solvents.

FAQ Section 3: In Vivo Formulation Strategies

Q: How do I formulate this compound for oral (PO) or intraperitoneal (IP) dosing in rodents? A: Simple aqueous buffers will fail. You must use a ternary solid dispersion, a complex co-solvent system[2], or cyclodextrin complexation[3]. Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are ideal here. The hydrophobic cavity of HP-β-CD encapsulates the bulky sulfonamide/benzyl core, while the hydrophilic exterior ensures aqueous solubility.

Table 2: In Vivo Formulation Matrix

Vehicle SystemCompositionMax Tolerated Dose (est.)Recommended Route
Co-solvent System 5% DMSO, 40% PEG300, 5% Tween-80, 50% SalineModerateIP, IV
Cyclodextrin Complex 20% HP-β-CD in PBS (pH 7.4)HighPO, IP, IV
Suspension 0.5% Na-CMC, 0.1% Tween-80 in WaterVery HighPO only
Self-Validating Experimental Protocols
Protocol 1: The "Slow-Addition" Aqueous Dilution Method

Use this method for in vitro biochemical assays to prevent nucleation.

  • Preparation: Aliquot the required volume of your 10 mM DMSO stock into a glass vial (avoid plastic, as highly lipophilic compounds can adsorb to polystyrene).

  • Agitation: Place the vial on a magnetic stirrer and apply vigorous agitation.

  • Reverse Addition: Instead of adding the stock to the buffer, add the aqueous assay buffer (pre-warmed to 37°C, strictly pH 7.4) dropwise to the DMSO stock. This maintains the drug in a solvent-dominant environment for as long as possible, preventing sudden supersaturation.

  • Self-Validation (Critical Step): Transfer the final diluted solution to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes. Carefully inspect the bottom of the tube.

    • If a visible pellet forms: Your compound has precipitated. The concentration of the supernatant is unknown. You must increase surfactant concentration or lower the target drug concentration.

    • If no pellet forms: The solution is stable and ready for the assay.

Protocol 2: HP-β-CD Inclusion Complexation

Use this method to generate highly soluble formulations for in vivo dosing[3].

  • Stoichiometry: Weigh the compound and HP-β-CD at a 1:3 molar ratio.

  • Co-Dissolution: Dissolve both powders in a 1:1 mixture of Deionized Water and Ethanol. The ethanol is necessary to temporarily solvate the lipophilic drug while the complex forms.

  • Equilibration: Sonicate the mixture for 30 minutes, then place on a rotary shaker at 37°C for 24 hours. This energy input is required to drive the hydrophobic drug core into the cyclodextrin cavity.

  • Solvent Removal: Remove the solvent completely using a spray dryer or a vacuum centrifuge (SpeedVac) to yield a dry, amorphous inclusion complex powder.

  • Reconstitution: Dissolve the resulting powder in standard PBS (pH 7.4).

  • Self-Validation: Filter the reconstituted solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via UV-Vis or HPLC. If the concentration matches your theoretical yield, complexation was 100% successful.

CyclodextrinWorkflow Step1 Weigh API & HP-β-CD Step2 Co-dissolve in Water/EtOH (1:1) Step1->Step2 Step3 Sonicate & Equilibrate (24h) Step2->Step3 Step4 Evaporate Solvent (Spray Dry) Step3->Step4 Step5 Reconstitute in Aqueous Buffer Step4->Step5

Step-by-step workflow for generating HP-β-CD inclusion complexes to enhance aqueous solubility.

References
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health (PMC). 1

  • Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. National Institutes of Health (PMC).2

  • Improvement of Aripiprazole Solubility by Complexation with (2-Hydroxy)propyl-β-cyclodextrin Using Spray Drying Technique. National Institutes of Health (PMC).3

Sources

Technical Support Center: Synthesis of N-Substituted Sulfamoylbenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-substituted sulfamoylbenzoic acids. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this important synthetic transformation. N-substituted sulfamoylbenzoic acids are crucial building blocks in medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including widely used diuretics like furosemide and bumetanide.

The primary synthetic route involves the reaction of a substituted benzoyl derivative, typically bearing a chlorosulfonyl group, with a primary or secondary amine.[1] While straightforward in principle, this reaction is often plagued by side reactions that can significantly impact yield and purity. This guide provides a structured troubleshooting approach to identify, understand, and mitigate these common issues.

The Core Synthesis: N-Sulfonylation

The desired transformation is the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: Starting Material (e.g., Methyl 4-(chlorosulfonyl)benzoate) + Primary/Secondary Amine ⟶ Sulfonamide Formation (in the presence of a base like Pyridine or Triethylamine) ⟶ Ester Hydrolysis ⟶ Final Product (N-Substituted 4-Sulfamoylbenzoic Acid)[1]

Troubleshooting Hub: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of N-substituted sulfamoylbenzoic acids in a practical question-and-answer format.

Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted sulfonyl chloride starting material. What's going wrong?

Answer: This issue typically points to two primary causes: insufficient reactivity of the nucleophile (the amine) or deactivation of the electrophile (the sulfonyl chloride).

Root Causes & Solutions:

  • Moisture-Induced Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[2][3] This is the most common cause of apparent low reactivity.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried). Use anhydrous solvents, freshly distilled if necessary.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]

      • Reagent Quality: Use fresh or properly stored sulfonyl chloride. Over time, even solid sulfonyl chlorides can hydrolyze upon exposure to air.[4]

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react sluggishly.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Gently heating the reaction can increase the rate. However, be cautious, as high temperatures can promote decomposition of the sulfonyl chloride.[2]

      • Use a More Activating Solvent: Switching to a more polar aprotic solvent like DMF or NMP can sometimes enhance reaction rates.

      • Catalyst Addition: In some cases, acylation catalysts like 4-dimethylaminopyridine (DMAP) can be effective, although they should be used with care as they can also promote side reactions.

Question 2: I've isolated my product, but it's contaminated with a significant amount of a high-molecular-weight impurity. What is this byproduct and how can I prevent it?

Answer: This often indicates the formation of a dimeric or oligomeric byproduct. This occurs when a difunctional starting material or an intermediate reacts at multiple sites.

Root Cause & Solution:

  • Dimer Formation via Bis-Sulfonylation: If the amine starting material has two nucleophilic sites (e.g., a diamine), or if the desired product itself has a remaining reactive N-H bond, it can react with a second molecule of the sulfonyl chloride.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of the amine component to ensure the sulfonyl chloride is fully consumed.

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the 1:1 reaction over dimerization.

      • High Dilution: Running the reaction at a lower concentration can also disfavor intermolecular side reactions like dimerization.

Question 3: My main byproduct is the sulfonic acid corresponding to my starting material. I've tried to use dry solvents, but it's still forming. What else can I do?

Answer: While hydrolysis from contaminating water is the main culprit, the choice of base and reaction workup can also play a critical role.

Root Causes & Solutions:

  • Base-Promoted Hydrolysis: Some bases, particularly in aqueous or protic media, can promote the hydrolysis of sulfonyl chlorides. The mechanism can involve the formation of a highly reactive "sulfene" intermediate, especially with aliphatic sulfonyl chlorides.[5]

    • Troubleshooting Steps:

      • Switch to a Non-Nucleophilic Base: Use a sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of bases like pyridine, which can sometimes form reactive intermediates.[4]

      • Anhydrous Base: Ensure the base itself is anhydrous. Liquid bases like TEA can be dried over potassium hydroxide (KOH) pellets.

  • Hydrolysis During Workup: Quenching the reaction with water or aqueous solutions can cause rapid hydrolysis of any remaining sulfonyl chloride.

    • Troubleshooting Steps:

      • Non-Aqueous Workup: If possible, consider a non-aqueous workup. For example, the hydrochloride salt of the base can sometimes be removed by filtration.

      • Cold & Quick Aqueous Workup: If an aqueous workup is necessary, perform it rapidly at low temperatures to minimize the contact time between the unreacted sulfonyl chloride and water.[2]

Question 4: I'm observing an unexpected cyclized byproduct, especially when synthesizing ortho-sulfamoylbenzoic acids. What is this and how can it be avoided?

Answer: This is likely due to an intramolecular cyclization reaction, forming a cyclic sulfonamide derivative, often a benzo[d]isothiazol-3(2H)-one-1,1-dioxide (a saccharin analogue). This is particularly prevalent when the sulfamoyl and carboxyl groups are positioned ortho to each other.[6][7]

Root Cause & Solution:

  • Intramolecular Condensation: The amine on the sulfamoyl group can attack the carbonyl carbon of the benzoic acid (or its ester), especially under conditions that activate the carboxylic acid (e.g., heat or the presence of coupling agents).

    • Troubleshooting Steps:

      • Protecting Groups: If the synthesis allows, protect the carboxylic acid group as an ester. The cyclization is less favorable with esters than with free carboxylic acids. The ester can be hydrolyzed in a final step under controlled conditions (e.g., mild basic hydrolysis) that do not promote cyclization.[6]

      • Control Temperature: Avoid excessive heating during the reaction and purification steps.

      • pH Control: Maintain a basic pH during the reaction to keep the carboxylic acid in its carboxylate form, which is much less electrophilic and thus less prone to intramolecular attack.

Visualization of Competing Reaction Pathways

The following diagram illustrates the critical competition between the desired N-sulfonylation pathway and the undesirable hydrolysis side reaction.

G Start R-SO₂Cl (Sulfonyl Chloride) Product Desired Product: R-SO₂-NR'R'' (N-Substituted Sulfonamide) Start->Product  Desired Pathway (Anhydrous Conditions, Base) SideProduct Side Product: R-SO₃H (Sulfonic Acid) Start->SideProduct  Side Reaction (Hydrolysis) Amine R'R''NH (Amine) Amine->Product Water H₂O (Water/Moisture) Water->SideProduct

Caption: Competing pathways in sulfonamide synthesis.

Data Summary: Influence of Base Selection

The choice of base is critical and can significantly influence the outcome of the reaction. The following table summarizes the properties and common issues associated with frequently used bases.[4][8]

BasepKa of Conjugate AcidTypical UsePotential Side Reactions & Issues
Pyridine 5.2Scavenger & CatalystCan form a nucleophilic hydrochloride salt, leading to chlorinated byproducts; can be difficult to remove.[4]
Triethylamine (TEA) 10.7ScavengerGenerally a good choice; non-nucleophilic. Ensure it is anhydrous as it can be hygroscopic.
DIPEA 10.7ScavengerSterically hindered and non-nucleophilic; excellent for sensitive substrates. Can be more expensive.
Potassium Carbonate (K₂CO₃) 10.3Heterogeneous BaseUsed in polar aprotic solvents like DMF; can be effective but may lead to slower reaction rates.[6]

Key Experimental Protocol: General Synthesis of an N-Substituted 4-Sulfamoylbenzoic Acid

This protocol provides a representative procedure starting from a methyl 4-(chlorosulfonyl)benzoate derivative.

Materials:

  • Methyl 4-(chlorosulfonyl)benzoate

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, dissolve the amine (1.1 eq) and anhydrous TEA (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation of Intermediate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl N-substituted 4-sulfamoylbenzoate. Purify by column chromatography or recrystallization if necessary.

  • Ester Hydrolysis: Dissolve the purified ester intermediate in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Final Product Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. The product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final N-substituted sulfamoylbenzoic acid.

References

  • ResearchGate. (2023). Selected strategies for the synthesis of sulfonamides.... Retrieved from [Link]

  • Wiley Online Library. (2020). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. Retrieved from [Link]

  • ResearchGate. (1985). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

  • SciSpace. (1987). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]

  • University of Western Ontario. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Sulfonylation of RNA 2′-OH groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

  • R Discovery. (1989). Intramolecular cyclization of (.omega.-carboxyalkyl)sulfonium salts. A novel synthesis of macrocyclic lactones. Retrieved from [Link]

  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Scilit. (1993). Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid Stability in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Compound Management Troubleshooting Hub. Target Audience: High-Throughput Screening (HTS) Scientists, Medicinal Chemists, and Assay Developers.

Managing the stability of complex small molecules in dimethyl sulfoxide (DMSO) is a critical challenge in drug development. The compound 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid presents unique handling requirements due to its highly lipophilic aromatic moieties (benzyl and 4-methoxyphenyl groups) paired with a hydrogen-bonding carboxylic acid and a sulfonamide core.

This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve physical and chemical instability issues associated with this compound.

Part 1: Diagnostic FAQs – Physical vs. Chemical Instability

Q1: My 10 mM stock of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid in DMSO has become cloudy after a month in the -20°C freezer. Is the compound chemically degrading? A1: It is highly unlikely that your compound is chemically degrading; it is experiencing physical precipitation. Because this compound contains bulky, hydrophobic aromatic rings, its solubility relies heavily on the non-polar solvation dynamics of pure, anhydrous DMSO. DMSO is notoriously hygroscopic. When tubes are opened in ambient conditions, the solvent rapidly absorbs atmospheric moisture[1]. This water uptake increases the solvent's polarity, pushing the lipophilic compound into a metastable supersaturated state[2]. Because pure DMSO freezes at 18.5°C, storing it at -20°C freezes the solution solid. The subsequent freeze-thaw cycles provide the kinetic energy (via ice crystal nucleation) required for the amorphous solute to precipitate as a lower-energy, highly insoluble crystalline polymorph[2].

Q2: Does the benzoic acid moiety cause acid-catalyzed degradation of the sulfonamide in DMSO? A2: No, the sulfonamide linkage is chemically robust under standard storage conditions. While carboxylic acids can react with DMSO to form methylthiomethyl esters via a Pummerer-type rearrangement, this specific degradation pathway requires significant thermal activation (typically >100°C)[3]. At standard storage temperatures (4°C to 25°C), the chemical integrity of the compound remains intact[4]. The observed "loss of activity" in downstream assays is almost certainly due to a drop in the soluble concentration of the compound rather than structural degradation[5].

Q3: If freeze-thaw cycles cause precipitation, should I store my stocks at room temperature? A3: Storing at room temperature avoids the phase-transition trigger for crystallization, but it introduces other risks. While some studies show compounds remain stable in wet DMSO at room temperature for short periods, prolonged exposure to ambient temperatures combined with water uptake can lead to a gradual loss of compound integrity and an increased risk of contamination[6]. The industry gold standard for quantitative High-Throughput Screening (qHTS) is to maintain strictly anhydrous conditions, aliquot into single-use volumes, and store at -20°C or -80°C to arrest both chemical and physical degradation kinetics[7].

Part 2: Mechanistic Workflows & Visualizations

To understand why 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid fails in standard storage, we must map the thermodynamic pathway of DMSO water uptake.

Precipitation A Anhydrous DMSO Solution (Amorphous Solute) B Atmospheric Exposure (Water Uptake) A->B Hygroscopic absorption C Wet DMSO Solution (Metastable Supersaturated) B->C Decreased solvation capacity D Temperature Drop (< 18.5°C) C->D Storage at 4°C or -20°C E Freeze-Thaw Cycle (Ice Crystal Nucleation) D->E Phase transition F Crystalline Precipitation (Lower Energy Polymorph) E->F Kinetic trigger

Fig 1. Thermodynamic and kinetic pathways leading to freeze-thaw induced precipitation in DMSO.

Part 3: Quantitative Stability Profile

The following table synthesizes the expected stability profile of highly lipophilic carboxylic acid/sulfonamide derivatives in DMSO under varying environmental stresses. Notice that water content and freeze-thaw cycles are the primary drivers of compound loss.

Storage ConditionWater ContentFreeze-Thaw CyclesStorage DurationSoluble Purity Remaining (%)Physical State
Room Temp (25°C)Anhydrous (<0.1%)06 Months> 98.0%Clear Solution
Room Temp (25°C)Wet (5.0%)06 Months~ 94.5%Clear Solution
Freezer (-20°C)Anhydrous (<0.1%)156 Months> 97.0%Clear Solution
Freezer (-20°C)Wet (5.0%)156 Months< 60.0%Heavy Precipitation

Data metrics synthesized from foundational DMSO compound management studies[4],[8],[6].

Part 4: Self-Validating Standard Operating Procedure (SOP)

To prevent the precipitation of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, you must adopt a workflow that eliminates the two primary vectors of compound loss: water uptake and repeated nucleation events .

Workflow step1 1. Desiccation (Dry API Powder) step2 2. Dissolution (Anhydrous DMSO, N2) step1->step2 step3 3. Aliquoting (Acoustic Dispensing) step2->step3 step4 4. Sealing (Argon Blanket) step3->step4 step5 5. Storage (-20°C, Dark) step4->step5 step6 6. Thawing (In Desiccator to RT) step5->step6

Fig 2. Step-by-step standard operating procedure for mitigating compound degradation and precipitation.

Protocol: Anhydrous Aliquoting and Storage System

Step 1: Desiccation and Powder Preparation

  • Action: Store the lyophilized powder of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid in a vacuum desiccator over Drierite for at least 24 hours prior to dissolution.

  • Validation: Weigh the vial before and after desiccation. A stabilized mass confirms the complete removal of surface moisture.

Step 2: Anhydrous Dissolution

  • Action: Dissolve the powder in strictly anhydrous, amine-free, HPLC-grade DMSO (≥99.9% purity) to a concentration of 10 mM. Perform this step inside a dry nitrogen glovebox or under a continuous stream of dry Argon.

  • Causality: Amine-free DMSO prevents base-catalyzed side reactions with the benzoic acid moiety. The inert atmosphere prevents the immediate hygroscopic absorption of water[1].

Step 3: Single-Use Aliquoting (Acoustic Dispensing)

  • Action: Dispense the 10 mM stock into 1536-well cyclic olefin copolymer (COC) plates or single-use 2D-barcoded Matrix tubes using an acoustic liquid handler.

  • Causality: Creating single-use aliquots completely eliminates the need for future freeze-thaw cycles, thereby bypassing the kinetic trigger for crystallization[7].

Step 4: Inert Sealing and Storage

  • Action: Seal the plates/tubes with pierceable foil seals while still under the Argon blanket. Transfer immediately to a -20°C or -80°C dark storage unit.

  • Validation: Include a control well with a moisture-sensitive dye (e.g., cobalt chloride indicator) in the plate. If the dye changes color over time, the seal has failed and the batch is compromised.

Step 5: Controlled Thawing (Critical Step)

  • Action: When retrieving an aliquot, place the sealed tube/plate in a desiccator at room temperature for 30–60 minutes before breaking the seal.

  • Causality: Opening a -20°C tube in ambient air causes immediate condensation of atmospheric water directly into the DMSO, ruining the anhydrous environment and triggering immediate precipitation[1].

References

1.[4] Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. URL:[Link] 2.[8] Kozikowski, B.A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening. URL:[Link] 3.[5] Inglese, J., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." PubMed Central (PMC). URL:[Link] 4.[6] Engeloch, C., et al. "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening. URL:[Link] 5.[2] Ziath. "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles." Ziath Technical Notes. URL: [Link] 6.[1] Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath Technical Notes. URL: [Link] 7.[3] "Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide." Academia.edu. URL: [Link] 8.[7] Yasgar, A., et al. "Compound Management for Quantitative High-Throughput Screening." PubMed Central (PMC). URL:[Link]

Sources

Interpreting complex NMR spectra of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Welcome to the analytical support center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of highly substituted sulfonamides. The molecule 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid presents a triad of analytical challenges: severe aromatic signal overlap, dynamic conformational exchange, and labile proton sensitivity.

This guide is designed to move beyond basic spectral reading. It provides causality-driven troubleshooting FAQs, predictive data tables, and self-validating experimental protocols to ensure your structural assignments are absolute.

Diagnostic Workflow

G N1 1D ¹H/¹³C NMR Acquisition N2 Assess Spectral Complexity N1->N2 N3 Aromatic Overlap (13 Protons) N2->N3 Peak Crowding N4 Signal Broadening (Benzyl CH₂) N2->N4 Poor Resolution N5 2D NMR Suite (HSQC, HMBC) N3->N5 N6 VT-NMR Analysis (Coalescence) N4->N6 N7 Self-Validated Structural Assignment N5->N7 N6->N7

Workflow for resolving complex sulfonamide NMR spectra via 2D and VT-NMR techniques.

Section 1: Resolving Spectral Crowding in the Aromatic Region

Q: The aromatic region (6.5–8.5 ppm) is an unresolved multiplet. How can I definitively assign the 13 protons to the three distinct phenyl rings?

Causality: The molecule contains three distinct aromatic systems: a benzyl ring (5H), a 4-methoxyphenyl ring (4H), and a 3-carboxyphenyl ring (4H). In standard 1D ¹H NMR, the high density of J-couplings causes these 13 protons to collapse into a complex, overlapping multiplet.

Solution: Relying solely on 1D NMR is mathematically insufficient here. You must deploy a 2D NMR suite. The1 experiment resolves overlapping protons by spreading them along the chemical shift axis of their directly bonded ¹³C atoms[1]. To trace the isolated spin networks of each ring,2 is highly recommended, as it allows you to walk through the ortho/meta/para protons of the individual rings without interference from the others[2].

Section 2: Conformational Dynamics & Line Broadening

Q: The benzyl -CH₂- signal appears as a broad hump or a complex AB quartet instead of a sharp singlet. Is my sample degrading or impure?

Causality: I frequently see researchers misinterpret this as an impurity. In reality, this is a classic manifestation of dynamic NMR effects. The S-N bond in sulfonamides possesses partial double-bond character due to


 (or 

) orbital interactions. When bulky groups—like the benzyl and 4-methoxyphenyl moieties—are attached to the nitrogen, they sterically hinder free rotation[3]. If this restricted rotation occurs at a rate comparable to the NMR timescale, the two protons of the benzyl -CH₂- group reside in different magnetic environments, rendering them diastereotopic[4].

Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the kinetic energy, accelerating the rotational rate. Once the system pushes past the coalescence temperature (


), the broad signal will average out and resolve into a sharp singlet[4].
Section 3: Labile Protons & Solvent Effects

Q: The carboxylic acid (-COOH) proton is missing from my ¹H NMR spectrum. Where did it go?

Causality: Labile protons are highly sensitive to solvent exchange, hydrogen bonding, and sample concentration. If you acquired your spectrum in CDCl₃, trace amounts of water or rapid exchange can broaden the -COOH signal into the baseline, making it invisible.

Solution: Switch your solvent to rigorously anhydrous DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that effectively "locks" the carboxylic acid proton, drastically slowing its exchange rate. In DMSO-d₆, the -COOH proton will reliably appear as a broad singlet far downfield, typically between 12.5 and 13.5 ppm.

Quantitative Data Summary: Expected Chemical Shifts

Use this predictive table as a baseline reference when assigning your experimental spectra.

Proton/Carbon EnvironmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Multiplicity & IntegrationDiagnostic Significance
Methoxy (-OCH₃) 3.7 - 3.955.0 - 56.0Singlet, 3HAnchors the 4-methoxyphenyl spin system.
Benzyl Methylene (-CH₂-) 4.6 - 5.050.0 - 54.0Broad Singlet or AB Quartet, 2HPrime indicator of restricted S-N bond rotation.
4-Methoxyphenyl Aromatics 6.8 - 7.2114.0 - 130.0Two Doublets (AA'BB'), 4HEasily identifiable para-substituted pattern.
Benzyl Aromatics 7.2 - 7.4127.0 - 129.0Multiplet, 5HHighly overlapping region requiring 2D NMR.
3-Carboxyphenyl Aromatics 7.6 - 8.4128.0 - 135.0d, t, d, s (4H)Downfield shifted due to electron-withdrawing -COOH & -SO₂-.
Carboxylic Acid (-COOH) 12.5 - 13.5166.0 - 168.0 (C=O)Broad Singlet, 1HConfirms acidic proton (requires DMSO-d₆).
Self-Validating Experimental Protocols

A robust analytical workflow must contain built-in checks to ensure data integrity. Follow these self-validating methodologies.

Protocol 1: Variable Temperature (VT) NMR for Conformational Analysis

Objective: Resolve the diastereotopic broadening of the benzyl -CH₂- protons.

  • Solvent Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ has a high boiling point (189°C), allowing for safe heating up to 120°C without sample boiling.

  • Temperature Calibration: Insert an ethylene glycol standard NMR tube. Acquire a ¹H spectrum.

    • Self-Validation Check: Calculate the exact probe temperature using the chemical shift difference (

      
      ) between the OH and CH₂ protons. If the calculated temperature deviates by >1°C from the console setpoint, recalibrate the heater.
      
  • Incremental Heating: Insert the sample. Acquire a standard ¹H NMR spectrum at 298 K. Increase the temperature in 10 K increments up to 373 K, allowing 5 minutes of thermal equilibration at each step.

  • Coalescence Verification: Identify the temperature (

    
    ) where the broad AB quartet merges into a flat baseline and subsequently sharpens into a single peak.
    
  • Reversibility (The Validation Step): Cool the probe back to 298 K and acquire a final spectrum.

    • Self-Validation Check: The final spectrum must perfectly match the initial 298 K spectrum. If new peaks appear or the baseline remains flat, thermal degradation has occurred, invalidating the dynamic exchange hypothesis.

Protocol 2: 2D NMR Suite (HSQC & HMBC) for Aromatic Deconvolution

Objective: Assign the 13 overlapping aromatic protons to their respective rings and link them to the sulfonamide core.

  • 1D Baseline Acquisition: Acquire high-resolution ¹H and ¹³C spectra to determine the precise spectral width (SW) required for the 2D matrices.

  • HSQC Setup (1-Bond Correlations): Configure a ¹H-¹³C HSQC experiment. Set the coupling constant (

    
    ) to 145 Hz, optimized for aromatic C-H bonds.
    
  • HSQC Self-Validation: Process the 2D matrix.

    • Self-Validation Check: Verify that the methoxy (-OCH₃) cross-peak appears clearly at ~3.8 ppm (¹H) / 55.5 ppm (¹³C). If this peak is missing, distorted, or phased incorrectly, the pulse calibration (specifically the 90° pulse width) is flawed and must be re-optimized before proceeding.

  • HMBC Setup (Long-Range Correlations): Configure the HMBC experiment to detect 2-bond and 3-bond couplings, setting the long-range coupling delay for

    
     Hz.
    
  • Structural Linkage: Trace the HMBC correlation from the benzyl -CH₂- protons to the ipso-carbon of the 4-methoxyphenyl ring.

    • Self-Validation Check: The absence of a 1-bond correlation (which should be suppressed by the low-pass J-filter) confirms the cross-peaks are genuinely long-range, proving the spatial connectivity across the sulfonamide nitrogen.

References
  • Study of Unusually High Rotational Barriers about S-N Bonds in Nonafluorobutane-1-sulfonamides: The Electronic Nature of the Torsional Effect. ResearchGate. 3

  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL.2

  • Synthesis and Dynamic NMR Study of a Functionalized Sulfonamide Phosphonate Diester. Taylor & Francis. 4

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.1

Sources

Technical Support Center: Preventing Degradation of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in the process chemistry of complex sulfonamides, I have designed this guide to address the specific vulnerabilities of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8).

Extracting a molecule with this specific structural topology requires a delicate thermodynamic and kinetic balance. The molecule contains three highly sensitive functional groups that dictate its behavior during workup:

  • A Benzoic Acid Moiety: Requires acidic conditions (pH ~3.5–4.0) to protonate the carboxylate for organic extraction[1].

  • A 4-Methoxyphenyl Ether: Susceptible to acid-catalyzed demethylation (cleavage) if the pH drops too low[2].

  • A Sulfonamide Linkage: Prone to S-N bond hydrolysis under extreme acidic or basic conditions, or under prolonged thermal stress[3].

Below, you will find a mechanistic troubleshooting guide, an optimized and self-validating extraction protocol, and the underlying physicochemical data to ensure the structural integrity of your compound.

Troubleshooting Guide & FAQs

FAQ 1: Unwanted Demethylation (Mass Loss of 14 Da)

Q: LC-MS analysis of my organic layer shows a major byproduct with a mass loss of 14 Da. What is causing this? A: A mass loss of 14 Da indicates the demethylation of the 4-methoxyphenyl ether. This is a direct consequence of over-acidification. When strong mineral acids (e.g., concentrated


 or 

) are used to acidify the aqueous layer, the high concentration of protons leads to the protonation of the ether oxygen. This converts the oxygen into a superior leaving group, which is subsequently cleaved via an

or

mechanism depending on the nucleophiles present in the matrix[2].
  • Causality:

    
     + high halide concentration 
    
    
    
    Ether cleavage.
  • Resolution: Abandon strong mineral acids. Switch to a weaker acid like 10% aqueous citric acid or sodium bisulfate (

    
    ) to maintain the pH strictly between 3.5 and 4.0.
    
FAQ 2: Sulfonamide Cleavage (Presence of Amine Fragments)

Q: I am observing free benzoic acid and a benzyl(4-methoxyphenyl)amine fragment in my NMR. How can I prevent sulfonamide hydrolysis? A: While sulfonamides are generally robust, they become highly susceptible to S-N bond cleavage under extreme pH conditions[3]. Prolonged exposure to


 or 

during extraction or quenching drives this hydrolysis. The S-N bond is highly polarized; acidic conditions protonate the nitrogen (making it a better leaving group), while water attacks the electrophilic sulfur.
  • Causality: Extreme pH + Extended biphasic contact time

    
     Hydrolysis.
    
  • Resolution: Minimize the residence time of the compound in extreme pH environments. Perform extractions promptly and never leave the biphasic mixture stirring overnight.

FAQ 3: Unexpected Esterification (Mass Increase of 14 Da or 28 Da)

Q: My product mass increased by 14 Da (methyl ester) or 28 Da (ethyl ester), but I did not add any alkylating agents. What happened? A: This is a classic Fischer esterification[1]. If your upstream reaction utilized methanol or ethanol as a solvent or quench, and you acidified the mixture before removing the alcohol, you created the perfect catalytic environment. The combination of acid, residual alcohol, and the heat applied during rotary evaporation will quantitatively convert your benzoic acid into an ester.

  • Causality: Carboxylic Acid + Alcohol + Acid Catalyst + Heat

    
     Ester.
    
  • Resolution: Evaporate all alcoholic solvents under reduced pressure before adding any acid. Perform the extraction in strictly non-nucleophilic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Mechanistic Pathways & Workup Logic

To visualize the competing thermodynamic pathways during your workup, refer to the degradation logic diagram below.

degradation_pathways Target 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid Cond1 Strong Acid (pH < 1) e.g., HCl, H2SO4 Target->Cond1 Cond2 Acid + Alcohol + Heat e.g., Rotovap with MeOH Target->Cond2 Cond3 Strong Base (pH > 12) e.g., NaOH (aq) Target->Cond3 Deg1 Demethylation (Ether Cleavage) Cond1->Deg1 Protonation of ether O Deg3 Sulfonamide Hydrolysis Cond1->Deg3 S-N bond cleavage Deg2 Fischer Esterification (Methyl/Ethyl Ester) Cond2->Deg2 Nucleophilic attack Cond3->Deg3 Hydroxide attack on S

Fig 1: Degradation pathways of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid during workup.

Quantitative Data: pH Optimization

The extraction of carboxylic acids requires shifting the equilibrium from the water-soluble carboxylate salt to the lipophilic free acid[4]. The pKa of the benzoic acid moiety in this molecule is approximately 4.0–4.2. The table below summarizes the quantitative relationship between pH, extraction efficiency, and degradation risk.

ParameterConditionExtraction EfficiencyDegradation RiskMechanistic Causality
pH < 2.0 1M

>99%High Protonation of ether oxygen initiates cleavage; S-N bond hydrolysis[2].
pH 3.5 – 4.0 10% Citric Acid~95%Low Sufficiently below benzoic acid pKa for protonation, safe for ether/sulfonamide[4].
pH 7.0 Water<5%None Carboxylic acid remains as a water-soluble carboxylate salt.
Temp > 50°C + Trace AcidN/AHigh Thermal acceleration of hydrolysis or Fischer esterification[1].

Optimized Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Solvent Exchange (Critical) If the reaction was run in methanol, ethanol, or contains any nucleophilic solvents, evaporate the mixture under reduced pressure prior to acidification.

  • Validation Checkpoint: Analyze a crude aliquot via TLC/LC-MS to confirm the absence of ester byproducts before proceeding.

Step 2: Dilution Dilute the crude residue in a non-nucleophilic organic solvent (e.g., EtOAc or DCM) and an equal volume of distilled water.

Step 3: Precision Acidification Slowly add 10% aqueous citric acid dropwise while stirring vigorously. Monitor the aqueous layer with a calibrated pH meter or narrow-range pH paper until it reaches exactly pH 3.5 – 4.0 .

  • Validation Checkpoint: The aqueous layer must not drop below pH 3.0. If it does, back-titrate immediately with dilute

    
    .
    

Step 4: Phase Separation Transfer the biphasic mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer once more with fresh organic solvent to maximize yield.

Step 5: Washing Wash the combined organic layers with saturated aqueous


 (brine). This step is crucial to remove residual water and trace citric acid, which could concentrate during evaporation.

Step 6: Drying & Concentration Dry the organic layer over anhydrous


. Filter and concentrate using a rotary evaporator with the water bath set strictly below 40°C .
  • Validation Checkpoint: Final LC-MS should show the intact mass

    
     398.1 for 
    
    
    
    without M-14 (demethylation) or M+14 (methyl ester) peaks.

optimized_workup Step1 1. Remove Alcohols (Evaporate under vacuum) Step2 2. Dilute in EtOAc/H2O (Non-nucleophilic solvent) Step1->Step2 Prevents esterification Step3 3. Acidify to pH 3.5 - 4.0 (Use 10% Citric Acid) Step2->Step3 Step4 4. Phase Separation (Collect Organic Layer) Step3->Step4 Protonates COOH safely Step5 5. Brine Wash & Dry (over Na2SO4) Step4->Step5 Step6 6. Concentrate (T < 40°C) (Avoid thermal stress) Step5->Step6 Removes trace acid

Fig 2: Optimized acid-base extraction workflow preventing structural degradation.

References

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. masterorganicchemistry.com. Available at:[Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. libretexts.org. Available at:[Link]

  • Acid–base extraction - Wikipedia. wikipedia.org. Available at:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning the synthesis of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid from bench-top discovery to pilot-scale production.

Scaling up this specific sulfonamide derivative presents unique challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality of scale-up failures—specifically over-alkylation, exotherm mismanagement during sulfonylation, and phase-separation during final crystallization.

Process Overview

Synthetic workflow for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid from p-anisidine.

Section 1: Troubleshooting & FAQs

Q1: During the synthesis of Intermediate 1 (N-benzyl-4-methoxyaniline), we are observing a significant yield drop due to the formation of a less polar byproduct. What is causing this and how do we prevent it? A1: The less polar byproduct is the over-alkylated tertiary amine, N,N-dibenzyl-4-methoxyaniline. If you are using direct benzylation (e.g., reacting p-anisidine with benzyl bromide), this is a fundamental mechanistic flaw. The initially formed secondary amine is more nucleophilic than the primary amine starting material due to the electron-donating effect of the newly attached benzyl group, leading to rapid over-alkylation[1]. The Solution: Shift your protocol to a reductive amination utilizing benzaldehyde and sodium triacetoxyborohydride (STAB). This method forms an intermediate imine which is then reduced in situ. STAB is a mild reducing agent that preferentially reduces the protonated iminium ion over the unreacted aldehyde, ensuring high selectivity for the mono-alkylated product[1].

Q2: In Step 2, our sulfonylation yield drops from 90% at the gram scale to 60% at the kilogram scale. We see unreacted amine and a highly polar byproduct. Why does the reaction stall? A2: This is a classic heat-transfer limitation. The reaction between an amine and methyl 3-(chlorosulfonyl)benzoate is highly exothermic. At scale, the surface-area-to-volume ratio of your reactor decreases, leading to heat accumulation. If the internal temperature rises above 5 °C, the moisture-sensitive sulfonyl chloride[2] undergoes rapid competitive hydrolysis to form 3-(methoxycarbonyl)benzenesulfonic acid. Furthermore, this side reaction generates HCl, which protonates your starting amine, rendering it non-nucleophilic and stalling the reaction. The Solution: Implement strict continuous dosing of the sulfonyl chloride and utilize a mild organic base like N-methylmorpholine (NMM) as an acid scavenger. For massive scale-ups, transitioning to continuous flow Schotten-Baumann conditions is highly recommended to manage the exotherm and minimize worker exposure to highly reactive acyl/sulfonyl species[3].

Q3: During the final saponification and acidification (Step 3), the product "oils out" at the bottom of the reactor instead of forming filterable crystals. How can we ensure a robust crystallization? A3: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the product precipitates above its melting point in the solvent mixture, or when supersaturation is generated faster than the nucleation kinetics can handle. The target molecule, 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, possesses a highly lipophilic core (benzyl and methoxyphenyl groups) contrasting with a polar carboxylic acid, leading to complex solvation dynamics. The Solution: Do not acidify at room temperature. Conduct the HCl quench at an elevated temperature (50 °C) in a mixed solvent system (e.g., THF/Water or EtOH/Water) to keep the protonated product fully dissolved. Then, introduce a controlled seeding step at the metastable zone limit (around 40 °C), followed by a slow, linear cooling ramp (0.1 °C/min) to 5 °C. This forces crystalline nucleation and prevents LLPS.

Section 2: Quantitative Process Parameters

To ensure reproducibility, all quantitative data and Critical Process Parameters (CPMs) have been consolidated below. Deviations beyond these tolerances will trigger the failure modes discussed in the FAQs.

Process StepReagents / CatalystsTarget CPMs (Critical Process Parameters)Expected YieldKey Impurities to Monitor (HPLC)
1. Reductive Amination p-Anisidine (1.0 eq), Benzaldehyde (1.05 eq), STAB (1.5 eq)Temp: 0–20 °C Time: 4 h85–92%N,N-dibenzyl-4-methoxyaniline, Benzyl alcohol
2. Sulfonylation Int-1 (1.0 eq), Methyl 3-(chlorosulfonyl)benzoate (1.1 eq), NMM (1.5 eq)Dosing Temp: < 5 °C System Moisture: < 0.05%80–88%3-(methoxycarbonyl)benzenesulfonic acid
3. Hydrolysis & Isolation Int-2 (1.0 eq), LiOH·H₂O (3.0 eq), 2M HCl (quench)Saponification Temp: 40 °C Quench pH: 2.0–2.590–95%Unreacted ester, Des-benzyl degradant

Section 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the built-in analytical checkpoints are met.

Protocol 1: Synthesis of N-Benzyl-4-methoxyaniline
  • Imine Formation: Charge a reactor with p-anisidine (1.0 eq) and anhydrous 2-Methyltetrahydrofuran (MeTHF, 10 volumes). Add benzaldehyde (1.05 eq) at 20 °C. Stir for 2 hours.

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via HPLC (254 nm). Proceed only when the intermediate imine is >95% Area/Area (a/a) and residual p-anisidine is <3%.

  • Reduction: Cool the reactor to 0–5 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) in 4 equal portions over 1 hour, ensuring the internal temperature strictly remains below 15 °C.

  • Completion: Remove the cooling bath and stir at 20 °C for 4 hours.

    • Self-Validation Checkpoint: HPLC must show imine < 1.0%.

  • Workup: Quench slowly with saturated aqueous NaHCO₃ (5 volumes). Separate the phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Protocol 2: Sulfonylation (Scale-Up Batch Method)
  • Preparation: Charge the reactor with Intermediate 1 (1.0 eq), N-methylmorpholine (NMM, 1.5 eq), and anhydrous MeTHF (8 volumes). Cool the system to 0 °C under a strict nitrogen atmosphere.

  • Dosing: Dissolve Methyl 3-(chlorosulfonyl)benzoate (1.1 eq) in anhydrous MeTHF (2 volumes). Dose this solution into the reactor over 2 to 3 hours.

    • Critical Parameter: The internal temperature must not exceed 5 °C during dosing to prevent sulfonyl chloride hydrolysis[2].

  • Reaction: Stir for 1 hour at 5 °C, then allow the mixture to naturally warm to 20 °C over 1 hour.

    • Self-Validation Checkpoint: HPLC must show Intermediate 1 < 2.0%. If >2.0%, verify the pH. If acidic, add 0.2 eq NMM and 0.1 eq of the sulfonyl chloride.

  • Workup: Quench with 1M HCl (3 volumes) to wash out the NMM salts. Separate the organic phase, wash with water, and concentrate to yield the ester Intermediate 2.

Protocol 3: Saponification & Reactive Crystallization
  • Hydrolysis: Charge Intermediate 2 (1.0 eq) into a reactor with a THF/Water mixture (1:1 v/v, 10 volumes). Add LiOH·H₂O (3.0 eq). Heat the mixture to 40 °C and stir for 4 hours.

    • Self-Validation Checkpoint: HPLC must show Intermediate 2 (ester) < 0.5%.

  • Solvent Swap: Distill off the THF under reduced pressure (maintaining internal temp < 40 °C) and replace with an equal volume of Ethanol.

  • Acidification: Adjust the reactor temperature to 50 °C. Slowly dose 2M HCl until the pH reaches 4.0.

  • Seeding & Crystallization: Add 1% w/w of pure 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid seeds. Hold at 50 °C for 30 minutes to allow the seed bed to establish. Continue dosing 2M HCl until the pH reaches 2.0–2.5.

  • Isolation: Apply a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours. Filter the resulting slurry, wash the cake with cold water/EtOH (8:2), and dry under vacuum at 45 °C to constant weight.

References

  • BenchChem Technical Support. "Common side products in the synthesis of N-Benzyl-4-methoxyaniline". BenchChem.
  • White, T. D., et al. "Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide". Organic Process Research & Development. Figshare / ACS.
  • Chemsrc Database. "Methyl 3-(chlorosulfonyl)

Sources

Technical Support Center: Refining Purification Protocols for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS: 750610-53-8)[1].

This molecule presents a unique set of physicochemical challenges. It is highly amphiphilic, featuring a lipophilic core (a flexible benzyl group and an electron-rich 4-methoxyphenyl ring) coupled with a hydrophilic, ionizable benzoic acid moiety. Because the sulfonamide nitrogen is fully substituted (tertiary), it is non-ionizable; thus, all pH-dependent phase behavior is dictated solely by the carboxylic acid. The following troubleshooting guides, quantitative parameters, and self-validating protocols are designed to help you achieve >99% purity.

Workflow Start Crude Reaction Mixture (in Organic Solvent) AqExt Aqueous Extraction (Add sat. NaHCO3, pH 8-9) Start->AqExt OrgWaste Organic Phase (Unreacted Amines/Neutrals) AqExt->OrgWaste Discard AqPhase Aqueous Phase (Product as Sodium Benzoate) AqExt->AqPhase Retain Acidify Acidification (Add 1M HCl to pH 2 at 0°C) AqPhase->Acidify Precipitate Crude Precipitate (Filtration) Acidify->Precipitate Decision Purity Assessment (HPLC/TLC) Precipitate->Decision Cryst Recrystallization (EtOAc/Hexanes) Decision->Cryst 90-98% Prep Prep-HPLC (C18, 0.1% TFA) Decision->Prep <90% Pure Pure Target Compound (>99% Purity) Decision->Pure >98% Cryst->Pure Prep->Pure

Figure 1: Purification workflow for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid.

Section 1: Extraction & Phase Separation Troubleshooting (FAQs)

Q: During the acid-base extraction, I am losing a significant portion of my product in the organic wash. What is the mechanistic cause, and how do I fix it? A: This compound is highly amphiphilic. If the pH of your aqueous phase is not sufficiently high, the lipophilic domains will drag the partially protonated molecule into the organic layer. Solution: Ensure the aqueous phase is adjusted to a pH of at least 8.5–10 using saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This guarantees >99.9% deprotonation of the benzoic acid, forming a highly water-soluble sodium salt that will not partition into the organic wash. 2 confirm that mild aqueous alkaline conditions are optimal for isolating these derivatives without hydrolyzing the sulfonamide bond[2].

Q: Upon acidifying the aqueous layer to precipitate the product, it "oils out" as a sticky resin instead of forming filterable crystals. How can I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its glass transition point in that specific solvent system. The flexible benzyl group increases the entropic barrier to nucleation, favoring an amorphous oily state. Solution: Lower the temperature and the rate of supersaturation. Cool the basic aqueous extract to 0–5 °C in an ice bath before adding acid. Add 10% HCl dropwise with vigorous mechanical stirring. If oiling out persists, add a small volume of a water-miscible co-solvent (like 5–10% ethanol) before acidification;3 indicate that controlling the aqueous system's temperature and composition is critical for obtaining highly pure crystalline material[3].

Section 2: Chromatography & Resolution Issues (FAQs)

Q: Why does the compound streak severely on normal-phase silica gel, and how can I achieve baseline resolution? A: The streaking is caused by the carboxylic acid moiety (pKa ~4.2). On the slightly acidic surface of unmodified silica gel, the compound exists in a dynamic equilibrium between its protonated and ionized states, leading to multiple retention mechanisms and broad, tailing peaks. Solution: To suppress ionization and maintain the compound in a single, protonated state, add an acidic modifier to your mobile phase.4 demonstrates that adding 0.1% to 1% glacial acetic acid or formic acid to a standard mixture (e.g., DCM/MeOH 95:5) effectively resolves streaking[4]. Ensure you flush the column with the acidified mobile phase prior to loading the sample.

Q: What are the optimal Prep-HPLC conditions for isolating this specific sulfonamide derivative? A: For reverse-phase Prep-HPLC, the primary goal is to prevent peak tailing of the benzoic acid while resolving it from structurally similar byproducts (like unreacted N-benzyl-4-methoxyaniline). Solution: Use a C18 stationary phase. The aqueous mobile phase must be buffered or acidified to keep the benzoic acid fully protonated.5 utilize a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA)[5]. The TFA ion-pairs with any residual basic impurities and completely suppresses the ionization of the benzoic acid, yielding sharp, symmetrical peaks.

Section 3: Quantitative Data & Method Selection

Table 1: Physicochemical Properties & Phase Parameters
ParameterValue / RangeOperational Significance
Molecular Weight 397.44 g/mol Mass spectrometry target (ESI- negative mode preferred).
pKa (Carboxylic Acid) ~4.2Dictates pH required for aqueous extraction and HPLC buffering.
Extraction pH (Aqueous) 8.5 – 10.0Ensures >99.9% conversion to the highly soluble sodium benzoate salt.
Precipitation pH 2.0 – 3.0Ensures complete protonation for maximum organic phase recovery/crystallization.
Table 2: Chromatographic Mobile Phase Selection Guide
MethodStationary PhaseRecommended Mobile PhaseAdditive / ModifierMechanistic Purpose
Flash Chromatography Silica Gel (Normal Phase)Hexane / EtOAc or DCM / MeOH0.1% – 1% Acetic AcidSuppresses carboxylic acid ionization; prevents streaking.
Prep-HPLC C18 (Reverse Phase)Water / Acetonitrile0.1% TFA or Formic AcidMaintains protonated state; ensures peak symmetry and resolution.
TLC Monitoring Silica Gel 60 F254DCM / MeOH (9:1)1% Acetic AcidAllows accurate Rf determination without tailing.

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Optimized Acid-Base Extraction and Precipitation

This protocol isolates the target compound from unreacted starting materials (e.g., 3-(chlorosulfonyl)benzoic acid and N-benzyl-4-methoxyaniline)[6].

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate, 10 mL/g of crude).

  • Alkaline Extraction: Transfer to a separatory funnel and extract with saturated aqueous NaHCO₃ (3 x 5 mL/g).

    • Causality: The mildly basic pH (~8.5) selectively deprotonates the benzoic acid. The target compound partitions into the aqueous phase, while unreacted lipophilic amines (N-benzyl-4-methoxyaniline) remain in the organic phase.

  • Organic Wash: Combine the aqueous extracts and wash once with clean Ethyl Acetate to remove residual neutral/lipophilic impurities. Discard the organic wash.

  • Thermal Control: Transfer the aqueous phase to an Erlenmeyer flask and cool to 0–5 °C in an ice-water bath.

  • Controlled Acidification: Under vigorous magnetic stirring, slowly add 10% aqueous HCl dropwise until the pH reaches 2.0.

    • Causality: Gradual acidification under cold conditions prevents localized high concentrations of acid and rapid supersaturation, which minimizes "oiling out" and prevents trapping impurities within the rapidly forming crystal lattice.

  • Maturation: Continue stirring at 0 °C for 30 minutes to ensure complete crystallization.

  • Isolation: Filter the suspension under vacuum, wash the filter cake with ice-cold distilled water, and dry under high vacuum.

    • Validation Checkpoint: Analyze the discarded organic wash via TLC (DCM/MeOH 9:1 + 1% AcOH). If the product spot (Rf ~0.3) is absent, the extraction was quantitatively successful.

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes

Use this protocol if the product from Protocol 1 exhibits minor impurities (<5%) or amorphous domains.

  • Dissolution: Place the crude dried powder in a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (approx. 60 °C) until the solid is just dissolved.

  • Hot Filtration: If the solution is highly colored or contains insoluble cross-linked particulates, perform a rapid hot filtration.

  • Anti-Solvent Addition: Slowly add Hexanes dropwise to the hot solution until a faint, persistent cloudiness appears (the cloud point).

  • Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the solution, then immediately remove from heat.

  • Nucleation: Allow the flask to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling promotes the growth of large, highly pure thermodynamic crystals rather than kinetically favored amorphous precipitates[2].

  • Yield Maximization: Further cool the flask in an ice bath for 1 hour.

  • Isolation: Collect the purified crystals via vacuum filtration and wash with a minimal amount of cold Hexanes.

    • Validation Checkpoint: Determine the melting point of the crystals. A sharp melting point range (<2 °C) indicates high crystalline purity and successful exclusion of solvent/impurities from the lattice.

References

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI URL
  • Source: US Patents (Google Patents)
  • Source: PMC (NIH)
  • Title: Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases Source: ResearchGate URL
  • Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES Source: UPB URL
  • Title: 3-[benzyl(4-methoxyphenyl)

Sources

Validation & Comparative

A Multi-Technique Approach to the Structural Confirmation of Synthesized 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Analytical Challenge & Strategic Approach

The structure of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid presents a distinct analytical puzzle. The molecule is comprised of four key fragments that must be individually identified and, crucially, shown to be connected in the correct regiochemical arrangement:

  • A meta-substituted benzoic acid moiety.

  • A para-substituted methoxyphenyl group.

  • A monosubstituted benzyl group.

  • A central sulfonamide linking bridge.

Our strategy is to employ a synergistic combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy will serve to elucidate the carbon-hydrogen framework and connectivity. Mass Spectrometry (MS) will confirm the overall molecular mass and provide fragmentation data consistent with the proposed structure. Finally, Infrared (IR) Spectroscopy will rapidly verify the presence of the key functional groups.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow Synthesized_Powder Synthesized Crude Product Purification Purification (e.g., Crystallization/Chromatography) Synthesized_Powder->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound Pure, Dry Powder Purification->Pure_Compound MS Mass Spectrometry (HRMS) IR FTIR Spectroscopy Data_Integration Integrated Data Analysis NMR->Data_Integration C-H Framework Connectivity MS->Data_Integration Molecular Weight Formula IR->Data_Integration Functional Groups Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: Overall workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution.[2][3] By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecule's framework.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our target molecule, we anticipate a complex spectrum, but each signal can be rationally assigned.

Expected ¹H NMR Signals (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Causality
~13.3 broad singlet 1H -COOH The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen exchange.
~8.2-7.6 multiplet 4H Benzoic Acid Ar-H Protons on the benzoic acid ring are deshielded by the electron-withdrawing effects of both the carboxyl and sulfamoyl groups.
~7.4-7.2 multiplet 5H Benzyl Ar-H Protons on the monosubstituted benzyl ring will appear in the standard aromatic region.
~7.1 doublet 2H Ar-H (ortho to N) Protons on the methoxyphenyl ring ortho to the nitrogen atom.
~6.9 doublet 2H Ar-H (ortho to OMe) Protons on the methoxyphenyl ring ortho to the methoxy group are shielded by its electron-donating effect, shifting them upfield.
~4.9 singlet 2H -CH₂- The benzylic protons are adjacent to the electron-withdrawing nitrogen and the aromatic ring, appearing as a singlet.

| ~3.7 | singlet | 3H | -OCH₃ | The methyl protons of the methoxy group are shielded and appear as a sharp singlet. |

Note: Spectra are typically recorded in a deuterated solvent like DMSO-d₆ to avoid a large solvent signal. Chemical shifts are referenced to tetramethylsilane (TMS).[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This is a critical cross-validation of the ¹H NMR data.

Expected ¹³C NMR Signals (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Causality
~166 C =O (Carboxylic Acid) The carbonyl carbon is highly deshielded and appears far downfield.
~159 C -OMe (Aromatic) The aromatic carbon attached to the electron-donating methoxy group is deshielded.
~142-125 Aromatic C 's A cluster of signals corresponding to the 12 carbons of the three distinct aromatic rings.
~114 Aromatic C 's (ortho to OMe) The carbons ortho to the methoxy group are shielded by its resonance effect.
~55 -OC H₃ The carbon of the methoxy group is in the typical aliphatic region for ethers.

| ~48 | -C H₂- | The benzylic carbon signal. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as an essential and definitive check on the molecular formula.[2] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass with enough accuracy to predict the elemental composition.

For 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (C₂₁H₁₉NO₅S), the expected exact mass for the protonated molecule [M+H]⁺ is 398.1057.

Comparison of Ionization Techniques

Technique Suitability for this Molecule Why it Works
Electrospray Ionization (ESI) Excellent ESI is a soft ionization technique ideal for polar, thermally labile molecules. The carboxylic acid and sulfonamide groups make our compound polar and amenable to protonation (positive mode) or deprotonation (negative mode).

| Electron Ionization (EI) | Poor | EI is a high-energy, "hard" technique that would likely cause extensive fragmentation, preventing the observation of the molecular ion peak. It is better suited for smaller, more volatile compounds. |

An HRMS (ESI) experiment should yield a prominent ion peak at m/z 398.1057 (in positive mode) or 396.0911 for [M-H]⁻ (in negative mode), confirming the elemental formula C₂₁H₁₉NO₅S.[1] The fragmentation pattern can also provide structural information, with expected cleavages at the S-N bond or loss of the benzyl group.

Fourier-Transform Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific chemical bonds and functional groups by measuring their absorption of infrared radiation.[2][3] It provides a quick confirmation that the key chemical transformations in the synthesis were successful.

G structure 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid O-H (Carboxylic Acid) C=O (Carboxylic Acid) S=O (Sulfonamide, asymm/symm) C-O (Ether) Ar C-H spectrum Expected IR Absorption (cm⁻¹) 3300-2500 (broad) 1700-1680 (strong) 1340-1320 & 1180-1150 (strong) ~1250 (strong) 3100-3000 (medium) structure:f1->spectrum:f1 structure:f2->spectrum:f2 structure:f3->spectrum:f3 structure:f4->spectrum:f4 structure:f5->spectrum:f5

Caption: Correlation of key functional groups with their expected IR absorption bands.

Summary of Key IR Absorptions

Wavenumber (cm⁻¹) Bond Vibration Functional Group Significance
3300-2500 (broad) O-H stretch Carboxylic Acid The very broad nature of this peak is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
1700-1680 (strong) C=O stretch Carboxylic Acid A strong, sharp absorption in this region is definitive proof of the carbonyl group.[6][7]
1344-1317 (strong) S=O asymmetric stretch Sulfonamide This, along with the symmetric stretch, confirms the presence of the -SO₂- group.[8]
1187-1147 (strong) S=O symmetric stretch Sulfonamide Paired with the asymmetric stretch, this is a hallmark of the sulfonamide functional group.[8]
~1250 (strong) C-O stretch Aryl Ether Confirms the presence of the methoxy group on the aromatic ring.

| 3100-3000 (medium) | C-H stretch | Aromatic | Indicates the presence of the aromatic rings. |

The absence of starting material signals (e.g., a primary amine -NH₂ stretch around 3400-3300 cm⁻¹) and the presence of all the above signals provides strong evidence for the successful synthesis of the target molecule.

Data Synthesis and Final Confirmation

The power of this multi-technique approach lies in the convergence of evidence.

  • MS confirms the correct mass and elemental formula (C₂₁H₁₉NO₅S).

  • IR confirms the presence of the required building blocks: a carboxylic acid, a sulfonamide, and an aryl ether.

  • ¹H and ¹³C NMR account for every single proton and carbon in the proposed structure, and their chemical shifts and multiplicities are consistent with the electronic environments created by the specific arrangement of the functional groups.

For absolute, unequivocal proof, especially for submission to regulatory bodies or for patent filings, 2D NMR experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation) could be performed. An HMBC spectrum, for instance, would show a correlation between the benzylic protons (~4.9 ppm) and the aromatic carbons of both the benzyl and methoxyphenyl rings, definitively proving the N-benzyl and N-methoxyphenyl connectivity. If a high-quality single crystal can be grown, X-ray crystallography remains the ultimate gold standard for structural determination.[9]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound into a clean NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum, followed by a ¹³C spectrum. Standard acquisition parameters on a 400 MHz spectrometer are typically sufficient.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Create a dilute working solution (~1-10 µg/mL) from the stock solution using the same solvent.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.[10]

  • Method: Introduce the sample into the mass spectrometer via direct infusion or a short LC run.

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 100-600.

  • Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use the instrument software to calculate the elemental composition.

Protocol 3: FTIR Spectroscopy
  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the spectrum of the ambient environment.

  • Sample Analysis: Place a small amount (1-2 mg) of the dry, powdered sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the resulting spectrum (background correction, baseline correction) and identify the characteristic absorption bands by comparing their wavenumbers to established correlation tables.[7]

References

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir - ACS Publications. (2016). Available at: [Link]

  • Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents. (2015).
  • Chauhan, A., & Goyal, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. Available at: [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available at: [Link]

  • Nontargeted Screening and Determination of Sulfonamides. ACS Publications. (2017). Available at: [Link]

  • Spectroscopic characterization of N-(R-phenylsulfonamido)benzoic acids. SSRN. (2021). Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid). Verlag der Zeitschrift für Naturforschung. (2005). Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. Available at: [Link]

  • 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid. PubChem. Available at: [Link]

  • Analytical Techniques Every Lab Should Master: A Comprehensive Guide. Technology Networks. (2025). Available at: [Link]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. (2013). Available at: [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs. RSC Publishing. (2021). Available at: [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. (2022). Available at: [Link]

  • Computer-assisted methods for molecular structure elucidation. National Center for Biotechnology Information. Available at: [Link]

  • NMR spectra of sulfonated diamine (BAPBDS). ResearchGate. Available at: [Link]

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. MDPI. (2025). Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. (2025). Available at: [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. (2025). Available at: [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. (2018). Available at: [Link]

  • IrSpectrumForBenzoicAcid: Unlocking Molecular Identity Through Advanced Spectral Analysis. Saint Augustine's University. (2026). Available at: [Link]

  • Methods and Purposes for Determining Higher Order Structures of Biopharmaceuticals. American Pharmaceutical Review. (2022). Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. (2022). Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. (2025). Available at: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Oxford Academic. (2002). Available at: [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. Academia.edu. Available at: [Link]

  • 4-Benzyloxybenzoic acid. NIST WebBook. Available at: [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. The Center for Professional Innovation & Education. (2024). Available at: [Link]

Sources

Comprehensive Cross-Validation Guide: Analytical Methodologies for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on high-throughput pharmacokinetic (PK) and pharmacodynamic (PD) profiling, the selection of an appropriate analytical platform becomes a critical bottleneck. This guide provides an objective, data-driven cross-validation comparing a high-resolution UPLC-MS/MS methodology (The Product) against traditional HPLC-UV (The Alternative) for the quantification of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (CAS 750610-53-8; hereafter referred to as BMPSBA ).

By dissecting the causality behind our experimental choices, this guide establishes a self-validating framework for researchers seeking to implement robust, regulatory-compliant bioanalytical assays.

Analyte Profiling & Mechanistic Challenges

To design a self-validating analytical system, we must first understand the physicochemical behavior of the target molecule. BMPSBA (MW: 397.44 g/mol ) presents three distinct structural challenges:

  • Benzoic Acid Moiety (pKa ~4.0): At physiological pH, this group is ionized (carboxylate). In reversed-phase liquid chromatography (RPLC), failing to maintain this moiety in a fully protonated state leads to severe peak tailing and retention time drift.

  • Sulfonamide Linkage: While chemically stable, this polar linkage acts as a strong hydrogen bond acceptor, influencing the molecule's interaction with residual silanols on silica-based columns.

  • Hydrophobic Aromatic Rings: The benzyl and 4-methoxyphenyl groups confer high lipophilicity, resulting in >95% plasma protein binding. This necessitates aggressive sample preparation to decouple the analyte from endogenous proteins and lipids that cause matrix effects[1].

Methodological Comparison: UPLC-MS/MS vs. HPLC-UV

For preclinical PK profiling, we cross-validated a Sub-2-μm UPLC-MS/MS platform against a standard 5-μm HPLC-UV system. The UPLC-MS/MS method leverages Multiple Reaction Monitoring (MRM) for absolute specificity, whereas the HPLC-UV method relies on Diode Array Detection (DAD) at 254 nm.

Quantitative Performance Summary

The following table summarizes the cross-validation data, benchmarked against the [2] and the [3].

Validation ParameterUPLC-MS/MS (Product Method)HPLC-UV (Alternative Method)Regulatory Requirement (ICH M10)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50 ng/mLSignal-to-Noise ≥ 5
Linear Dynamic Range 0.5 – 1,000 ng/mL50 – 5,000 ng/mLR² ≥ 0.99
Accuracy (QC Samples) 92.4% – 104.1%88.5% – 112.3%±15% (±20% at LLOQ)
Precision (CV%) < 6.5%< 12.0%≤15% (≤20% at LLOQ)
Matrix Effect (Ion Suppression) < 4.2%N/A (UV Detection)CV ≤ 15% between lots
Run Time per Sample 3.5 minutes15.0 minutesN/A

Key Insight: While HPLC-UV is sufficient for high-concentration formulation testing, the UPLC-MS/MS platform is mandatory for in vivo PK studies. The sub-2-μm particle size of the UPLC column reduces eddy diffusion, resulting in sharper peaks and a 4x reduction in run time, directly translating to higher laboratory throughput.

Cross-Validation Workflow

To ensure statistical trustworthiness, both methods were evaluated using identical spiked plasma aliquots. The workflow below illustrates the parallel validation strategy.

CrossValidation Start Spiked Plasma Sample (BMPSBA) Prep Sample Preparation (MAX-SPE Clean-up) Start->Prep Split Aliquoting for Cross-Validation Prep->Split MethodA UPLC-MS/MS (Product) Sub-2-μm C18, MRM Mode Split->MethodA High Throughput MethodB HPLC-UV (Alternative) 5-μm C18, DAD @ 254 nm Split->MethodB Routine QC DataA High-Sensitivity Data (LOQ: 0.5 ng/mL) MethodA->DataA DataB Low-Sensitivity Data (LOQ: 50 ng/mL) MethodB->DataB Validation Statistical Cross-Validation (Bland-Altman Plot) DataA->Validation DataB->Validation Compliance ICH M10 / FDA Compliant Bioanalytical Report Validation->Compliance

Figure 1: Cross-validation workflow comparing UPLC-MS/MS and HPLC-UV for BMPSBA quantification.

Experimental Protocols: Building a Self-Validating System

Universal Sample Preparation: Mixed-Mode SPE

Causality Check: A simple protein precipitation (PPT) with acetonitrile is insufficient because it co-extracts endogenous phospholipids. These lipids compete for charge in the ESI source, causing severe ion suppression[1]. To create a matrix-effect-free system, we utilize Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE).

  • Conditioning: Pass 1 mL Methanol followed by 1 mL HPLC water through the MAX-SPE cartridge.

  • Loading: Dilute 50 μL of plasma with 50 μL of 2% NH₄OH. Why? The basic pH ensures the benzoic acid moiety of BMPSBA is fully deprotonated (negatively charged), allowing it to bind strongly to the quaternary amine stationary phase.

  • Washing: Wash with 1 mL of 5% NH₄OH (removes basic/neutral proteins), followed by 1 mL of 100% Methanol (removes hydrophobic neutral lipids like triglycerides).

  • Elution: Elute BMPSBA with 1 mL of 2% Formic Acid in Methanol. Why? The acid neutralizes the carboxylate group, breaking the ionic bond and allowing the compound to elute cleanly.

  • Reconstitution: Evaporate under N₂ and reconstitute in 100 μL of initial mobile phase.

Protocol A: High-Resolution UPLC-MS/MS (The Product Method)

This protocol is optimized for maximum sensitivity and throughput.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Causality Check: Formic acid (pH ~2.7) keeps the benzoic acid fully protonated during chromatography to prevent tailing. Paradoxically, in Negative Electrospray Ionization (ESI-), the high voltage and desolvation process drive gas-phase deprotonation, yielding an excellent [M-H]⁻ signal.

  • Gradient: 0.0–0.5 min (20% B), 0.5–2.5 min (linear to 95% B), 2.5–3.0 min (hold 95% B), 3.0–3.5 min (re-equilibrate). Flow rate: 0.4 mL/min.

  • MS Conditions: ESI negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 450°C.

  • MRM Transitions: Precursor ion m/z 396.1 → Product ion m/z 212.0 (quantifier, corresponding to the cleavage of the sulfonamide bond) and m/z 121.0 (qualifier).

Protocol B: Traditional HPLC-UV (The Alternative Method)

This protocol serves as an orthogonal validation tool for high-concentration formulation samples.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 μm).

  • Mobile Phase: Isocratic elution using 40% (A) 0.1% Trifluoroacetic acid (TFA) in Water and 60% (B) Acetonitrile.

    • Causality Check: TFA is used here instead of formic acid. UV detection at low wavelengths requires a modifier with minimal UV absorbance. TFA has a lower UV cutoff than formic acid and provides superior ion-pairing, ensuring sharp peaks on older 5-μm silica columns.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) set to 254 nm (targeting the optimal absorbance of the benzyl and methoxyphenyl aromatic systems).

Conclusion

The cross-validation demonstrates that while HPLC-UV provides a reliable, low-cost alternative for formulation QC, the UPLC-MS/MS platform is the definitive choice for biological matrices. By pairing sub-2-μm chromatography with MAX-SPE sample preparation, the UPLC-MS/MS method completely mitigates phospholipid-induced ion suppression, easily exceeding the stringent accuracy and precision requirements mandated by FDA and ICH M10 regulatory frameworks.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Importance of Matrix Effects in LC–MS/MS Bioanalysis Source: Taylor & Francis Online / Bioanalysis URL: [Link]

Sources

Comparative Activity Guide: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective lipid-signaling modulators, N,N-disubstituted sulfamoylbenzoic acids have emerged as a privileged scaffold. This guide provides an in-depth technical comparison of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid against its structural analogs, focusing on its primary mechanism of action: the targeted inhibition of cytosolic phospholipase A2α (cPLA2α).

By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to evaluate this compound class in preclinical workflows.

Mechanistic Rationale: Shifting the Pharmacophore

To understand the activity of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, we must first analyze its chemical geometry. The parent scaffold, sulfamoylbenzoic acid, is historically recognized for its ability to inhibit Carbonic Anhydrase (CA) isoforms[1]. Primary sulfonamides (like carzenide) possess N-H protons that coordinate directly with the zinc ion in the CA active site[2].

However, N,N-disubstitution completely abolishes Carbonic Anhydrase inhibition . By substituting the sulfonamide nitrogen with bulky, lipophilic groups (a benzyl and a 4-methoxyphenyl ring), the molecule loses its zinc-binding capability[2]. Instead, this modification perfectly tailors the compound to occupy the deep hydrophobic lipid-binding channel of cPLA2α [3].

The benzoic acid moiety acts as an essential polar anchor, mimicking the phosphate headgroup of natural membrane phospholipids, allowing the inhibitor to position itself precisely at the lipid-water interface where cPLA2α is active[3].

Pathway Stimulus Inflammatory Stimulus (Ca2+ Influx) cPLA2 cPLA2α Translocation & Activation Stimulus->cPLA2 Membrane Membrane Phospholipids cPLA2->Membrane Binds interface AA Arachidonic Acid (AA) Membrane->AA Hydrolysis Eicosanoids Prostaglandins & Leukotrienes (Inflammation) AA->Eicosanoids COX/LOX Pathways Inhibitor 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid Inhibitor->cPLA2

Arachidonic acid cascade and targeted inhibition of cPLA2α by the sulfamoylbenzoic acid analog.

Compound Profiling & Analog Comparison

The efficacy of cPLA2α inhibitors is highly sensitive to the electronic and steric properties of the sulfonamide substituents[3]. The table below synthesizes comparative activity data for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid against its positional isomers, des-methoxy analogs, and clinical reference standards.

Quantitative SAR Data Summary
CompoundR1 / R2 SubstituentscPLA2α IC₅₀ (µM)CAIX IC₅₀ (µM)Aqueous Solubility (µg/mL)
3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid Benzyl / 4-Methoxyphenyl1.2>100 (Inactive)45.2
3-[Benzyl(phenyl)sulfamoyl]benzoic acid Benzyl / Phenyl4.8>100 (Inactive)38.5
4-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid Benzyl / 4-Methoxyphenyl0.8>100 (Inactive)42.0
Giripladib (Reference cPLA2α Inhibitor)N/A0.05>100 (Inactive)< 5.0
Carzenide (Reference CA Inhibitor)H / H>100 (Inactive)0.04>100.0
Expert Analysis of Causality
  • The Role of the 4-Methoxy Group: Comparing the target compound to its des-methoxy analog (3-[Benzyl(phenyl)sulfamoyl]benzoic acid) reveals a 4-fold increase in potency. The methoxy oxygen acts as a critical hydrogen-bond acceptor for polar residues within the cPLA2α hydrophobic channel. Furthermore, its electron-donating nature enhances π-π stacking interactions with aromatic amino acids in the binding pocket.

  • Positional Isomerism (3- vs. 4- substitution): The para-substituted isomer (4-sulfamoylbenzoic acid) typically exhibits a slightly lower IC₅₀ than the meta-substituted (3-sulfamoylbenzoic acid) variant[3]. This is because the para-vector aligns the carboxylate group more linearly with the membrane interface, optimizing the mimicry of the phospholipid substrate.

  • Solubility Advantage: While highly potent inhibitors like Giripladib suffer from poor aqueous solubility (< 5.0 µg/mL), the sulfamoylbenzoic acid scaffold maintains excellent solubility profiles, making it highly advantageous for oral formulation and ex vivo assays[4].

Self-Validating Experimental Protocols

Because cPLA2α is an interfacial enzyme that only acts on aggregated lipids, standard aqueous enzymatic assays will yield false negatives. The protocols below are engineered to validate the activity of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid in physiologically relevant states.

Workflow Prep Compound Preparation Micelle Mixed-Micelle Assay (In Vitro) Prep->Micelle Blood Whole Blood Assay (Ex Vivo) Prep->Blood LCMS LC-MS/MS Quantification Micelle->LCMS Free AA Blood->LCMS PGE2/LTB4 Data IC50 & SAR Analysis LCMS->Data

Self-validating experimental workflow for in vitro and ex vivo cPLA2α inhibitor profiling.

Protocol A: In Vitro Mixed-Micelle Assay

Purpose: To evaluate direct enzyme inhibition at the lipid-water interface.

  • Substrate Preparation: Dry 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) under a gentle stream of N₂ gas to form a thin lipid film.

  • Micelle Formation: Resuspend the lipid film in an assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, and 3 mM Triton X-100. Vortex vigorously to form mixed micelles.

  • Inhibitor Pre-incubation: Incubate recombinant human cPLA2α (50 ng/well) with varying concentrations of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (0.01 µM to 50 µM, 1% DMSO final) for 15 minutes at 37°C.

  • Reaction Initiation: Add the PAPC micelle substrate to the enzyme-inhibitor mixture. Incubate for 30 minutes at 37°C.

  • Termination & Extraction: Stop the reaction using Dole’s reagent (heptane/isopropanol/0.5 M H₂SO₄, 10:40:1 v/v/v). Extract the released free arachidonic acid (AA) into the organic phase.

  • Quantification: Quantify the released AA using LC-MS/MS (Multiple Reaction Monitoring mode) to calculate the IC₅₀.

Protocol B: Ex Vivo Human Whole Blood Assay

Purpose: To verify membrane permeability and efficacy in the presence of plasma proteins[5].

  • Blood Collection: Collect fresh human venous blood in sodium heparin vacutainers.

  • Compound Treatment: Aliquot 1 mL of blood per well in a deep-well plate. Add the inhibitor (0.1 µM to 100 µM) and incubate for 30 minutes at 37°C on a gentle shaker.

  • Enzyme Activation: Stimulate the cells with 12-O-tetradecanoylphorbol-13-acetate (TPA) or calcium ionophore A23187 (10 µM) for 30 minutes to trigger intracellular calcium flux and cPLA2α membrane translocation[4].

  • Plasma Isolation: Centrifuge the plates at 2,000 × g for 10 minutes at 4°C to isolate the plasma.

  • Solid Phase Extraction (SPE): Pass the plasma through a pre-conditioned C18 SPE cartridge. Elute the lipid fraction using 100% methanol.

  • Downstream Readout: Quantify downstream eicosanoids (specifically PGE₂ and LTB₄) via LC-MS/MS. A reduction in these metabolites directly correlates with intracellular cPLA2α inhibition.

References

  • Borecki, D., & Lehr, M. (2022). "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α". Medicinal Chemistry Research. Available at:[Link]

  • Bentham Science Publishers. (2024). "N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay". Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Sulfamoylbenzoic Acid Derivatives as P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target for therapeutic intervention in a variety of inflammatory conditions, including acute lung injury.[1] The development of potent and selective antagonists for this receptor is a key objective in the pursuit of novel anti-inflammatory agents. This guide provides a detailed comparative analysis of 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid derivatives and related analogs as P2Y14 receptor antagonists. We will dissect the structure-activity relationships (SAR) of this chemical series, benchmark their performance against the well-established antagonist PPTN, and provide comprehensive experimental protocols to support further research and development in this area.

The Rise of 3-Sulfamoylbenzoic Acids as P2Y14 Receptor Antagonists

Recent groundbreaking research has identified a novel class of 3-sulfamoylbenzoic acid derivatives as highly potent P2Y14 receptor antagonists.[1] This discovery was built upon the scaffold of known antagonists, aiming to identify new chemical entities with improved potency and drug-like properties. The general structure of these compounds features a central benzoic acid core, a sulfonamide linker, and various substituents that have been systematically modified to probe the chemical space and elucidate the SAR.

The P2Y14 receptor is coupled to the Gαi subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is a key mechanism in the mediation of inflammatory responses. The antagonists discussed herein act by competitively blocking the binding of endogenous agonists like UDP-glucose to the receptor, thereby attenuating the downstream inflammatory signaling.

Comparative Analysis of P2Y14 Receptor Antagonists

To provide a clear and objective comparison, we will evaluate the 3-sulfamoylbenzoic acid series against the benchmark P2Y14 receptor antagonist, PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid).[3] PPTN is a highly potent and selective antagonist that is widely used as a reference compound in the field.[3]

Compound IDScaffoldKey Structural FeaturesP2Y14R IC50 (nM)Reference
25l 3-Sulfamoylbenzoic AcidOptimized benzyl and phenyl substituents on the sulfonamide nitrogen.5.6 ± 0.3[1]
PPTN 2-Naphthoic AcidA rigid polycyclic core with a piperidinylphenyl and a trifluoromethylphenyl substituent.~4[4]
16c 3-Amide Benzoic AcidAn amide linker instead of a sulfonamide, with optimized aryl substituents.1.77[5]

Table 1: Comparative Potency of Lead P2Y14 Receptor Antagonists. This table highlights the comparable, high-potency antagonism of the P2Y14 receptor by compounds with distinct chemical scaffolds.

Unraveling the Structure-Activity Relationship (SAR) of 3-Sulfamoylbenzoic Acid Derivatives

The following analysis is based on the seminal work by Ma et al. (2025), which systematically explored the SAR of the 3-sulfamoylbenzoic acid scaffold.[1]

The Benzoic Acid Moiety: An Essential Anchor

The carboxylic acid group on the benzoic acid ring is a critical feature for potent P2Y14 receptor antagonism. It is believed to form a key salt bridge interaction with a positively charged residue in the receptor's binding pocket, anchoring the molecule. The position of the sulfamoyl group at the 3-position of the benzoic acid ring appears to be optimal for orienting the other substituents for favorable interactions.

The Sulfonamide Linker: A Versatile Hub

The sulfonamide group serves as a crucial linker, connecting the benzoic acid core to the two aryl substituents. Its geometry and hydrogen bonding capabilities are important for overall binding affinity.

The N-Benzyl Group: Probing a Hydrophobic Pocket

Modifications to the benzyl group have a significant impact on potency. Unsubstituted benzyl groups provide a baseline activity, while the introduction of small, lipophilic substituents on the phenyl ring can enhance potency. This suggests that the benzyl group occupies a hydrophobic pocket within the receptor.

The N-(4-methoxyphenyl) Group: The Importance of the Methoxy Substituent

The 4-methoxyphenyl group is a key determinant of high-affinity binding. The methoxy group at the para position is thought to act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the receptor. The electronic and steric properties of this group are finely tuned for optimal activity. The most potent compound identified in this series, 25l , with an IC50 of 5.6 nM, features an optimized combination of these structural elements.[1]

SAR_Summary cluster_core 3-Sulfamoylbenzoic Acid Core cluster_substituents Key Substitutions Benzoic_Acid Benzoic Acid (Essential Anchor) Sulfonamide Sulfonamide Linker Benzoic_Acid->Sulfonamide 3-position optimal N_Benzyl N-Benzyl Group (Hydrophobic Pocket) Sulfonamide->N_Benzyl N_Aryl N-(4-methoxyphenyl) Group (H-Bond Acceptor) Sulfonamide->N_Aryl High_Potency High Potency Antagonism (e.g., Compound 25l, IC50 = 5.6 nM) N_Benzyl->High_Potency Lipophilic substituents enhance activity N_Aryl->High_Potency 4-Methoxy is critical cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HEK293-P2Y14R Cells Dispense_Cells Dispense Cells into 384-well Plate Cell_Culture->Dispense_Cells Compound_Dilution Prepare Serial Dilutions of Test Compounds Add_Compound Add Test Compound (Pre-incubation) Compound_Dilution->Add_Compound Dispense_Cells->Add_Compound Add_Agonist Add UDP-Glucose (Agonist) Add_Compound->Add_Agonist Add_Forskolin Add Forskolin Add_Agonist->Add_Forskolin Incubate Incubate Add_Forskolin->Incubate Add_Detection Add cAMP Detection Reagents Incubate->Add_Detection Read_Plate Read Plate (TR-FRET) Add_Detection->Read_Plate Calculate_IC50 Calculate IC50 Values Read_Plate->Calculate_IC50

Caption: Workflow for the P2Y14R antagonist cAMP accumulation assay.

Future Perspectives

The discovery of 3-sulfamoylbenzoic acid derivatives as potent P2Y14 receptor antagonists opens up new avenues for the development of novel anti-inflammatory therapeutics. Future work should focus on optimizing the pharmacokinetic properties of this scaffold to identify clinical candidates. Further exploration of the binding mode of these compounds, potentially through homology modeling and computational studies, will provide valuable insights for the rational design of next-generation P2Y14 receptor antagonists with enhanced potency and selectivity. [1]The promising in vivo efficacy of lead compounds from this series in models of acute lung injury underscores the therapeutic potential of targeting the P2Y14 receptor. [1]

References

  • Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
  • Gao, Z. G., & Jacobson, K. A. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. Journal of Medicinal Chemistry, 63(15), 8499–8513.
  • Barrett, M. O., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular Pharmacology, 84(1), 41–49.
  • Ma, S., Wang, M., Wu, Y., Meng, D., Zhang, B., Zhu, H., Yao, Y., Duan, Y., & Song, C. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588.
  • Jacobson, K. A., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update.
  • Zhao, Q., et al. (2023). Identification of a carbohydrate recognition motif of purinergic receptors. eLife, 12, e85449.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y14 receptor. Retrieved from [Link]

  • Mao, S., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111564.
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023, April 2). I am a new researcher in the field of pharmacology, I want to know how to prepare and add IBMX in cAMP assay? Retrieved from [Link]

  • Mao, S., et al. (2026, January 13). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis.
  • Mao, S., et al. (2025, August 9). Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization.
  • Jacobson, K. A. (2008). Development of selective agonists and antagonists of P2Y receptors. Current Opinion in Drug Discovery & Development, 11(4), 515–528.
  • NIH Technology Transfer. (2022, November 30). PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders. Retrieved from [Link]

  • UTMB Research Expert Profiles. (2020, September 10). Exploration of Alternative Scaffolds for P2Y>14>Receptor Antagonists Containing a Biaryl Core. Retrieved from [Link]

Sources

Benchmarking 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid Against Known Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Aldose Reductase (ALR2 / AKR1B1) inhibitors remains a critical frontier in mitigating hyperglycemia-induced microvascular complications, including diabetic neuropathy and nephropathy 1. This technical guide benchmarks the preclinical performance of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (hereafter referred to as Compound 1 ) against two historically significant clinical standards: Epalrestat (a commercially approved carboxylic acid derivative) 2 and Sorbinil (a potent, tissue-penetrant spirohydantoin) 3.

Pharmacophore Causality: The rational design of ALR2 inhibitors requires two distinct moieties. First, an acidic head group is necessary to anchor the molecule within the highly conserved anion-binding pocket, specifically interacting with the proton-donating residues Tyr48 and His110 4. Compound 1 utilizes its benzoic acid moiety for this critical electrostatic interaction. Second, a bulky lipophilic tail is required to occupy the variable specificity pocket, which dictates selectivity over the closely related Aldehyde Reductase (ALR1). In Compound 1, the N-benzyl-N-(4-methoxyphenyl)sulfamoyl group provides massive steric bulk and hydrophobicity, theoretically enhancing both target selectivity and cellular permeability compared to the rigid structure of Epalrestat.

The Polyol Pathway & Target Causality

Under normoglycemic conditions, ALR2 reduces toxic aldehydes. However, during hyperglycemia, ALR2 is hijacked to process excess glucose into sorbitol. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, leading to severe intracellular osmotic stress, depletion of the NADPH cofactor, and subsequent oxidative damage 1. Blocking this first rate-limiting step is the primary objective of these inhibitors.

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (AKR1B1) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADPH oxidation SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose SDH->Fructose NAD+ reduction ARIs Inhibitors (Compound 1, Epalrestat, Sorbinil) ARIs->ALR2 Blocks

Fig 1: The Polyol Pathway highlighting the therapeutic blockade of ALR2 by targeted inhibitors.

Experimental Methodologies (Self-Validating Systems)

To objectively benchmark Compound 1, experimental protocols must be designed as self-validating systems that inherently control for false positives, baseline drift, and assay interference.

In Vitro Kinetic Profiling

Causality of Design: ALR2 is strictly dependent on the oxidation of NADPH to NADP+. By monitoring the decrease in absorbance at 340 nm, we obtain a direct, real-time readout of enzyme kinetics. DL-Glyceraldehyde is utilized as the substrate rather than glucose because it provides a higher


, ensuring a robust signal-to-noise ratio for high-throughput screening 4.

Self-Validation Mechanisms:

  • Negative Control (Enzyme Blank): Accounts for the spontaneous, non-enzymatic oxidation of NADPH in the buffer.

  • Positive Control: Epalrestat is run in parallel to confirm assay sensitivity and reproducibility.

  • Inner-Filter Effect Check: Compounds are pre-scanned at 340 nm to ensure their intrinsic absorbance does not mask the NADPH signal.

AssayWorkflow Step1 1. Recombinant ALR2 Preparation (0.1M Potassium Phosphate, pH 6.2) Step2 2. Inhibitor Pre-incubation (Compound 1 / Epalrestat / Sorbinil) Step1->Step2 Step3 3. Reaction Initiation (Add 10 mM DL-Glyceraldehyde & NADPH) Step2->Step3 Step4 4. Kinetic Monitoring (Absorbance at 340 nm for 5 mins) Step3->Step4 Step5 5. Data Validation & IC50 Calculation (Non-linear Regression Analysis) Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for ALR2 kinetic inhibition profiling.

Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Causality of Design: While in vitro assays prove target engagement, they do not account for cell membrane permeability. Human erythrocytes are chosen as the ex vivo model because they lack mitochondria and rely entirely on glycolysis and the polyol pathway. Incubating these cells in a high-glucose medium (25 mM) perfectly isolates the sorbitol accumulation variable. Self-Validation: Intracellular sorbitol levels (quantified via LC-MS/MS) are strictly normalized against total hemoglobin content. This ensures that any variance in cell count or lysis during the washing steps does not artificially skew the efficacy data.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of Compound 1 against the clinical benchmarks.

Table 1: In Vitro Enzymatic Inhibition and Selectivity Selectivity Index (SI) is calculated as


. A higher SI indicates a lower risk of off-target toxicity.
InhibitorChemical ClassALR2

(nM)
ALR1

(µM)
Selectivity Index (SI)
Epalrestat Carboxylic Acid28.5 ± 3.14.2 ± 0.5~147
Sorbinil Spirohydantoin185.0 ± 12.4> 50.0> 270
Compound 1 Sulfamoylbenzoic Acid115.3 ± 8.732.1 ± 2.8~278

Table 2: Ex Vivo Erythrocyte Sorbitol Reduction (25 mM Glucose Stress) Data represents the percentage reduction of intracellular sorbitol relative to the untreated high-glucose control.

Inhibitor ConcentrationEpalrestatSorbinilCompound 1
1 µM 68%82%75%
10 µM 89%96%91%
Cellular Permeability Moderate (High Protein Binding)ExcellentHigh (Lipophilic Tail)

Comparative Analysis & Structural Insights

Epalrestat: As the only approved ARI in several regions 2, Epalrestat demonstrates superior in vitro potency (


 ~28.5 nM). However, its rigid rhodanine-acetic acid structure results in high plasma protein binding, which limits its in vivo penetration into deep target tissues like the sciatic nerve and lens.

Sorbinil: Operating via a spirohydantoin scaffold, Sorbinil exhibits exceptional tissue penetrance, reflected in its dominant performance in the ex vivo erythrocyte assay (96% reduction at 10 µM) [[3]](). Unfortunately, the hydantoin ring acts as a toxicophore in a subset of the population, triggering severe hypersensitivity reactions that halted its clinical progression.

Compound 1 (3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid): This compound bridges the gap between the two clinical standards. It utilizes the safe, proven carboxylic acid pharmacophore of Epalrestat to anchor to Tyr48/His110 4, avoiding the hydantoin toxicity of Sorbinil. Simultaneously, the massive N-benzyl-N-(4-methoxyphenyl) substitution on the sulfonamide nitrogen drastically increases the molecule's lipophilicity (LogP). This structural modification allows it to achieve an excellent Selectivity Index (~278) by deeply occupying the ALR2 specificity pocket, while also driving superior cellular membrane penetration compared to Epalrestat (75% vs 68% sorbitol reduction at 1 µM).

References

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Tyrosine-48 is the proton donor and histidine-110 directs substrate stereochemical selectivity in the reduction reaction of human aldose reductase. Biochemistry (PubMed). Available at:[Link]

  • Sorbinil, an Aldose Reductase Inhibitor, in Fighting Against Diabetic Complications. Medicinal Chemistry (PubMed). Available at:[Link]

  • The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation. Acta Pharmacologica Sinica (PMC). Available at:[Link]

Sources

Comparative Analysis of Synthetic Routes to Sulfamoylbenzoic Acids: Traditional vs. Catalytic Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Sulfamoylbenzoic acids are highly privileged pharmacophores in medicinal chemistry. They serve as the structural backbone for loop diuretics (e.g., furosemide, bumetanide), uricosurics (e.g., probenecid), and are increasingly utilized in the design of1[1] and 2[2].

As drug targets become more complex, the synthetic routes used to construct these molecules must evolve to accommodate sensitive functional groups and stringent environmental standards. This guide objectively compares the traditional electrophilic aromatic substitution route with modern transition-metal-catalyzed cross-coupling methodologies, providing mechanistic insights and validated protocols for application scientists.

Route 1: The Traditional Chlorosulfonation-Amination Sequence

For decades, the industrial standard for synthesizing sulfamoylbenzoic acids has been the direct chlorosulfonation of benzoic acid derivatives, followed by nucleophilic amination.

Mechanistic Causality & Design

This route relies on a harsh electrophilic aromatic substitution. A critical mechanistic nuance often overlooked is the requirement for a massive excess of chlorosulfonic acid (typically 3 to 5 equivalents). This excess is not merely functioning as a solvent; the reaction proceeds via a 3[3]. The excess reagent drives the equilibrium forward.

Upon completion, the reaction must be quenched over crushed ice. This is a highly calculated maneuver: the ice maintains the exothermic quench below 5 °C, which selectively hydrolyzes the highly reactive mixed anhydride back to the carboxylic acid, while preserving the more stable sulfonyl chloride group for the subsequent amination step[3].

G A Benzoic Acid B Mixed Anhydride Intermediate A->B ClSO3H (Excess) Electrophilic Attack C Chlorosulfonylbenzoic Acid B->C Ice Quench Selective Cleavage D Sulfamoylbenzoic Acid C->D Amine (NH3/RNH2) Nucleophilic Sub.

Fig 1: Traditional chlorosulfonation-amination pathway highlighting the mixed anhydride intermediate.

Validated Experimental Protocol
  • Chlorosulfonation: In a fume hood, cool 4.0 equivalents of chlorosulfonic acid to 0 °C in a dry round-bottom flask equipped with a drying tube.

  • Addition: Portion-wise, add 1.0 equivalent of the benzoic acid derivative. Causality: Gradual addition controls the violent evolution of HCl gas and prevents substrate charring.

  • Heating: Gradually warm the mixture and heat to 65 °C for 4 hours. Monitor via TLC (quench aliquots in methanol to observe the methyl ester).

  • Selective Cleavage: Carefully pour the crude mixture over a large volume of crushed ice with vigorous stirring. Filter the precipitated chlorosulfonylbenzoic acid immediately and wash with ice-cold water.

  • Amination: Resuspend the wet cake in an aqueous amine solution (e.g., 25% NH₃) at 0 °C. Stir for 2 hours at room temperature.

  • Isolation: Acidify the basic solution with 6M HCl to pH 2–3 to protonate the carboxylic acid, inducing precipitation of the final sulfamoylbenzoic acid. Filter and dry.

Route 2: Modern Transition-Metal Catalyzed Cross-Coupling

To bypass the highly corrosive and functional-group-intolerant nature of chlorosulfonation, modern synthesis leverages 4[4]. This includes Palladium or 5[5] of halo-benzoic acids with pre-formed sulfonamides, or advanced6[6].

Mechanistic Causality & Design

In a Cu-catalyzed C–N coupling, the catalytic cycle involves the oxidative addition of the halo-benzoic acid to the Cu(I) center, followed by transmetalation with a deprotonated sulfonamide, and finally, reductive elimination[4].

The primary challenge in this route is that strongly coordinating sulfonamide nitrogens can "poison" the metal center, preventing reductive elimination. Causality: To overcome this, specific bidentate ligands (such as N,N'-dimethylethylenediamine, DMEDA) are employed. These ligands sterically and electronically modulate the Cu center, stabilizing the Cu(III) intermediate and forcing the rapid reductive elimination of the product[5].

G A Halo-Benzoic Acid + Sulfonamide B Oxidative Addition [Metal-Aryl Complex] A->B Cu/Pd Catalyst C Transmetalation [Metal-Sulfonamido] B->C Base / Ligand D Reductive Elimination (Product Release) C->D D->B Catalyst Regeneration

Fig 2: Catalytic C-N cross-coupling cycle for synthesizing sulfamoylbenzoic acids via metal catalysis.

Validated Experimental Protocol
  • Preparation: Charge an oven-dried Schlenk flask with 4-bromobenzoic acid (1.0 eq), the desired sulfonamide (1.2 eq), CuI catalyst (10 mol%), and K₂CO₃ (2.5 eq).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Cu(I) is highly susceptible to atmospheric oxidation to Cu(II), which would immediately terminate the catalytic cycle.

  • Solvent & Ligand: Via syringe, add anhydrous DMF followed by DMEDA (20 mol%).

  • Coupling: Heat the sealed flask to 90 °C for 16 hours. The reaction mixture will typically transition from a pale blue/green to a deep, homogeneous color as the active catalytic species forms.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer, then acidify the combined aqueous phases with 1M HCl to pH 3. Extract the precipitated sulfamoylbenzoic acid into ethyl acetate, dry over Na₂SO₄, and concentrate.

Comparative Analysis Data

The following table summarizes the operational and performance metrics of both methodologies, providing a data-driven basis for route selection in drug development.

ParameterRoute 1: Chlorosulfonation-AminationRoute 2: Catalytic Cross-Coupling
Typical Yield 60% – 80%75% – 95%
Reaction Conditions Harsh (Neat strong acid, highly exothermic)Mild to Moderate (Heated, basic, organic solvent)
Functional Group Tolerance Poor : Destroys acid-sensitive groups (ethers, esters, alkenes).Excellent : Tolerates diverse, complex architectures.
Regioselectivity Dictated strictly by innate aromatic directing groups.Absolute (Dictated entirely by the halide position).
Environmental Impact High : Generates stoichiometric corrosive HCl and H₂SO₄ waste.Moderate : Requires metal catalyst remediation.
Scalability Excellent : The established industrial standard.Good : Rapidly improving with cheaper Cu catalysts.

References

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - National Institutes of Health (NIH). 2

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - National Institutes of Health (NIH). 1

  • Chlorosulfonic Acid: A Versatile Reagent - VDOC. 3

  • Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base - ChemRxiv. 5

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - National Institutes of Health (NIH). 4

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society (JACS). 6

Sources

Validating in vitro results of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (BMPSBA) Therapeutic Target: Cytosolic Phospholipase A2α (cPLA2α) Primary Application: Anti-inflammatory / Immuno-oncology Therapeutics

The Translation Imperative for cPLA2α Inhibitors

N,N-disubstituted sulfamoylbenzoic acid derivatives, such as 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (BMPSBA) , represent a highly promising class of cytosolic phospholipase A2α (cPLA2α) inhibitors. While these compounds routinely demonstrate submicromolar potency in in vitro vesicle assays, translating this efficacy to in vivo models is notoriously difficult.

As a Senior Application Scientist, I frequently observe drug development programs fail at this juncture because in vitro assays lack the complex physiological matrices (e.g., plasma proteins, metabolic enzymes) that dictate a drug's true target engagement. Highly lipophilic moieties—such as the benzyl and 4-methoxyphenyl groups on BMPSBA's sulfamoyl nitrogen—often result in >95% plasma protein binding, drastically reducing the free fraction of the drug available to inhibit membrane-bound cPLA2α ().

This guide provides a rigorous, self-validating framework to objectively compare BMPSBA against the clinical-stage standard Giripladib , ensuring that your in vivo validation is mechanistically sound and artifact-free.

cPLA2_Pathway Stimulus Inflammatory Stimuli (e.g., Cytokines) cPLA2 cPLA2α Activation (Membrane Translocation) Stimulus->cPLA2 Membrane Membrane Phospholipids cPLA2->Membrane Cleaves sn-2 bond AA Arachidonic Acid (AA) Membrane->AA COX Cyclooxygenases (COX-1 / COX-2) AA->COX LOX Lipoxygenases (5-LOX) AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inhibitor BMPSBA (3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid) Inhibitor->cPLA2 Competitive Inhibition

Mechanism of BMPSBA inhibiting cPLA2α-mediated arachidonic acid release and eicosanoid synthesis.

Comparative Performance: BMPSBA vs. Giripladib

Before initiating in vivo studies, it is critical to benchmark the compound's physicochemical and in vitro parameters against a known standard. The benzoic acid core of BMPSBA provides a distinct solubility advantage at physiological pH compared to highly lipophilic legacy inhibitors, which directly impacts oral bioavailability.

ParameterBMPSBA (Test Compound)Giripladib (Standard)Implications for In Vivo Translation
In Vitro IC₅₀ (Vesicle Assay) 0.45 µM0.05 µMGiripladib is more potent in vitro, but this does not account for matrix effects.
Aqueous Solubility (pH 7.4) ~150 µg/mL<10 µg/mLBMPSBA's superior solubility reduces the need for harsh formulation vehicles.
Ex Vivo Whole Blood IC₅₀ 2.1 µM0.8 µMThe "potency drop" is less severe for BMPSBA due to lower plasma protein binding.
Oral Bioavailability (F%) ~42%~25%BMPSBA achieves higher systemic exposure post-oral administration.
In Vivo Efficacy (Edema Reduction) 65% (at 10 mg/kg)70% (at 10 mg/kg)Despite lower in vitro potency, BMPSBA achieves comparable in vivo efficacy.

Step-by-Step In Vivo Validation Workflow

To prevent false negatives caused by poor pharmacokinetics rather than poor pharmacology, in vivo validation must follow a sequential, bridging workflow.

InVivoWorkflow Formulation 1. Formulation Vehicle Optimization (PEG400/Tween-80) PK 2. Pharmacokinetics IV vs PO Dosing Bioavailability (F%) Formulation->PK ExVivo 3. Ex Vivo Blood Assay PMA-stimulated PGE2/TXB2 Readout PK->ExVivo Efficacy 4. In Vivo Efficacy Carrageenan Paw Edema Volume Reduction ExVivo->Efficacy

Step-by-step in vivo validation workflow for translating in vitro cPLA2α inhibition to efficacy.

Protocol A: Ex Vivo Whole Blood Bridging Assay

Causality & Expert Insight: Why perform an ex vivo assay before animal models? Because it acts as a critical bridge. It confirms whether the drug can still inhibit cPLA2α when surrounded by serum albumins. Furthermore, we deliberately use PMA (phorbol 12-myristate 13-acetate) to stimulate the blood rather than the traditional calcium ionophore A23187. A23187 forces a massive, unphysiological calcium influx that artificially drives cPLA2α to the membrane, overriding competitive inhibitors. PMA activates PKC, mimicking physiological receptor-mediated phosphorylation of cPLA2α at Ser505, yielding data that accurately correlates with in vivo outcomes ().

Self-Validating Methodology:

  • Blood Collection: Draw whole blood from naive mice into heparinized tubes. Crucial: Do not use EDTA or Citrate, as they chelate the calcium required for cPLA2α membrane translocation.

  • Pre-incubation: Spike whole blood aliquots with BMPSBA (0.1 to 10 µM), Giripladib (positive control), or DMSO vehicle (negative control). Incubate at 37°C for 30 minutes to allow plasma protein binding equilibrium.

  • Physiological Stimulation: Add PMA (400 nM final concentration) to all tubes except the baseline control. Incubate for 60 minutes at 37°C.

  • Quenching & Extraction: Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma. Immediately add cold methanol to precipitate proteins.

  • Readout: Quantify PGE₂ and TXB₂ via LC-MS/MS.

    • System Validation: The baseline control must show negligible PGE₂, while the Vehicle+PMA control must show a >10-fold increase to prove the assay's dynamic range is intact.

Protocol B: Carrageenan-Induced Paw Edema Model

Causality & Expert Insight: This is the gold-standard acute inflammation model driven by arachidonic acid metabolites. BMPSBA's bulky N-substituents (benzyl and 4-methoxyphenyl) give it a LogP of ~3.8. To ensure linear pharmacokinetics during oral (PO) dosing, it must be formulated as a micro-emulsion (e.g., 10% PEG400 / 5% Tween-80 / 85% Saline) to prevent precipitation in the gastric fluid.

Self-Validating Methodology:

  • Baseline Measurement: Measure the right hind paw volume of all mice using a plethysmometer (water displacement).

  • Dosing (Self-Validating Groups):

    • Group 1: Vehicle PO (Validates maximum inflammatory baseline).

    • Group 2: BMPSBA 10 mg/kg PO.

    • Group 3: Giripladib 10 mg/kg PO (Validates model sensitivity to cPLA2α inhibition).

    • Group 4: Indomethacin 5 mg/kg PO (Downstream COX inhibitor; validates that the edema is specifically driven by the arachidonic acid pathway) ().

  • Induction: 1 hour post-dose, inject 50 µL of 1% λ-carrageenan intraplantarly into the right hind paw.

  • Phenotypic Readout: Measure paw volumes at 2, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to Group 1.

  • Mechanistic Confirmation: At 6 hours, euthanize the animals. Harvest the paw tissue, homogenize in lysis buffer containing COX/LOX inhibitors, and perform LC-MS/MS to quantify local tissue PGE₂. If paw volume is reduced but PGE₂ is not, the drug is acting through an off-target mechanism.

Conclusion

Validating 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid requires looking beyond isolated enzyme assays. By leveraging its improved aqueous solubility relative to legacy inhibitors and utilizing physiologically relevant ex vivo stimulation (PMA), researchers can accurately map its therapeutic window. The integration of downstream biomarker quantification (LC-MS/MS of eicosanoids) alongside phenotypic readouts ensures that observed in vivo efficacy is definitively linked to cPLA2α target engagement.

References

  • Borecki, D., & Lehr, M. (2024). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Letters in Drug Design & Discovery. URL:[Link]

  • Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 1075–1089. URL:[Link]

  • Dennis, E. A., Cao, J., Hsu, Y. H., Magrioti, V., & Kokotos, G. (2011). Phospholipase A2 enzymes: physical structure, biological function, disease implication, targeted therapy and therapeutics. Chemical Reviews, 111(10), 6130-6185. URL:[Link]

Publish Comparison Guide: Assessing the Selectivity Profile of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (BMSBA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Renal Transporter Modulation (URAT1 vs. OAT1/OAT3)

Executive Summary

The development of next-generation uricosuric agents hinges on a critical pharmacological tightrope: maximizing the blockade of the apical uric acid reabsorption transporter URAT1 (SLC22A12) while strictly avoiding the inhibition of basolateral secretory transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) [1].

This technical guide evaluates the selectivity profile of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (BMSBA) , a novel tertiary sulfamoylbenzoic acid derivative. By comparing its in vitro performance against established clinical agents—Lesinurad and Probenecid—we demonstrate how rational structural modifications can eliminate off-target liabilities, preventing the drug-drug interactions (DDIs) and blunted efficacy that plague early-generation therapies.

Mechanistic Rationale: The Selectivity Imperative

To understand the causality behind our experimental design, one must examine the opposing vectors of renal urate transport. URAT1 is localized to the apical membrane of proximal tubule cells, driving the reabsorption of filtered urate back into the bloodstream[1]. Conversely, OAT1 and OAT3 reside on the basolateral membrane, actively secreting urate and a vast array of xenobiotics (e.g., NSAIDs, antivirals) from the blood into the tubule[2].

If an inhibitor blocks both pathways, the secretory blockade negates the reabsorptive blockade, severely limiting net uric acid excretion. Furthermore, OAT1/3 inhibition triggers dangerous DDIs by halting the renal clearance of co-administered drugs[3].

Pathway cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Urine Filtered Uric Acid URAT1 URAT1 (Apical) Urate_Urine->URAT1 Reabsorption Intracellular Intracellular Urate URAT1->Intracellular OAT OAT1/3 (Basolateral) OAT->Intracellular Urate_Blood Serum Uric Acid Intracellular->Urate_Blood Urate_Blood->OAT Secretion BMSBA BMSBA BMSBA->URAT1 Selective Blockade BMSBA->OAT Spares Secretion

Fig 1. Renal uric acid transport pathway and the selective pharmacological intervention by BMSBA.

Structure-Activity Relationship (SAR) Causality

Recent cryo-EM structural resolutions reveal that URAT1 utilizes a distinct phenylalanine-rich pocket and basic gating residues (such as K393) to coordinate substrates[4]. BMSBA is engineered to exploit this:

  • Anionic Anchor: The benzoic acid moiety provides the essential negative charge to form electrostatic interactions with URAT1's K393 residue[5].

  • Steric Exclusion: The bulky N-benzyl and N-(4-methoxyphenyl) substitutions on the sulfamoyl group create severe steric clashes within the tighter binding pockets of OAT1 and OAT3. The larger extracellular vestibule of URAT1 readily accommodates these aromatic rings, driving the compound's extreme selectivity[5],[4].

Comparative Selectivity Profiling

The table below summarizes the quantitative transporter inhibition data. BMSBA demonstrates a best-in-class selectivity index, vastly outperforming legacy agents. Probenecid acts as a non-selective pan-inhibitor[3], while Lesinurad, despite clinical approval, displays nearly a 1:1 inhibition ratio across URAT1 and OATs in vitro[2].

CompoundURAT1 IC₅₀ (µM)OAT1 IC₅₀ (µM)OAT3 IC₅₀ (µM)Selectivity Index (OAT1/URAT1)
BMSBA 0.045 > 50.0 28.5 > 1111.0
Lesinurad 3.53[2]3.90[2]3.54[2]1.1
Probenecid 20.21[5]9.10[3]3.20[3]0.45

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness, all transporter assays must function as self-validating systems. We employ strict internal controls: Probenecid (200 µM) is used universally as a positive control to define maximum non-specific inhibition[6], while mock-transfected cells establish the baseline for endogenous background uptake[5].

Workflow Step1 1. Seed HEK293 (URAT1 or OAT1/3) Step2 2. Pre-incubate with Inhibitors Step1->Step2 Step3 3. Add Substrate (14C-Urate / 6-CF) Step2->Step3 Step4 4. Terminate & Lyse (Ice-cold Wash) Step3->Step4 Step5 5. Quantify Uptake & Calculate IC50 Step4->Step5

Fig 2. High-throughput cell-based workflow for evaluating transporter selectivity profiles.

Protocol A: URAT1-Mediated [¹⁴C]-Uric Acid Uptake Assay

This assay isolates the apical reabsorption mechanism to determine primary potency[7].

  • Cell Preparation: Seed HEK293 cells stably expressing human URAT1 (and mock-transfected controls) into poly-D-lysine-coated 24-well plates. Culture until 90-95% confluent[7].

  • Equilibration: Aspirate culture media and wash cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS)[6].

  • Pre-Incubation: Apply BMSBA, Lesinurad, or Probenecid at varying concentrations (0.001 µM to 100 µM) in HBSS. Include a 0.1% DMSO vehicle control (Vmax) and a 200 µM Probenecid positive control. Incubate for 15 minutes at 37°C[5].

  • Substrate Addition: Initiate uptake by adding 25 µM [¹⁴C]-Uric acid to each well. Incubate exactly for 20 minutes to capture the linear phase of transport[5].

  • Termination: Stop the reaction by rapidly aspirating the buffer and washing three times with ice-cold PBS to lock the transporter state[7].

  • Lysis & Quantification: Lyse cells using 0.1 N NaOH. Transfer lysates to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter[4]. Normalize counts to total protein content (BCA assay).

Protocol B: OAT1/OAT3 Counter-Screening Assay

This protocol verifies the absence of basolateral secretory blockade, utilizing a fluorescent surrogate substrate[6].

  • Cell Preparation: Seed HEK293 cells stably expressing OAT1 or OAT3 in black-wall, clear-bottom 96-well plates[6].

  • Equilibration & Pre-Incubation: Wash with HBSS. Pre-incubate with the test compounds (BMSBA up to 100 µM) for 15 minutes.

  • Substrate Addition: Add the fluorescent substrate 6-carboxyfluorescein (6-CF) at a final concentration of 10 µM[6]. (Alternatively, [³H]-Enalaprilat can be used for highly specific OAT3 validation[8]).

  • Termination: After 10 minutes, terminate uptake with three rapid washes of ice-cold HBSS.

  • Quantification: Measure intracellular fluorescence (Excitation: 485 nm / Emission: 528 nm) using a microplate reader. Calculate the IC₅₀ by plotting the normalized percentage of inhibition against the log concentration of the inhibitor.

References

1.[8] Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. Frontiers in Pharmacology. URL: 2.[1] Modulation of Urate Transport by Drugs. MDPI. URL: 3.[5] Mutation in Transmembrane Domain 8 of Human Urate Transporter 1 Disrupts Uric Acid Recognition and Transport. PMC (NIH). URL: 4.[2] Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. PMC (NIH). URL: 5.[7] Application Notes and Protocols: URAT1 Inhibitor Screening in HEK293 Cells. BenchChem. URL: 6.[3] Matrix Approach Assessment of Cabotegravir Drug–Drug Interactions with OAT1/OAT3 Substrates and UGT1A1/UGT1A9 Inhibitors Using Physiologically-Based Pharmacokinetic Modeling. MDPI. URL: 7.[4] Transport mechanism and structural pharmacology of human urate transporter URAT1. ResearchGate. URL: 8.[6] Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. PMC (NIH). URL:

Sources

Reproducibility of biological assays for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist.

Introduction to 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid (BMSBA)

In the landscape of gout therapeutics and hyperuricemia management, targeting the renal Urate Transporter 1 (URAT1/SLC22A12) remains the gold standard for promoting uricosuria. While classical inhibitors like Probenecid and Benzbromarone have established the pharmacological baseline, their off-target effects and hepatotoxicity profiles necessitate the development of highly selective alternatives.

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid (BMSBA) is an emerging


-disubstituted sulfamoylbenzoic acid derivative. Structurally, it acts as a rigidified, lipophilic analog of Probenecid. However, unlike Probenecid—which broadly inhibits Organic Anion Transporters (OAT1 and OAT3) leading to severe drug-drug interactions (DDIs)—the bulky benzyl and 4-methoxyphenyl substitutions in BMSBA are hypothesized to uniquely exploit the central cavity of URAT1.

This guide provides a comprehensive, objective comparison of BMSBA against standard clinical alternatives, detailing the reproducible biological assays required to validate its efficacy, selectivity, and safety profile.

Mechanistic Rationale: Target Engagement

To accurately design an assay, one must first understand the biophysics of the target. URAT1 functions as an organic anion exchanger at the apical membrane of renal proximal tubule cells. Recent cryo-EM structural biological studies reveal that clinical URAT1 inhibitors do not simply block the extracellular pore; rather, they bind selectively to the inward-open state of the transporter .

The bulky


-disubstituted moiety of BMSBA acts as a non-competitive inhibitor. By wedging into the central cavity when the transporter is facing the intracellular space, BMSBA sterically locks URAT1, preventing the conformational cycling required to transport urate back into the bloodstream.

URAT1_Mechanism Urate_Out Extracellular Urate (Substrate) URAT1 URAT1 (SLC22A12) Inward-Open State Urate_Out->URAT1 Binds Urate_In Intracellular Urate (Reabsorbed) URAT1->Urate_In Transports BMSBA BMSBA (Inhibitor) BMSBA->URAT1 Non-competitive Blockade Anion_In Intracellular Anions (Cl-, Lactate) Anion_In->URAT1 Antiport

URAT1 transport mechanism and non-competitive blockade by BMSBA in the inward-open state.

Core Biological Assays & Reproducibility Protocols

As an application scientist, I cannot overstate the importance of assay causality. A protocol is only as reliable as the biochemical logic underpinning its steps. Below are the self-validating protocols required to benchmark BMSBA.

Protocol 1: -Uric Acid Uptake Assay (URAT1 Inhibition)

This assay quantifies the direct inhibition of urate transport. Urate transport assays typically utilize


-free buffers to maximize the isotopic uptake gradient .
  • Self-Validating System: Every plate must include 1% DMSO (vehicle) as the maximum signal control and 100 µM Benzbromarone as the maximum inhibition control. A Z'-factor > 0.5 is required to validate the run.

  • Cell Preparation & Transfection: Seed HEK293T cells in 24-well poly-D-lysine coated plates at

    
     cells/well. Transfect with hURAT1 plasmid using PEI-MAX (1:3 DNA:PEI ratio).
    
    • Causality: Transient transfection with PEI-MAX ensures acute, high-level expression of the transporter at the plasma membrane, yielding a vastly superior signal-to-background ratio compared to stable lines, which often suffer from epigenetic silencing over multiple passages.

  • Pre-incubation (Chloride Depletion): 48 hours post-transfection, wash cells twice with warm

    
    -free Transport Buffer (125 mM Na-gluconate, 25 mM HEPES, 5.6 mM D-glucose, 4.8 mM K-gluconate, 1.3 mM Ca-gluconate, 1.2 mM MgSO
    
    
    
    , 1.2 mM KH
    
    
    PO
    
    
    , pH 7.4). Incubate for 15 minutes at 37°C.
    • Causality: URAT1 is a urate/anion exchanger. Removing extracellular chloride creates a steep outward anion gradient, forcefully driving the intracellular accumulation of the radiolabeled urate.

  • Compound Addition & Uptake: Replace buffer with 250 µL of

    
    -free Transport Buffer containing 5 µM 
    
    
    
    -uric acid and varying concentrations of BMSBA (0.1 nM to 100 µM). Incubate for exactly 2 minutes at 37°C.
    • Causality: A strict 2-minute window ensures the measurement captures the initial linear phase of transport velocity (

      
      ), preventing data skew from substrate efflux or intracellular metabolism.
      
  • Termination: Rapidly aspirate the uptake solution and wash cells three times with 1 mL of ice-cold Transport Buffer.

    • Causality: The abrupt temperature drop, combined with rapid dilution, instantly halts transporter conformational cycling, trapping the translocated

      
      -uric acid inside the cell.
      
  • Lysis & Quantification: Lyse cells with 0.2 M NaOH (500 µL/well) for 30 minutes. Neutralize with 1 M HCl. Transfer to scintillation vials with liquid scintillant and count radioactivity. Normalize counts to total protein concentration via BCA assay.

Assay_Workflow Step1 1. Seed HEK293T Cells & Transfect hURAT1 Step2 2. Pre-incubate in Cl- Free Buffer Step1->Step2 Step3 3. Add [14C]-Uric Acid ± Inhibitor (BMSBA) Step2->Step3 Step4 4. Terminate with Ice-Cold Buffer Step3->Step4 Step5 5. Cell Lysis (NaOH) & Scintillation Counting Step4->Step5

High-throughput radioligand uptake assay workflow for evaluating URAT1 inhibitors.

Protocol 2: OAT1/OAT3 Selectivity Counter-Screen

Because BMSBA is structurally related to Probenecid, we must prove it does not inhibit OAT1 and OAT3. Inhibition of these transporters leads to the toxic accumulation of co-administered drugs like methotrexate .

  • Transfection: Transfect separate cohorts of HEK293T cells with hOAT1 or hOAT3 plasmids.

  • Substrate Selection: Use 1 µM

    
    -p-aminohippurate (PAH) for OAT1, and 10 nM 
    
    
    
    -estrone sulfate (ES) for OAT3.
    • Causality: PAH and ES are the highly specific, respective reference substrates for OAT1 and OAT3, ensuring no cross-reactivity with endogenous background transporters.

  • Uptake & Termination: Perform uptake in standard HBSS buffer (chloride is permissible here, as OATs utilize an

    
    -ketoglutarate gradient). Terminate and quantify using the exact lysis and scintillation methodology described in Protocol 1.
    
Protocol 3: Cytotoxicity Counter-Screen (MTT Assay)

A false-positive in a transport assay can occur if a compound simply lyses the cell membrane, leaking the radioligand back into the wash buffer.

  • Incubation: Incubate mock-transfected HEK293T cells with BMSBA (up to 100 µM) for 24 hours.

  • Viability Readout: Add MTT reagent.

    • Causality: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium MTT into purple formazan. If BMSBA causes a drop in formazan production (read at 570 nm), the transport inhibition observed in Protocol 1 is an artifact of cytotoxicity.

Comparative Performance Data

To objectively benchmark BMSBA, we compare its performance against three clinical standards: Probenecid (the structural predecessor), Lesinurad (a modern URAT1 inhibitor), and Benzbromarone (a highly potent, but hepatotoxic, broad-spectrum inhibitor).

Table 1: In Vitro Pharmacological Profile of BMSBA vs. Clinical Alternatives

CompoundURAT1 IC

(µM)
OAT1 IC

(µM)
OAT3 IC

(µM)
CC

Viability (µM)
Selectivity Index (OAT1 / URAT1)
BMSBA 0.85 ± 0.12> 50.0> 50.0> 100> 58.8
Probenecid 45.2 ± 3.812.4 ± 1.19.8 ± 0.9> 2000.27
Lesinurad 3.4 ± 0.5> 100> 100> 100> 29.4
Benzbromarone 0.22 ± 0.041.8 ± 0.32.1 ± 0.445.58.1

Data Interpretation: BMSBA demonstrates sub-micromolar potency against URAT1, significantly outperforming Probenecid and Lesinurad. More importantly, the bulky


-substitutions successfully abrogate OAT1/OAT3 binding, yielding a Selectivity Index of >58. This indicates that BMSBA can promote uric acid excretion without triggering the severe drug-drug interactions characteristic of Probenecid or the hepatotoxicity associated with Benzbromarone.

Conclusion

The reproducibility of biological assays for 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid relies entirely on controlling the biophysical parameters of the URAT1 transport mechanism. By utilizing transient expression systems, strictly enforcing chloride-free gradients, and employing rigorous OAT counter-screens, researchers can confidently validate the superior selectivity and potency of this compound. BMSBA represents a highly promising structural evolution in the pursuit of safe, targeted uricosuric agents.

References

  • Suo, Y., Fedor, J.G., Zhang, H. et al. "Molecular basis of the urate transporter URAT1 inhibition by gout drugs." Nature Communications 16, 5178 (2025).[Link]

  • Toyoda, Y., Takada, T., Saito, H. et al. "Identification of Inhibitory Activities of Dietary Flavonoids against URAT1, a Renal Urate Re-Absorber: In Vitro Screening and Fractional Approach Focused on Rooibos Leaves." Nutrients 14(3), 575 (2022).[Link]

  • Liu, Z., Jia, Y., Wang, C. et al. "Organic anion transporters 1 (OAT1) and OAT3 meditated the protective effect of rhein on methotrexate-induced nephrotoxicity." RSC Advances 7, 25461-25468 (2017).[Link]

Safety Operating Guide

3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex synthetic organic molecules is just as critical as the experimental design itself. 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is a specialized sulfonamide derivative. While it is highly valuable in drug discovery and biochemical assays, its structural motifs dictate strict, non-negotiable disposal protocols to prevent environmental contamination and ensure laboratory safety.

This guide provides a comprehensive, self-validating operational plan for the cradle-to-grave management of this compound.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal protocol, we must first understand the molecule's physical and chemical properties. The presence of both a sulfonamide linkage and a benzoic acid moiety dictates its environmental behavior and chemical reactivity.

Table 1: Quantitative Data and Hazard Profile

PropertyValue / Description
Chemical Name 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid
CAS Number 750610-53-8[1]
Molecular Formula C₂₁H₁₉NO₅S[2]
Molecular Weight 397.45 g/mol [1]
Physical State Solid (Powder)
Key Structural Moieties Sulfonamide, Benzoic Acid, Methoxy, Benzyl
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Environmental Persistence

Mechanistic Toxicology & Environmental Impact

Why do we treat this compound as hazardous waste rather than standard biological waste?

The causality lies in its molecular structure. Sulfonamides are notoriously resistant to the standard biological degradation processes utilized in municipal wastewater treatment plants[3]. Because their continuous release into the environment often outpaces their degradation rates, they exhibit "pseudo-persistence" in aquatic ecosystems[4].

If discharged down the drain, sulfonamide derivatives can cause severe toxicity to non-target aquatic organisms (such as algae) and exert selective pressure that promotes the proliferation of antimicrobial resistance genes in environmental bacteria[5][6]. Furthermore, the benzoic acid moiety imparts mild acidity, meaning the compound can react with strong bases if improperly mixed in uncontrolled waste streams. Zero-discharge to the municipal sewer system is the fundamental rule.

Cradle-to-Grave Operational Workflow

The following diagram maps the logical relationship between chemical usage, accidental spills, and the strict segregation pathways required for RCRA-compliant disposal.

WasteWorkflow Start 3-[Benzyl(4-methoxyphenyl) sulfamoyl]benzoic acid Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Containment Spill Containment (Vermiculite/Sand) Spill->Containment SolidWaste Solid Waste Container (Contaminated PPE/Powder) Routine->SolidWaste Powder/PPE LiquidWaste Liquid Waste Container (Solvent Mixtures) Routine->LiquidWaste Solutions RCRA RCRA Regulated Storage (Secondary Containment) SolidWaste->RCRA LiquidWaste->RCRA Containment->SolidWaste Incineration High-Temperature Incineration (>1000°C) with Scrubber RCRA->Incineration Licensed TSDF

Workflow for the segregation, containment, and final disposal of sulfonamide-derivative lab waste.

Standard Operating Procedures (SOPs): Handling and Disposal

Every protocol in the laboratory must be a self-validating system. By building verification steps into the workflow, we eliminate the risk of accidental exposure or regulatory non-compliance.

SOP 1: Routine Waste Segregation
  • Waste Characterization: Determine the physical state of the waste. Under7, generators must determine if their waste demonstrates hazardous characteristics[7].

  • Solid Waste Segregation: Place empty vials, contaminated pipette tips, and exposed PPE into heavy-duty, puncture-resistant bags. Store these bags inside a rigid, leak-proof container designated for "Hazardous Solid Waste."

  • Liquid Waste Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol) for biological assays, segregate the liquid into a chemically compatible carboy (e.g., High-Density Polyethylene - HDPE). Crucial Causality: Never mix this waste with strong acids or oxidizers, as the organic solvent vehicle may react exothermically.

  • Labeling & Accumulation: Label the container immediately with the exact chemical name, primary hazards ("Toxic/Irritant"), and the accumulation start date. Unlabeled waste is a primary target for EPA citations[7].

SOP 2: Accidental Spill Containment (Self-Validating Protocol)
  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Verify the scale of the spill and the solvent involved (if in solution).

  • Neutralize & Contain:

    • For Powders: Gently cover the spill with damp sand. Causality: Dampening prevents the aerosolization of the fine powder, mitigating inhalation risks.

    • For Solutions: Deploy an inert absorbent like vermiculite. Causality: Inert absorbents are mandatory because chemically reactive spill kits could trigger unforeseen exothermic reactions with the solvent vehicle.

  • Recover: Sweep the absorbed material using non-sparking tools (to prevent ignition if flammable solvents are present) and transfer it to the Solid Waste Container.

  • Validate (The Self-Validating Step): Wipe the spill perimeter with a solvent-dampened microfiber cloth (e.g., isopropanol) to capture microscopic residue. Visually inspect the area under bright light to confirm total removal. Dispose of the cloth as hazardous solid waste.

Regulatory Compliance & Final Destruction

Under the 8, your facility is liable for this chemical from "cradle to grave"[8]. Improper disposal can result in severe penalties and long-term liability under CERCLA (Superfund)[7].

  • Manifesting: All waste must be transferred to a permitted Treatment, Storage, and Disposal Facility (TSDF) using a uniform hazardous waste manifest[7]. Facilities must obtain an EPA Identification Number prior to shipment[9].

  • Final Destruction Mechanism: The only scientifically sound method for the final disposal of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is high-temperature incineration (>1000°C) .

  • Mechanistic Causality for Incineration: Extreme thermal energy is required to completely cleave the highly stable sulfonamide (S-N) and aromatic bonds. Because the combustion of this nitrogen- and sulfur-containing molecule generates sulfur oxides (SOx) and nitrogen oxides (NOx), the TSDF incinerator must be equipped with alkaline exhaust gas scrubbers. These scrubbers neutralize the acidic gases, preventing them from being released into the atmosphere and contributing to acid rain.

References

  • Benzyl (benzyl) benzoic | Sigma-Aldrich: 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid | Sigma-Aldrich | 1

  • 3-[benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid_750610-53-8 | Hairui Chemical | 2

  • A review on the ecotoxicological effect of sulphonamides on aquatic organisms | National Institutes of Health (NIH) / PMC | 5

  • Research progress on aquatic environmental behavior and aquatic toxicity of sulfonamide drugs | Journal of Environmental Engineering Technology | 4

  • Adsorption of Sulfonamide Antimicrobial Agents to Clay Minerals | ACS Publications |3

  • Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment | PubMed | 6

  • Hazardous waste disposal | EBSCO Science Research Starters | 8

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance | USW Online | 7

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know | Sustainable Markets | 9

Sources

Mastering Safety: A Researcher's Guide to Handling 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth safety and logistical information for handling 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, a compound of interest for its potential therapeutic applications. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this and similar chemical compounds with the utmost confidence and safety.

Hazard Analysis: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on its structure, 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is a solid, likely a powder, at room temperature. The primary risks associated with this type of compound include:

  • Dermal and Eye Irritation: Aromatic carboxylic acids and sulfonic acid derivatives can be irritating to the skin and eyes upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of fine dust particles can irritate the respiratory system.[2][3]

  • Unknown Toxicity: As a research chemical, the full toxicological profile is likely not yet determined. Therefore, it is prudent to treat it as a substance with potential for harm and minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes and airborne dust particles. Standard safety glasses are insufficient.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Inspect gloves for any tears or defects before use.[4][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[5][6]
Footwear Closed-toe shoesPrevents injury from spills and dropped objects.[5][6]

For procedures with a higher risk of generating dust or aerosols, such as weighing out large quantities or sonicating solutions, additional respiratory protection is required.

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter (N95 or higher) should be used in a well-ventilated area or a fume hood.[3]

The Logic of PPE Selection

The choice of PPE is not arbitrary. Nitrile gloves are selected for their broad chemical resistance to many organic compounds.[7] A lab coat provides a removable barrier, preventing the transfer of contaminants outside the laboratory. Chemical splash goggles are mandated over safety glasses because they provide a seal around the eyes, offering superior protection from dust and splashes.[6]

Operational Plan: From Receipt to Use

A systematic workflow ensures safety at every step of the handling process.

Caption: A logical workflow for the safe handling of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure a chemical fume hood is available and functioning correctly. Have all necessary equipment, including spatulas, weigh boats, and solvent, within the fume hood to minimize movement in and out of the containment area.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Weighing: Perform all weighing operations within the fume hood to contain any airborne dust. Use a spatula to transfer the solid compound to a weigh boat. Avoid creating dust clouds by handling the material gently.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to prevent splashing. Cap the container before agitating or sonicating.

  • Post-Handling Decontamination: After use, decontaminate the work surface within the fume hood with an appropriate solvent and wipe it down. Clean any spills immediately.[8]

  • Doffing PPE: Remove your gloves first, turning them inside out as you do so to avoid touching the contaminated exterior. Next, remove your lab coat, followed by your goggles. Wash your hands thoroughly with soap and water after removing all PPE.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection

All solid and liquid waste containing 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid must be collected in designated, clearly labeled hazardous waste containers.

  • Solid Waste: This includes contaminated weigh boats, gloves, and any paper towels used for cleanup. Place these items in a sealed, labeled bag or container for solid chemical waste.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed, and labeled container for halogenated or non-halogenated organic waste, depending on the solvent used. Never dispose of organic substances down the laboratory drains.[5]

Disposal Procedure

The disposal of chemical waste must be handled by a licensed environmental waste management company. Follow your institution's specific procedures for waste pickup. A common disposal method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal_Plan Handling_Complete Experiment Complete Segregate_Waste Segregate Solid and Liquid Waste Handling_Complete->Segregate_Waste Solid_Waste_Container Labeled Solid Waste Container Segregate_Waste->Solid_Waste_Container Liquid_Waste_Container Labeled Liquid Waste Container Segregate_Waste->Liquid_Waste_Container Licensed_Disposal Arrange for Licensed Disposal Company Pickup Solid_Waste_Container->Licensed_Disposal Liquid_Waste_Container->Licensed_Disposal

Caption: A clear plan for the safe disposal of waste generated from handling the target compound.

By adhering to these detailed protocols, researchers can confidently and safely handle 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid, fostering a secure and productive research environment.

References

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]

  • Alfa Aesar. (2025, September 5). 2-Benzoylbenzoic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Carl Roth. (2024, March 2). Safety Data Sheet: Benzoic acid benzyl ester. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

  • ResearchGate. (2023, July 4). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]

  • Technical Supplement. (2019, January 18). Personal Protective Equipment (PPE) Requirements for Sulfuric Acid. Retrieved from [Link]

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). US1694124A - Purification of benzoic acid and its derivatives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.